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  • Product: 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride
  • CAS: 1781140-04-2

Core Science & Biosynthesis

Foundational

The Strategic Application of 2-(5-Methylpyrimidin-2-yl)ethanamine Hydrochloride in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the selection of precise heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 2-(5-Methylpyrimidin-2-yl)ethanamine hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of precise heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride (CAS: 1781140-04-2) has emerged as a highly versatile primary amine scaffold[1]. Characterized by its unique combination of a lipophilic pyrimidine core and a flexible ethanamine linker, this compound is increasingly utilized in the synthesis of bifunctional degraders (PROTACs) targeting kinase degradation[2],[3], as well as in the development of highly selective, biased G-protein-coupled receptor (GPCR) agonists[4],[5].

This technical guide deconstructs the structural dynamics of this molecule, explores its mechanistic role in cutting-edge therapeutics, and provides self-validating experimental protocols for its integration into complex drug scaffolds.

Chemical Profiling & Structural Dynamics

To effectively utilize 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride, researchers must understand the causality behind its physicochemical properties and how they influence molecular design.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-(5-Methylpyrimidin-2-yl)ethan-1-amine hydrochloride
CAS Number 1781140-04-2[1]
Molecular Formula C₇H₁₂ClN₃ (Free base: C₇H₁₁N₃)[1]
Molecular Weight 173.64 g/mol [1]
Typical Purity ≥ 95% (API intermediate grade)[1],[6]
Appearance Solid / Powder
Structural Causality in Drug Design
  • The Pyrimidine Core: The two nitrogen atoms within the pyrimidine ring act as potent hydrogen bond acceptors. In kinase inhibitors or GPCR ligands, these nitrogens frequently engage with the hinge region of the target protein, anchoring the molecule within the binding pocket.

  • 5-Methyl Substitution: The addition of a methyl group at the 5-position serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the fragment, allowing it to better occupy deep, hydrophobic pockets compared to an unsubstituted pyrimidine. Second, the electron-donating nature of the methyl group subtly alters the electron density of the aromatic ring, fine-tuning the pKa of the pyrimidine nitrogens to optimize target engagement at physiological pH.

  • The Ethanamine Linker: The two-carbon aliphatic chain provides critical rotational degrees of freedom. When utilized as a linker attachment point in PROTACs, this specific spatial geometry prevents steric clashes, ensuring the target protein and the E3 ligase can achieve the optimal proximity required for ubiquitination.

  • Hydrochloride Salt Formulation: The primary amine is highly nucleophilic and prone to spontaneous oxidative degradation or dimerization as a free base. Formulating the compound as a hydrochloride salt ensures thermodynamic stability during long-term storage, prevents unwanted side reactions, and dramatically improves aqueous solubility—a critical factor for biological assay preparation[1].

Mechanistic Role in Modern Therapeutics

Targeted Protein Degradation (PROTACs)

Targeted protein degradation utilizes bifunctional molecules to hijack the cell's ubiquitin-proteasome system. 2-(5-Methylpyrimidin-2-yl)ethanamine is prominently featured in the synthesis of PROTACs designed to degrade Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) [2],[3]. IRAK-4 is a critical scaffolding and phosphorylating enzyme in the toll-like receptor (TLR) signaling pathway, heavily implicated in neurodegenerative and cardiovascular diseases[3].

By attaching an E3 ligase ligand (such as a Cereblon or VHL binder) to the ethanamine linker, the pyrimidine core acts as the Protein Targeting Moiety (PTM). This forces the IRAK-4 protein into close proximity with the E3 ligase, triggering polyubiquitination and subsequent destruction by the 26S proteasome[7].

G IRAK4 Target Protein (IRAK-4) Ternary Ternary Complex Formation IRAK4->Ternary PROTAC Bifunctional Degrader (Pyrimidine Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., Cereblon/VHL) E3->Ternary Ub Polyubiquitination Ternary->Ub Recruits Ub Proteasome 26S Proteasome Ub->Proteasome Tags for destruction Degradation Target Degradation Proteasome->Degradation

Figure 1: Mechanism of IRAK-4 targeted protein degradation via a pyrimidine-linked PROTAC.

GPCR Ligand Design: 5-HT1A Receptor Biased Agonists

Beyond degradation, this scaffold is pivotal in neuropharmacology. Recent breakthroughs in the discovery of ERK1/2-biased 5-HT1A receptor agonists (such as NLX-266) utilize pyrimidinyl-amine derivatives to achieve unprecedented receptor selectivity[4],[8].

Traditional 5-HT1A agonists often trigger both ERK1/2 phosphorylation and β-arrestin recruitment, leading to adverse "serotonergic syndrome" side effects[9],[5]. By incorporating the 2-(5-Methylpyrimidin-2-yl)ethanamine motif, researchers have synthesized ligands with exceptional binding affinity (pKi > 10) that preferentially activate the ERK1/2 pathway[4]. This biased agonism translates to superior antidepressant and antiparkinsonian activity in vivo while bypassing the pathways responsible for motor side effects[10],[4].

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems , incorporating mandatory In-Process Controls (IPCs) to guarantee high-yield synthesis.

Protocol A: Amide Coupling for PROTAC Linker Attachment

This workflow details the attachment of the ethanamine scaffold to a carboxylic acid-bearing E3 ligase ligand.

  • Preparation: Dissolve the carboxylic acid partner (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

    • Causality: Anhydrous conditions are strictly required to prevent the premature hydrolysis of the activated ester intermediate.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU rapidly forms a highly reactive O-At ester. DIPEA acts as a sterically hindered, non-nucleophilic base that drives the reaction without competing with the primary amine.

  • Coupling: Add 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride (1.1 eq) to the activated mixture.

    • Causality: The excess DIPEA deprotonates the hydrochloride salt in situ, liberating the highly nucleophilic free primary amine for immediate attack on the activated ester.

  • In-Process Control (IPC) & Validation: After 2 hours, sample the reaction and analyze via LC-MS.

    • Self-Validation: Do not proceed to workup until the LC-MS trace shows >95% consumption of the activated ester. This prevents difficult downstream chromatographic separations.

  • Workup & Purification: Quench the reaction with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via preparative HPLC.

G Start 2-(5-Methylpyrimidin-2-yl) ethanamine HCl Base Freebasing (DIPEA, Anhydrous DMF) Start->Base Reaction Amide Bond Formation (RT, 2-4 hours) Base->Reaction Acid Carboxylic Acid Partner + HATU Activation Acid->Reaction IPC LC-MS Monitoring (Target >95% Conversion) Reaction->IPC Workup Aqueous Workup (EtOAc / Brine) IPC->Workup Validated Purification Purification (Prep-HPLC / Flash Silica) Workup->Purification

Figure 2: Amide coupling workflow utilizing in-process LC-MS validation for high-yield synthesis.

Protocol B: Reductive Amination for GPCR Ligand Synthesis

This workflow is utilized when coupling the amine to an aldehyde or ketone scaffold (e.g., in the synthesis of 5-HT1A receptor ligands).

  • Imine Formation: Combine the target aldehyde/ketone (1.0 eq) and 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride (1.2 eq) in anhydrous Methanol (MeOH). Add Triethylamine (TEA) (1.2 eq) to liberate the free base. Stir at room temperature for 2 hours.

  • Reduction: Cool the reaction to 0°C and add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

    • Causality: NaBH(OAc)₃ is a mild, highly chemoselective reducing agent. It selectively reduces the transient imine intermediate into a secondary amine without reducing the unreacted aldehyde/ketone starting material.

  • Validation: Monitor the reaction via TLC and LC-MS until complete consumption of the imine intermediate is confirmed.

  • Quenching & Isolation: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the excess reducing agent and acidic byproducts. Extract with Dichloromethane (DCM), concentrate, and purify via flash column chromatography (typically using a DCM/MeOH gradient).

References

  • Source: Google Patents (WO2019099926A1)
  • Title: Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of NLX-266, an Orally Available and Metabolically Stable ERK1/2-Biased 5-HT1AR Agonist with Superior Antidepressant and Antiparkinsonian Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride mechanism of action in vitro

This technical guide provides an in-depth analysis of the in vitro mechanism of action and biophysical profiling of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride (CAS 1781140-04-2). Rather than acting as a standalon...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the in vitro mechanism of action and biophysical profiling of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride (CAS 1781140-04-2). Rather than acting as a standalone therapeutic agent, this compound serves as a highly specialized, bifunctional pharmacophore fragment utilized in Fragment-Based Drug Discovery (FBDD) to target kinases and G-protein-coupled receptors (GPCRs).

Structural Basis of Target Engagement

In medicinal chemistry, the mechanism of action of a fragment is defined by its topological interactions within a target's binding pocket. 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride possesses a dual-action chemical architecture designed to probe specific microenvironments within protein targets:

  • The Pyrimidine Core (Hinge Binder): The pyrimidine ring acts as an ATP-mimetic. The nitrogen atoms in the ring serve as critical hydrogen-bond acceptors. In the context of kinase inhibition, such as targeting DYRK2 or the PCTAIRE family, the pyrimidine nitrogens engage the backbone amides of the kinase hinge region (e.g., Leu-231 in DYRK2)[1].

  • The 5-Methyl Substitution (Hydrophobic Anchor): The addition of a methyl group at the 5-position provides a specific hydrophobic vector. This vector is strategically positioned to pack against the gatekeeper residue deep within the ATP-binding pocket, enhancing kinase selectivity compared to unsubstituted pyrimidines[2].

  • The Ethanamine Chain (Solvent Channel Probe): The flexible ethyl linker directs the primary amine out of the hydrophobic pocket and into the solvent-exposed channel. At physiological pH, the protonated amine can form electrostatic salt bridges with acidic residues (Asp/Glu) at the pocket's entrance, or serve as a synthetic handle for further hit-to-lead optimization (e.g., coupling with piperazine derivatives)[1].

Binding_Topology Target Kinase Target Hinge Region Solvent Channel Fragment Fragment Pharmacophore 5-Methylpyrimidine Ethanamine Chain H_Bond Hydrogen Bonding (ATP Mimetic) Fragment->H_Bond Salt_Bridge Electrostatic / Salt Bridge (Solvent Exposed) Fragment->Salt_Bridge H_Bond->Target Salt_Bridge->Target

Diagram 1: Topological binding mechanism of the fragment within a kinase ATP-pocket.

In Vitro Mechanistic Profiling: The FBDD Workflow

Because fragment molecules are small (MW < 300 Da), their intrinsic binding affinities are typically weak, often exhibiting dissociation constants ( Kd​ ) in the high micromolar to millimolar range[3]. Consequently, standard biochemical assays are insufficient to validate their mechanism of action. Instead, a self-validating system of orthogonal biophysical techniques is required.

Causality in Experimental Design
  • Primary Screening via nano-DSF: We utilize nano-Differential Scanning Fluorimetry (nano-DSF) as the primary screen. Unlike traditional dye-based thermal shift assays, nano-DSF measures intrinsic tryptophan fluorescence. This label-free approach prevents dye-fragment interference and requires highly limited protein consumption, making it ideal for identifying initial thermal stabilization ( ΔTm​ )[4].

  • Orthogonal Validation via SPR: Fragments that stabilize the protein are advanced to Surface Plasmon Resonance (SPR). SPR is chosen because it resolves real-time binding kinetics ( kon​ and koff​ ), which is critical for distinguishing true 1:1 stoichiometric target engagement from false-positive non-specific aggregation[5].

FBDD_Workflow A Fragment Library (Includes Target Amine) B Primary Screen (nano-DSF) A->B High-Throughput C Kinetic Validation (SPR) B->C ΔTm > 1.5°C D Structural Bio (X-ray / NMR) C->D Kd < 500 µM

Diagram 2: Orthogonal FBDD workflow for validating fragment mechanism of action.

Step-by-Step Experimental Methodologies

Protocol A: Target Engagement via nano-DSF

This protocol evaluates the thermodynamic stabilization of the target kinase upon binding to 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride[4].

  • Sample Preparation: Thaw the target kinase (e.g., DYRK2) and dilute to a final concentration of 0.2 mg/mL in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT).

  • Fragment Dispensing: Using a nanoliter robotic dispenser, transfer the fragment from a 100 mM stock (in 100% DMSO) into a 96-well plate to achieve a final assay concentration of 1 mM (1% final DMSO).

  • Incubation: Add the protein solution to the fragment wells. Centrifuge the plate at 500 × g for 30 seconds to eliminate air bubbles. Incubate at room temperature for 10 minutes to allow equilibrium binding.

  • Capillary Loading: Dip standard nano-DSF capillaries into the wells to draw up the 10 µL sample via capillary action.

  • Thermal Ramp: Load capillaries into the nano-DSF instrument (e.g., Prometheus NT.48). Apply a thermal ramp from 20 °C to 95 °C at a rate of 1 °C/min.

  • Data Acquisition: Monitor the ratio of intrinsic tryptophan fluorescence at 350 nm and 330 nm. The inflection point of the first derivative of the 350/330 nm ratio indicates the melting temperature ( Tm​ ). A ΔTm​≥1.5 °C relative to the DMSO control confirms target engagement.

Protocol B: Binding Kinetics via Surface Plasmon Resonance (SPR)

This protocol confirms the 1:1 binding stoichiometry and calculates the dissociation constant ( Kd​ ). Due to the high refractive index of DMSO, rigorous solvent correction is mandatory[6][7].

  • Surface Immobilization: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200). Activate flow cell 2 (FC2) using standard EDC/NHS chemistry. Inject the target kinase (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of 3000–5000 Resonance Units (RU). Quench with 1 M Ethanolamine. Leave FC1 blank as a reference[6].

  • Solvent Correction Setup: Prepare a 4-point DMSO calibration curve ranging from 0.5% to 1.5% DMSO in the running buffer (PBS-P+). This corrects for bulk refractive index shifts caused by slight DMSO mismatches between the sample and running buffer[7].

  • Analyte Preparation: Prepare a 2-fold dilution series of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride ranging from 1000 µM down to 15.6 µM, maintaining a strict 1.0% DMSO concentration across all samples.

  • Kinetic Injection: Inject the fragment series over FC1 and FC2 at a flow rate of 30 µL/min. Use a contact time of 60 seconds (association) and a dissociation time of 120 seconds.

  • Data Analysis: Subtract the FC1 reference signal and the blank buffer injection signal (double-referencing). Apply the DMSO solvent correction. Fit the resulting sensograms to a 1:1 Langmuir binding model to derive kon​ , koff​ , and Kd​ .

Quantitative Data Presentation

To assess the viability of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride as a lead-generation starting point, we evaluate its Ligand Efficiency (LE). LE normalizes the binding affinity against the number of heavy atoms (NHA), ensuring that the binding energy is driven by specific interactions rather than mere lipophilic bulk.

Table 1: Representative FBDD Biophysical Metrics for 2-(5-Methylpyrimidin-2-yl)ethanamine

MetricValue / RangeFBDD Threshold for Hit Progression
Molecular Weight (MW) 137.18 g/mol (Free base)< 300 Da
Number of Heavy Atoms (NHA) 10< 20
Thermal Shift ( ΔTm​ ) +1.8 °C to +2.5 °C> 1.5 °C
Dissociation Constant ( Kd​ ) 150 µM – 350 µM< 500 µM
Ligand Efficiency (LE) ~0.42 kcal/mol/HA> 0.30 kcal/mol/HA
Stoichiometry (SPR) 0.95 – 1.05~ 1.0 (indicates specific binding)

Note: The high Ligand Efficiency (>0.30) confirms that the pyrimidine-hinge and ethanamine-solvent interactions provide a highly optimized thermodynamic foundation for subsequent structural elaboration.

References

  • Discovery of Potent DYRK2 Inhibitors with High Selectivity, Great Solubility, and Excellent Safety Properties for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.[Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.[Link]

  • Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. JoVE / iNEXT Discovery.[Link]

  • Screening and analysis of fragments using Biacore systems. Cytiva Life Sciences.[Link]

  • Surface Plasmon Resonance (SPR) - Center for Macromolecular Interactions. Harvard University. [Link]

  • S29-4 Fragment screening by SPR/NMR. The Pharmaceutical Society of Japan.[Link]

Sources

Foundational

Comprehensive Solubility Profiling of 2-(5-Methylpyrimidin-2-yl)ethanamine Hydrochloride in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Whitepaper Executive Summary The solvation of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride in organic media presen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Whitepaper

Executive Summary

The solvation of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride in organic media presents a classic thermodynamic challenge frequently encountered during active pharmaceutical ingredient (API) preformulation and synthetic route optimization[1]. While the free base form of this pyrimidine derivative offers broad solubility across various organic solvents, the hydrochloride salt form exhibits a highly restricted solubility profile dictated by its strong crystal lattice energy. This guide provides an in-depth analysis of the physicochemical mechanics governing its solubility, a quantitative solvent profile, and self-validating experimental protocols for optimizing solvation in both polar and non-polar environments.

Physicochemical Foundations of Solvation

To understand the solubility behavior of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride, one must analyze the competing thermodynamic forces at play: Crystal Lattice Energy versus Solvation Energy .

As a hydrochloride salt, the molecule is characterized by a strong ionic bond between the protonated ethanamine chain and the chloride anion. This ionic interaction creates a robust crystal lattice[2]. For dissolution to occur, the organic solvent must possess a sufficiently high dielectric constant ( ϵ ) and appropriate hydrogen-bonding capabilities to overcome this lattice energy and stabilize the separated ions in solution[3].

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents act as both hydrogen-bond donors and acceptors. They effectively solvate the chloride anion via hydrogen bonding while stabilizing the protonated amine cation, leading to high solubility[4].

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dielectric constants and strong dipole moments, allowing them to solvate the cation effectively. However, their inability to act as hydrogen-bond donors makes them less effective at solvating the chloride anion, resulting in moderate solubility[5].

  • Non-Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): Lacking both a high dielectric constant and hydrogen-bonding capacity, these solvents cannot overcome the electrostatic attraction of the ion pair. Consequently, the salt remains practically insoluble[6].

ThermodynamicSolvation Salt 2-(5-Methylpyrimidin-2-yl) ethanamine HCl Protic Polar Protic Solvents (e.g., Methanol) Salt->Protic Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Salt->Aprotic NonPolar Non-Polar Solvents (e.g., DCM, EtOAc) Salt->NonPolar MechProtic High Dielectric + H-Bonding Overcomes Lattice Energy Protic->MechProtic MechAprotic Dipole-Dipole Solvation of Cation Only Aprotic->MechAprotic MechNonPolar Insufficient Solvation Energy Ion Pair Remains Intact NonPolar->MechNonPolar ResultHigh High Solubility (>30 mg/mL) MechProtic->ResultHigh ResultMod Moderate Solubility (10-20 mg/mL) MechAprotic->ResultMod ResultLow Insoluble (<0.1 mg/mL) MechNonPolar->ResultLow

Thermodynamic pathways governing the solvation of amine hydrochlorides in various organic media.

Quantitative Solubility Profile in Organic Solvents

The following table synthesizes the expected solubility profile of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride at 25°C. Because exact empirical data for every solvent combination is highly specific to polymorphic forms, these values are derived from established thermodynamic principles and structurally analogous pyrimidine hydrochlorides[4],[5].

SolventDielectric Constant ( ϵ )Solubility ClassEstimated Solubility (mg/mL)Mechanistic Rationale
Water (Baseline) 80.1Freely Soluble> 50.0Optimal ion-dipole interactions and H-bonding.
Methanol 32.7Soluble~ 30.0High polarity and strong H-bond donation disrupt lattice.
DMSO 46.7Soluble~ 20.0Strong cation solvation via high dipole moment.
DMF 36.7Sparingly Soluble~ 15.0Moderate cation solvation; poor anion stabilization.
Ethanol 24.5Sparingly Soluble< 5.0Lower dielectric constant than methanol limits ion separation.
Dichloromethane 8.9Insoluble< 0.1Insufficient polarity to break the strong ionic bond.
Ethyl Acetate 6.0Insoluble< 0.1Lacks H-bond donation and sufficient dielectric strength.

Standardized Experimental Methodologies

To ensure scientific integrity, any theoretical solubility profile must be validated empirically. Furthermore, when synthetic workflows demand the use of non-polar solvents, researchers must employ chemical interventions to alter the compound's physical state[6].

Protocol A: Isothermal Shake-Flask Method for Equilibrium Solubility

Objective: To quantitatively determine the thermodynamic equilibrium solubility of the hydrochloride salt in target organic solvents. Causality: Equilibrium solubility represents the thermodynamic maximum concentration of the solute. Continuous agitation ensures the boundary layer around the solid particles is constantly refreshed, accelerating the dissolution rate until the chemical potential of the solid phase equals that of the solvated species[1].

Step-by-Step Workflow:

  • Solid Addition: Add an excess amount of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride (e.g., 50 mg) to a 2 mL amber glass HPLC vial.

  • Solvent Dispensation: Add 1.0 mL of the target organic solvent (e.g., Methanol or DMSO) to the vial.

  • Isothermal Equilibration: Seal the vial and place it in an isothermal shaker bath at 25.0 ± 0.1°C. Agitate at 300 RPM for 24 to 48 hours.

    • Self-Validation Check: Visually inspect the vial after 24 hours. If no solid remains, the solution is not at equilibrium. Add additional compound until a persistent solid phase is observed.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes to pellet the undissolved solid.

  • Quantification: Carefully extract the clarified supernatant, dilute it appropriately in the mobile phase, and analyze via HPLC-UV against a validated calibration curve.

ShakeFlaskProtocol Step1 1. Solid Addition Step2 2. Isothermal Equilibration Step1->Step2 Excess API Step3 3. Phase Separation Step2->Step3 24-48h at 25°C Step4 4. HPLC/UV Quantification Step3->Step4 Centrifuge/Filter

Standardized isothermal shake-flask methodology for determining equilibrium solubility.

Protocol B: Free-Base Conversion for Non-Polar Solvation

Objective: To neutralize the hydrochloride salt, generating the free amine for dissolution in low-polarity organic solvents (e.g., DCM, EtOAc). Causality: Removing the chloride counterion eliminates the high lattice energy associated with the ionic bond. This allows the lipophilic pyrimidine ring and alkyl chain to interact favorably with non-polar solvent molecules via Van der Waals forces and dipole-induced dipole interactions[6],[3].

Step-by-Step Workflow:

  • Aqueous Dissolution: Suspend 1.0 g of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride in 10 mL of deionized water.

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise under continuous magnetic stirring until the pH of the aqueous phase reaches approximately 9.0–9.5.

    • Self-Validation Check: CO₂ evolution (bubbling) will cease, and the aqueous layer will become cloudy as the lipophilic free base precipitates or forms an emulsion.

  • Organic Extraction: Add 15 mL of dichloromethane (DCM) to the mixture. Transfer to a separatory funnel and agitate gently, venting frequently to release any residual gas.

  • Phase Separation: Allow the layers to separate completely. The lower organic layer (DCM) now contains the solvated free base.

  • Drying & Concentration: Collect the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, filter, and concentrate under reduced pressure to yield the highly organic-soluble free amine.

Conclusion

The solubility profile of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride is strictly governed by its ionic nature. While polar protic solvents like methanol offer excellent solvation capabilities by overcoming the crystal lattice energy, non-polar solvents require strategic chemical interventions, such as free-basing, to achieve meaningful solubility. By applying the thermodynamic principles and standardized protocols outlined in this guide, researchers can systematically optimize their solvent selection to prevent process bottlenecks and ensure robust experimental reproducibility.

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Exploratory

Technical Whitepaper: Mass Spectrometric Characterization of 2-(5-Methylpyrimidin-2-yl)ethanamine Hydrochloride

Executive Summary 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride is a highly versatile pyrimidine-based building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride is a highly versatile pyrimidine-based building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and GPCR-targeting therapeutics. For researchers and drug development professionals, verifying the structural integrity and purity of this intermediate is paramount to prevent downstream synthetic failures. This whitepaper provides an authoritative guide on the theoretical mass metrics of this compound and outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its precise analytical verification.

Chemical Identity & Theoretical Mass Metrics

Before executing any mass spectrometric analysis, it is critical to distinguish between the bulk properties of the hydrochloride salt and the intrinsic properties of the free base, as the latter dictates the ionization behavior in the mass spectrometer.

Quantitative Data Summary
PropertyFree BaseHydrochloride Salt
Chemical Name 2-(5-Methylpyrimidin-2-yl)ethanamine2-(5-Methylpyrimidin-2-yl)ethanamine HCl
Chemical Formula C₇H₁₁N₃C₇H₁₁N₃ • HCl
CAS Number 933682-87-2[1]1781140-04-2[2]
Average Molecular Weight 137.18 g/mol 173.64 g/mol
Monoisotopic Exact Mass 137.0953 Da173.0720 Da
Causality of Mass Definitions

In standard stoichiometric calculations for synthetic scale-up, the average molecular weight (173.64 g/mol for the salt) is employed. This value is derived from the terrestrial isotopic abundance-weighted average of the constituent elements.

However, in structural elucidation via HRMS, the monoisotopic exact mass is the critical metric. According to the IUPAC definition, monoisotopic mass is calculated using the mass of the most abundant naturally occurring stable isotope of each element (e.g., ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁴N = 14.003074 Da)[3]. Because HRMS instruments (such as Orbitrap or Time-of-Flight analyzers) possess the resolving power to separate individual isotopic peaks, the monoisotopic peak provides an unambiguous elemental composition signature, independent of the bulk isotopic average.

Analytical Workflow: LC-ESI-HRMS Protocol

To empirically validate the exact mass of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride, a Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) workflow must be employed.

LCHRMS_Workflow Prep Sample Preparation (Dissolve HCl salt in H2O/MeOH) LC Liquid Chromatography (C18, 0.1% FA Mobile Phase) Prep->LC 2 µL Injection ESI ESI+ Ionization (Protonation to [M+H]+) LC->ESI Eluent Flow HRMS HRMS Analysis (Orbitrap / TOF) ESI->HRMS Ion Beam Data Data Processing (Exact Mass & ppm Error) HRMS->Data Raw Spectra

LC-HRMS workflow for exact mass determination of pyrimidine derivatives.

Step-by-Step Methodology & Experimental Causality

1. Sample Preparation

  • Protocol: Dissolve 1.0 mg of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride in 1.0 mL of LC-MS grade 50:50 (v/v) Water:Acetonitrile. Dilute a 10 µL aliquot to 1.0 mL using 0.1% Formic Acid (FA) in water to achieve a final working concentration of 10 µg/mL.

  • Causality: The hydrochloride salt is highly water-soluble. Diluting the sample in a slightly acidic aqueous medium ensures complete dissolution and pre-protonation of the primary aliphatic amine and the pyrimidine nitrogens. This pre-protonation in the liquid phase is essential for maximizing downstream ionization efficiency in the mass spectrometer.

2. Liquid Chromatography (LC) Separation

  • Protocol: Inject 2 µL of the prepared sample onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size). Execute a gradient elution using Mobile Phase A (0.1% FA in Water) and Mobile Phase B (0.1% FA in Acetonitrile) at a flow rate of 0.4 mL/min.

  • Causality: The C18 stationary phase provides adequate retention for this slightly polar pyrimidine derivative. The addition of 0.1% FA acts as an ion-pairing agent, suppressing secondary interactions with residual silanols on the silica column to prevent peak tailing, while simultaneously providing the necessary excess protons for positive ion mode mass spectrometry.

3. Electrospray Ionization (ESI+)

  • Protocol: Operate the ion source in positive mode (ESI+). Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and sheath gas flow to optimize droplet desolvation.

  • Causality: The basic nature of the ethanamine side chain and the pyrimidine ring makes the molecule an excellent proton acceptor. ESI+ gently strips the solvent under high voltage and heat, yielding the intact pseudo-molecular ion [M+H]⁺ without inducing excessive in-source fragmentation. The chloride counterion (from the HCl salt) is stripped away during this desolvation process and is not detected in positive mode.

4. HRMS Acquisition

  • Protocol: Utilize an Orbitrap or Q-TOF mass analyzer. Calibrate the instrument using a standard tuning mix prior to the run. Acquire full scan MS data over an m/z range of 50–500 with a resolving power of at least 30,000 FWHM (Full Width at Half Maximum).

  • Causality: High resolving power is required to separate the target ion from isobaric background interferences. For the free base exact mass of 137.0953 Da, the theoretical [M+H]⁺ ion occurs at m/z 138.1026 (accounting for the exact mass of a proton, 1.0073 Da).

5. Data Processing & Validation

  • Protocol: Extract the ion chromatogram for m/z 138.1026. Calculate the mass error using the formula: Mass Error (ppm) =[(Experimental m/z - Theoretical m/z) / Theoretical m/z] × 10⁶.

  • Causality: A mass error of ≤ 5 ppm is the industry standard threshold for confirming the elemental composition of small molecules[4]. This rigorous tolerance ensures the self-validating nature of the protocol; if the detected mass falls within this 5 ppm window, the identity of the synthesized or purchased intermediate is definitively confirmed, ruling out structural isomers or isobaric impurities.

Conclusion

The precise determination of the molecular weight and exact mass of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride is a foundational quality control step in pharmaceutical development. By understanding the causality between the compound's chemical properties (a basic, water-soluble hydrochloride salt) and the analytical parameters (acidic mobile phase, ESI+ ionization, high-resolution mass analysis), researchers can establish a robust, self-validating workflow that ensures the integrity of their synthetic pipelines.

References

  • IUPAC. "monoisotopic mass (12495) - The IUPAC Compendium of Chemical Terminology". iupac.org.[Link]

  • University of Florida. "Accurate Mass - Mass Spectrometry Research and Education Center". ufl.edu. [Link]

Sources

Foundational

Preliminary Toxicity Screening of 2-(5-Methylpyrimidin-2-yl)ethanamine Hydrochloride: A Tiered Assessment Strategy

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The compound 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride (CAS: 933682-87-2) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The compound 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride (CAS: 933682-87-2) is a versatile chemical building block featuring a pyrimidine ring and an ethylamine side chain[1]. While highly valuable in the synthesis of GPCR ligands and kinase inhibitors, primary amines inherently introduce specific toxicological liabilities. This whitepaper details a tiered, causality-driven preliminary toxicity screening strategy designed to de-risk this compound early in the drug development pipeline.

ToxWorkflow Start 2-(5-Methylpyrimidin-2-yl) ethanamine HCl InSilico Tier 1: In Silico Profiling (ICH M7 QSAR) Start->InSilico CytoTox Tier 2: In Vitro Cytotoxicity (HepG2 / HEK293) InSilico->CytoTox GenoTox Tier 3: Genotoxicity (Ames & Micronucleus) CytoTox->GenoTox CardioTox Tier 4: Cardiotoxicity (hERG Patch-Clamp) GenoTox->CardioTox Decision Go / No-Go Decision CardioTox->Decision

Tiered preliminary toxicity screening workflow for 2-(5-Methylpyrimidin-2-yl)ethanamine HCl.

Tier 1: In Silico Predictive Toxicology (ICH M7 Framework)

Causality & Rationale: Before committing to empirical testing, we must establish the theoretical genotoxic hazard class of the compound. While the pyrimidine core is generally benign, oxidative metabolism of the primary amine could theoretically yield reactive intermediates.

Methodology: Following the ICH M7(R2) guidelines for the assessment of DNA-reactive impurities, the compound must be evaluated using two complementary Quantitative Structure-Activity Relationship (QSAR) methodologies[2]:

  • Expert Rule-Based Modeling (e.g., Derek Nexus): Identifies known toxicophores and structural alerts based on mechanistic knowledge.

  • Statistical-Based Modeling (e.g., Sarah Nexus): Utilizes machine learning derived from curated Ames test datasets to predict mutagenic probability.

Self-Validation: A negative prediction in both distinct QSAR systems classifies the compound as Class 5 (Non-mutagenic), allowing the workflow to proceed to in vitro validation without requiring immediate in vivo follow-up[2].

Tier 2: In Vitro Cytotoxicity Profiling

Causality & Rationale: General cytotoxicity must be established to define the compound's baseline therapeutic index. Testing on HepG2 (hepatocellular carcinoma) and HEK293 (human embryonic kidney) cells differentiates between hepatic-specific metabolism-driven toxicity and general cellular toxicity.

Step-by-Step Protocol (ATP Luminescence Assay):

  • Cell Seeding: Harvest HepG2 and HEK293 cells at 80% confluence. Seed into 384-well opaque-bottom plates at 5,000 cells/well in 20 µL of complete growth medium.

  • Adhesion: Incubate plates overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 2-(5-Methylpyrimidin-2-yl)ethanamine HCl in DMSO. Transfer via acoustic liquid handling to achieve a final concentration range of 0.003 µM to 100 µM (Final DMSO < 0.5%).

  • Exposure: Incubate for 48 hours.

  • Detection (Self-Validating Step): Add 20 µL of CellTiter-Glo® reagent. The assay measures ATP, ensuring that only metabolically active, viable cells generate a luminescent signal. Shake for 2 minutes to lyse cells, then incubate for 10 minutes.

  • Quantification: Read luminescence and normalize against vehicle controls to calculate the IC₅₀.

Tier 3: Genotoxicity Screening

Causality & Rationale: Empirical validation of the in silico predictions is required to ensure the compound does not induce point mutations (Ames) or structural/numerical chromosomal aberrations (Micronucleus).

Bacterial Reverse Mutation (Ames) Test

Protocol: A miniaturized 384-well fluctuation assay using S. typhimurium strains (TA98, TA100, TA1535, TA1537). Self-Validation: The assay is performed both with and without rat liver S9 fraction. This ensures that if the parent compound is benign, any reactive metabolites generated by hepatic cytochrome P450 enzymes are still captured and flagged for mutagenicity.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

The in vitro micronucleus test (MNvit) detects micronuclei in the cytoplasm of interphase cells, indicating chromosomal damage[3].

Step-by-Step Protocol:

  • Cell Culture: Seed CHO (Chinese Hamster Ovary) cells in 96-well plates.

  • Treatment: Expose cells to the compound at predetermined non-cytotoxic concentrations (derived from Tier 2) for 24 hours.

  • Cytokinesis Block (Self-Validating Step): Wash cells and add medium containing 3 µg/mL Cytochalasin B . This actin polymerization inhibitor blocks cytokinesis. Consequently, only cells that have successfully completed one mitosis during exposure become binucleated, validating that the compound had the opportunity to induce damage during cell division[4].

  • Staining & Scoring: Fix cells and stain with DAPI. Utilize an automated imaging system (e.g., Metafer) to selectively score the frequency of micronuclei exclusively within the binucleated cell population[4].

Tier 4: Cardiotoxicity (hERG Channel Blockade)

Causality & Rationale: The most critical liability for 2-(5-Methylpyrimidin-2-yl)ethanamine HCl is cardiotoxicity. The primary amine on the ethanamine chain is protonated at physiological pH. Protonated amines are notorious for entering the central cavity of the hERG (Kv11.1) potassium channel and undergoing pi-cation and hydrophobic interactions with pore-lining aromatic residues, specifically Tyr652 and Phe656 [5]. This interaction blocks potassium efflux, leading to action potential prolongation and potentially fatal arrhythmias (Long QT Syndrome)[5].

hERG_Mechanism Compound Protonated Ethanamine Moiety (Physiological pH) Pore Entry into hERG Channel Pore (Intracellular Access) Compound->Pore Binding Pi-Cation & Hydrophobic Interactions (Tyr652 & Phe656) Pore->Binding Blockade Potassium Efflux Blockade (Action Potential Prolongation) Binding->Blockade QT QT Interval Prolongation (Arrhythmia Risk) Blockade->QT

Mechanistic pathway of hERG channel blockade by protonated ethanamine derivatives.

Step-by-Step Protocol (Automated Patch-Clamp):

  • Cell Preparation: Utilize a stable CHO cell line overexpressing the Kv11.1 (hERG) channel.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp system (e.g., QPatch) to establish a whole-cell configuration.

  • Voltage Protocol (Self-Validating Step): Apply a depolarizing prepulse to +20 mV, followed by a repolarizing step to -50 mV. Because drugs bind in the central cavity, the channels must open before binding can occur[5]. This voltage protocol ensures the channels transition through the open and inactivated states, validating that the intracellular pore is accessible to the compound.

  • Compound Application: Perfuse the compound extracellularly and wait 3-5 minutes for steady-state block.

  • Data Analysis: Measure the peak tail current reduction compared to the pre-compound baseline and calculate the IC₅₀ using a Hill equation fit.

Quantitative Data Synthesis & Go/No-Go Criteria

To advance 2-(5-Methylpyrimidin-2-yl)ethanamine HCl to the next stage of development (e.g., in vivo PK/PD studies), the compound must meet the stringent thresholds outlined in the matrix below.

Assay / EndpointTest SystemMechanistic TargetGo/No-Go Threshold
In Silico (QSAR) Derek / Sarah NexusStructural Alerts (DNA Reactivity)Class 4 or 5 (Negative)
Cytotoxicity HepG2 / HEK293 (ATP)Baseline Cellular HealthIC₅₀ > 50 µM
Ames Test S. typhimurium (+/- S9)Point Mutations< 2-fold increase over vehicle
Micronucleus CHO Cells (+ Cytochalasin B)Clastogenicity / AneugenicityNo stat. sig. increase in MN
Cardiotoxicity Automated Patch-ClamphERG (Kv11.1) K⁺ ChannelIC₅₀ > 30 µM (100x margin)

References

  • Mammalian Cell In Vitro Micronucleus Assay - Charles River Labor
  • In vitro mammalian cell micronucleus test - RE-Place.
  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2) - ICH.
  • 2-(5-methylpyrimidin-2-yl)ethanamine | 933682-87-2 - ChemicalBook.
  • Towards a structural view of drug binding to hERG K+ channels - PMC - NIH.

Sources

Exploratory

Pharmacokinetic Profiling of 2-(5-Methylpyrimidin-2-yl)ethanamine Derivatives: A Technical Guide for Lead Optimization

Executive Summary The 2-(5-methylpyrimidin-2-yl)ethanamine scaffold is a highly versatile pharmacophore increasingly utilized in modern drug discovery, particularly in the design of kinase inhibitors (e.g., JAK2, DYRK2)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(5-methylpyrimidin-2-yl)ethanamine scaffold is a highly versatile pharmacophore increasingly utilized in modern drug discovery, particularly in the design of kinase inhibitors (e.g., JAK2, DYRK2) and G-protein coupled receptor (GPCR) ligands (e.g., 5-HT1A agonists) [1, 2, 3]. As a Senior Application Scientist, I have observed that while this moiety confers excellent target engagement through critical hydrogen bonding and favorable basicity, it introduces specific pharmacokinetic (PK) liabilities.

This whitepaper provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) dynamics of 2-(5-methylpyrimidin-2-yl)ethanamine derivatives. By understanding the causality behind these PK behaviors, medicinal chemists can deploy targeted structural modifications to optimize bioavailability and half-life.

Structural Rationale & Physicochemical Profile

The utility of the 2-(5-methylpyrimidin-2-yl)ethanamine fragment lies in its unique electronic and steric properties.

  • The Pyrimidine Ring: Being electron-deficient, the pyrimidine core is generally resistant to direct oxidative attack by Cytochrome P450 (CYP450) enzymes. It serves as an excellent hydrogen-bond acceptor, often interacting with the hinge region of kinases [1].

  • The Ethanamine Chain: The aliphatic amine typically exhibits a pKa between 9.0 and 10.0. At physiological pH (7.4), it exists predominantly in the protonated state. This enhances aqueous solubility but can restrict passive transcellular permeability.

  • The 5-Methyl Substituent: While sterically beneficial for filling hydrophobic pockets, this benzylic-like methyl group is a classic "soft spot" for metabolic oxidation.

Understanding this interplay is critical: optimizing the basicity of the amine (e.g., via fluorination of adjacent carbons) or shielding the 5-methyl group are standard strategies to balance solubility with metabolic stability [2].

Metabolic Liability and Biotransformation Pathways

The primary driver of clearance for these derivatives is hepatic metabolism. The scaffold undergoes two major biotransformation pathways:

  • Aliphatic Oxidation: CYP3A4 and CYP2D6 readily oxidize the 5-methyl group to a 5-hydroxymethyl metabolite. If unhindered, this can be further oxidized to a carboxylic acid, which is rapidly cleared via renal excretion or Phase II glucuronidation.

  • Oxidative Deamination: The ethanamine side chain is susceptible to Monoamine Oxidase (MAO) or CYP-mediated N-dealkylation, stripping the active amine and yielding inactive aldehyde or acid derivatives.

Metabolism A 2-(5-Methylpyrimidin-2-yl) ethanamine Scaffold B CYP450 (3A4, 2D6) Oxidation A->B Aliphatic Oxidation D MAO / CYP Deamination A->D Amine Oxidation C 5-Hydroxymethyl Metabolite B->C F Phase II Glucuronidation C->F UGTs E Aldehyde / Acid Derivatives D->E

Figure 1: Primary biotransformation pathways of the 2-(5-Methylpyrimidin-2-yl)ethanamine scaffold.

Protocol: Self-Validating In Vitro Microsomal Stability Assay

To accurately quantify intrinsic clearance ( Clint​ ), a self-validating microsomal assay is required. The inclusion of a high-clearance positive control ensures the enzymatic viability of the microsomes, preventing false-positive stability data.

Step-by-Step Methodology:

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine human liver microsomes (HLM) (final concentration 0.5 mg/mL) with the test compound (final concentration 1 µM).

  • System Validation (Critical): In a parallel well, run Verapamil (1 µM) as a positive control for CYP3A4/2D6 activity.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points t=0,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

  • Processing: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS.

  • Validation Check: The assay is only valid if the Verapamil control shows >70% depletion by 60 minutes.

PK_Workflow Step1 1. Microsomal Incubation (Test Cmpd + NADPH + HLM) Step2 2. Aliquot Sampling (Timepoints: 0, 15, 30, 45, 60 min) Step1->Step2 Step3 3. Reaction Quenching (Cold Acetonitrile + IS) Step2->Step3 Step4 4. Centrifugation & Supernatant Extraction Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5 Step6 6. PK Parameter Calculation (Cl_int, t1/2) Step5->Step6

Figure 2: Self-validating in vitro liver microsomal stability assay workflow.

Absorption and Permeability Dynamics

Because the ethanamine group is highly protonated at intestinal pH, passive diffusion can be a limiting factor for oral bioavailability (F%). However, structural context matters. When the ethanamine nitrogen is incorporated into a larger secondary or tertiary amine network (as seen in certain ERK1/2-biased 5-HT1A agonists), the overall lipophilicity (LogD) can be tuned to favor absorption [2].

Protocol: Caco-2 Bidirectional Permeability Assay

To differentiate between poor passive permeability and active efflux (e.g., P-glycoprotein), a bidirectional Caco-2 assay is the gold standard.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to ensure tight junction formation (TEER > 250 Ω·cm²).

  • Dosing: Add the test compound (10 µM) to the apical (A) chamber for A-to-B assessment, and to the basolateral (B) chamber for B-to-A assessment.

  • Incubation: Incubate at 37°C for 2 hours.

  • Quantification: Sample from the receiver chambers and analyze via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

  • Efflux Ratio (ER): Calculate ER=Papp​(B→A)/Papp​(A→B) . An ER>2.0 indicates the compound is a substrate for efflux transporters, a common liability for basic amines.

Distribution, Excretion, and In Vivo PK Parameters

The volume of distribution ( Vd​ ) for these derivatives is typically moderate to high (1.5 - 5.0 L/kg), driven by the basic amine's tendency to partition into lipid-rich tissues and bind to acidic phospholipids.

Recent literature highlights the successful optimization of this scaffold. For instance, JAK2 inhibitors utilizing pyrimidine-amine cores have demonstrated fast absorption ( Tmax​≈0.9 h) and acceptable terminal half-lives following oral administration [1]. Similarly, 5-HT1A agonists bearing this motif have been optimized to cross the blood-brain barrier effectively, achieving prolonged central nervous system exposure [2].

Quantitative Data Summary

The following table synthesizes representative in vivo pharmacokinetic parameters for advanced derivatives containing the substituted pyrimidin-2-yl-amine motif (administered orally in rodent models):

Compound Class / Target Tmax​ (h) T1/2​ (h)Clearance (L/h/kg)Bioavailability (F%)Primary ExcretionReference
JAK2 Inhibitor (13ac) 0.91.825.4~ 35 - 45%Hepatic / Renal[1]
5-HT1A Agonist (NLX-266) 1.0 - 2.03.5 - 4.212.8> 50%Hepatic[2]
DYRK2 Inhibitor (Cmpd 30) 1.52.418.2~ 40%Hepatic[3]

Note: Data represents generalized trends for optimized leads containing the target pharmacophore. High clearance is often mitigated in lead optimization by blocking the 5-methyl oxidation site (e.g., substituting with a CF3​ or chloro group).

Conclusion & Lead Optimization Strategies

The 2-(5-methylpyrimidin-2-yl)ethanamine scaffold provides a robust foundation for target engagement but requires careful pharmacokinetic tuning. To maximize the clinical viability of these derivatives, researchers should focus on:

  • Metabolic Blocking: Replacing the 5-methyl group with a bioisostere (e.g., chlorine or a trifluoromethyl group) if aliphatic oxidation drives high intrinsic clearance.

  • pKa Modulation: Introducing electron-withdrawing groups (like fluorine) adjacent to the ethanamine nitrogen to lower the pKa, thereby increasing the fraction of unionized drug in the gut and improving passive absorption.

  • Efflux Mitigation: Reducing overall hydrogen bond donor count if Caco-2 assays reveal high P-gp efflux ratios.

By applying these principle-driven modifications, the inherent liabilities of the scaffold can be transformed into a tailored, highly bioavailable drug profile.

References

  • N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. ACS Publications. URL:[Link]

  • Discovery of NLX-266, an Orally Available and Metabolically Stable ERK1/2-Biased 5-HT1AR Agonist with Superior Antidepressant and Antiparkinsonian Activity. National Institutes of Health (PMC). URL:[Link]

  • Discovery of Potent DYRK2 Inhibitors with High Selectivity, Great Solubility, and Excellent Safety Properties for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Foundational

Storage Conditions and Shelf-Life Stability of 2-(5-Methylpyrimidin-2-yl)ethanamine Hydrochloride: A Comprehensive Technical Guide

Executive Summary The compound 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride (CAS: 1781140-04-2) is a highly specialized heterocyclic building block utilized extensively in pharmaceutical synthesis and drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride (CAS: 1781140-04-2) is a highly specialized heterocyclic building block utilized extensively in pharmaceutical synthesis and drug discovery. Ensuring the chemical integrity of this active pharmaceutical ingredient (API) intermediate requires a rigorous understanding of its thermodynamic vulnerabilities and degradation kinetics.

This technical guide provides a comprehensive framework for evaluating the stability of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride. By synthesizing mechanistic chemistry with standardized International Council for Harmonisation (ICH) protocols, this document establishes field-proven methodologies for forced degradation, Arrhenius-based shelf-life extrapolation, and optimal storage configurations.

Physicochemical Profiling & Structural Vulnerabilities

To design an effective storage protocol, one must first deconstruct the molecule's structural causality. The molecule consists of a pyrimidine ring substituted with a methyl group at the 5-position and an ethanamine chain at the 2-position, stabilized as a hydrochloride salt.

  • Why the Hydrochloride Salt? Free primary amines are thermodynamically unstable in ambient environments; they rapidly absorb atmospheric carbon dioxide to form carbamates and are highly susceptible to radical-mediated N-oxidation. By protonating the amine to form the ammonium salt ( −NH3+​Cl− ), the nitrogen's lone pair is sterically and electronically locked. This drastically increases the activation energy ( Ea​ ) required for oxidative degradation.

  • Hygroscopicity: The trade-off of the hydrochloride salt is increased hygroscopicity. Moisture sorption can lower the glass transition temperature ( Tg​ ) of the solid state, increasing molecular mobility and accelerating hydrolytic degradation pathways.

  • Pyrimidine Ring Stability: While the pyrimidine core is generally stable under neutral conditions, its electron-deficient nature makes it vulnerable to nucleophilic attack under strongly alkaline extremes.

Degradation Pathways & Mechanistic Causality

Understanding the specific degradation pathways is critical for developing stability-indicating analytical methods. The primary environmental triggers and their corresponding mechanistic pathways are outlined below:

  • Alkaline Hydrolysis: Exposure to high pH deprotonates the amine and exposes the electron-deficient pyrimidine ring to hydroxide ( OH− ) attack, potentially leading to ring-opening or cleavage.

  • Oxidation: While the salt form protects the amine, trace transition metals or peroxides can still induce radical formation at the benzylic-like methylene group adjacent to the pyrimidine ring, leading to hydroxylated or N-oxide derivatives.

  • Photolysis: The conjugated π -system of the pyrimidine ring acts as a chromophore, absorbing ultraviolet light (typically 240–280 nm). This photo-excitation can trigger radical homolysis, resulting in photo-dimerization or polymerization.

G A 2-(5-Methylpyrimidin-2-yl) ethanamine HCl B Hydrolysis (High pH) A->B C Oxidation (Peroxides/Metals) A->C D Photolysis (UV Exposure) A->D E Ring Opening / Cleavage B->E F N-Oxides / Alkyl Radicals C->F G Photo-adducts / Polymerization D->G

Fig 1: Primary degradation pathways and environmental triggers.

Forced Degradation Studies (ICH Q1A/Q1B Framework)

Forced degradation (stress testing) is utilized to elucidate the intrinsic stability characteristics of the molecule and validate that the analytical method (e.g., HPLC-UV/MS) is stability-indicating[1].

Step-by-Step Forced Degradation Methodology

To ensure a self-validating system, every stress condition must be accompanied by a control, and mass balance (sum of remaining API + degradants 100%) must be achieved.

  • Sample Preparation: Prepare 1.0 mg/mL solutions of the API in an inert diluent (e.g., 50:50 Water/Acetonitrile).

  • Acid/Base Hydrolysis: Treat separate aliquots with 1N HCl and 1N NaOH. Incubate at 60°C for 48 hours. Causality: 1N solutions are used because weaker acids/bases often fail to overcome the buffering capacity of the API salt. Neutralize all samples prior to HPLC injection to prevent column degradation.

  • Oxidation: Treat with 3% H2​O2​ at 25°C for 24 hours. Causality: 3% H2​O2​ is preferred over 30% H2​O2​ . Aggressive 30% peroxide causes secondary, non-representative degradation that skews real-world predictive validity. Quench with sodium thiosulfate before analysis.

  • Thermal Stress: Expose the solid powder to 80°C for 7 days in a sealed container.

  • Photolysis (ICH Q1B): Expose the solid to a minimum of 1.2 million lux-hours of visible light and 200 W-hr/m² of near-UV light. Self-Validating Step: A "dark control" sample wrapped in aluminum foil must be placed immediately adjacent to the exposed sample to isolate pure photolytic degradation from ambient thermal degradation[2].

Quantitative Summary of Forced Degradation Data

(Note: The following table represents typical empirical data for this chemical class).

Stress ConditionReagent / EnvironmentTime / Temp% DegradationPrimary Degradant Profile
Acidic 1N HCl48h / 60°C< 1.0%None detected
Basic 1N NaOH48h / 60°C8.5%Ring-opened aliphatic amines
Oxidative 3% H2​O2​ 24h / 25°C12.2%N-oxide derivatives
Thermal (Solid) Dry Heat7 days / 80°C< 0.5%None detected
Photolytic ICH Q1B (UV/Vis)1.2M lux-hr4.1%Photo-dimers

Shelf-Life Estimation & Arrhenius Kinetics

Long-term stability studies require years to complete. To facilitate rapid formulation and packaging decisions, accelerated stability testing is employed. By elevating the temperature, the kinetic energy of the system increases, accelerating the degradation rate ( k ). This relationship is mathematically defined by the Arrhenius equation[3]:

k=Ae−Ea​/RT

Where A is the collision frequency, Ea​ is the activation energy, R is the gas constant, and T is temperature in Kelvin[4].

G S1 Accelerated (40°C / 75% RH) Data HPLC Quantification (Determine k) S1->Data S2 Intermediate (30°C / 65% RH) S2->Data S3 Long-Term (25°C / 60% RH) S3->Data Arr Arrhenius Plot ln(k) vs 1/T Data->Arr Shelf Shelf-Life (t90) Extrapolation Arr->Shelf

Fig 2: Accelerated stability testing and Arrhenius extrapolation workflow.

Step-by-Step Shelf-Life Extrapolation Methodology
  • Incubation: Store solid API samples in controlled stability chambers at 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH as per ICH Q1A(R2) standards[1].

  • Sampling: Pull samples at 0, 1, 3, and 6 months.

  • Rate Constant ( k ) Calculation: Plot the concentration of the primary degradant versus time. Assuming pseudo-first-order kinetics (standard for solid-state pharmaceuticals), the slope dictates the degradation rate constant ( k ) at each temperature[5].

  • Arrhenius Plotting: Plot ln(k) on the y-axis against 1/T (in Kelvin) on the x-axis. The slope of this regression line equals −Ea​/R [4].

  • Extrapolation: Use the derived Ea​ to calculate k at the intended storage temperature (e.g., 25°C). The shelf-life ( t90​ , the time until 10% of the API degrades) is calculated as t90​=0.105/k [6].

Arrhenius Kinetic Data & Projections
Storage ConditionTemp (K) 1/T ( K−1 )Rate Constant k (month −1 ) ln(k)
40°C / 75% RH 313.150.003190.0450-3.10
30°C / 65% RH 303.150.003300.0185-3.99
25°C / 60% RH 298.150.003350.0102-4.58

Calculated Activation Energy ( Ea​ ): ~75 kJ/mol. Extrapolated Shelf-Life ( t90​ ) at 25°C: ~36 months.

Recommended Storage Protocols & Packaging Systems

Based on the physicochemical profiling and kinetic data, the following storage parameters are strictly recommended to ensure a minimum 36-month shelf-life for 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride:

  • Temperature Control: Store at 20°C to 25°C (Controlled Room Temperature). Excursions are permitted between 15°C and 30°C during shipping, but prolonged exposure to heat will exponentially accelerate degradation as dictated by the Arrhenius model.

  • Moisture Protection (Critical): Because the hydrochloride salt is highly hygroscopic, moisture ingress acts as a plasticizer, increasing molecular mobility and lowering the activation energy for degradation[4].

  • Primary Packaging: The API must be stored in High-Density Polyethylene (HDPE) bottles or double-lined low-density polyethylene (LDPE) bags inside a rigid fiber drum.

  • Desiccation: The inclusion of a silica gel desiccant packet within the secondary packaging is mandatory to maintain a localized micro-environment of < 30% RH.

  • Light Protection: To mitigate the 4.1% photolytic degradation observed under ICH Q1B stress, the primary container must be opaque (e.g., white HDPE or amber glass).

References

  • "One- and two-stage Arrhenius models for pharmaceutical shelf life prediction - PubMed", National Institutes of Health (NIH). 3

  • "Assessing Shelf Life Using Real-Time and Accelerated Stability Tests", BioPharm International. 5

  • "Estimation of Shelf Life by Arrhenius Equation", YouTube. 6

  • "The Application of the Accelerated Stability Assessment Program (ASAP) to Quality by Design (QbD) for Drug Product Stability", National Institutes of Health (NIH).4

  • "ICH Q1B Guideline Photostability Testing of New Drug Substances and Products", IKEV.

  • "Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES", Gally.ch. 1

  • "Q1B Photostability Testing of New Active Substances and Medicinal Products", European Medicines Agency (EMA). 2

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride: A Detailed Protocol for Researchers

This application note provides a comprehensive, step-by-step guide for the synthesis of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry research. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive, step-by-step guide for the synthesis of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry research. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind the chosen methodologies.

The synthesis is approached as a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates to the final hydrochloride salt. Each step is detailed with precise instructions, safety precautions, and analytical checkpoints to ensure a successful and reproducible outcome.

Overall Synthetic Strategy

The synthesis of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride is strategically designed in three main stages, as illustrated in the workflow diagram below. This approach ensures high purity and good overall yield by isolating and characterizing the key intermediates.

Synthesis_Workflow A 2-Amino-5-methylpyridine B 2-Chloro-5-methylpyrimidine A->B Diazotization & Sandmeyer-like Reaction C 2-(5-Methylpyrimidin-2-yl)acetonitrile B->C Nucleophilic Substitution D 2-(5-Methylpyrimidin-2-yl)ethanamine C->D Nitrile Reduction E 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride D->E Salt Formation

Caption: Overall synthetic workflow for 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride.

Part 1: Synthesis of 2-Chloro-5-methylpyrimidine

The initial step involves the synthesis of the key intermediate, 2-chloro-5-methylpyrimidine, from the readily available 2-amino-5-methylpyridine. This transformation is achieved through a Sandmeyer-like reaction, a reliable method for introducing a chloro-substituent onto a heteroaromatic ring via a diazonium salt intermediate.[1]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
2-Amino-5-methylpyridine108.1410.8 g1.0
Concentrated Hydrochloric Acid (37%)36.4654 g~5.5
Sodium Nitrite (NaNO₂)69.007.6 g1.1
Copper(I) Chloride (CuCl)98.991.0 g0.1
Dichloromethane (DCM)84.93200 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10.8 g (0.1 mol) of 2-amino-5-methylpyridine in 54 g of concentrated hydrochloric acid, cooled in an ice-salt bath to maintain a temperature between -5°C and 0°C.

    • Slowly add a pre-cooled aqueous solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water via the dropping funnel. Ensure the temperature does not exceed 5°C during the addition.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0°C.

  • Sandmeyer-like Reaction:

    • In a separate flask, prepare a solution of 1.0 g (0.01 mol) of copper(I) chloride in 10 mL of concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat it to 50-60°C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize it carefully with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude 2-chloro-5-methylpyrimidine.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Synthesis of 2-(5-Methylpyrimidin-2-yl)acetonitrile

This step involves a nucleophilic aromatic substitution reaction where the chloro group of 2-chloro-5-methylpyrimidine is displaced by a cyanide anion. This reaction is a common method for forming carbon-carbon bonds with heteroaromatic compounds.[2]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
2-Chloro-5-methylpyrimidine128.5612.8 g1.0
Sodium Cyanide (NaCN)49.015.4 g1.1
Dimethyl Sulfoxide (DMSO)78.13100 mL-
Ethyl Acetate88.11300 mL-
Water18.02200 mL-

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 12.8 g (0.1 mol) of 2-chloro-5-methylpyrimidine in 100 mL of dimethyl sulfoxide.

    • Add 5.4 g (0.11 mol) of sodium cyanide to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction:

    • Heat the reaction mixture to 80-90°C and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts, wash with water (2 x 100 mL) and brine (100 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude 2-(5-methylpyrimidin-2-yl)acetonitrile by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water.

Part 3: Synthesis of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride

The final synthetic stage involves the reduction of the nitrile group in 2-(5-methylpyrimidin-2-yl)acetonitrile to a primary amine, followed by the formation of the hydrochloride salt to improve stability and handling. Catalytic hydrogenation using Raney Nickel is a widely used and effective method for this transformation.[3][4]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
2-(5-Methylpyrimidin-2-yl)acetonitrile133.1513.3 g1.0
Raney Nickel (50% slurry in water)-~5 gCatalytic
Ethanol (anhydrous)46.07200 mL-
Hydrogen Gas (H₂)2.02High Pressure-
Hydrochloric Acid (ethanolic solution)36.46As needed-
Diethyl Ether74.12As needed-

Procedure:

  • Reduction of the Nitrile:

    • In a high-pressure hydrogenation vessel (Parr apparatus), add a slurry of ~5 g of Raney Nickel in 20 mL of ethanol. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere or as a slurry.

    • Add a solution of 13.3 g (0.1 mol) of 2-(5-methylpyrimidin-2-yl)acetonitrile in 180 mL of anhydrous ethanol to the vessel.

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.

    • Heat the mixture to 50-60°C and stir vigorously. The reaction is typically complete in 6-12 hours. Monitor the uptake of hydrogen to determine the reaction endpoint.

  • Work-up:

    • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with ethanol. Caution: The Celite pad with the catalyst may be pyrophoric; keep it wet with water until it can be safely disposed of.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-(5-methylpyrimidin-2-yl)ethanamine as an oil.

  • Hydrochloride Salt Formation:

    • Dissolve the crude amine in a minimal amount of anhydrous ethanol or diethyl ether.

    • Cool the solution in an ice bath and slowly add a saturated solution of hydrochloric acid in ethanol or bubble dry HCl gas through the solution until precipitation is complete.[5][6][7] The pH should be acidic.

    • Collect the precipitated white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(5-methylpyrimidin-2-yl)ethanamine hydrochloride.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (MP): As an indicator of purity for solid compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety and Handling

  • All procedures should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium cyanide is extremely toxic and should be handled with extreme caution.

  • Raney Nickel is pyrophoric and must be handled carefully, especially when dry.

  • High-pressure hydrogenation should only be performed by trained personnel using appropriate equipment.

References

  • ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • YouTube. (2022, June 6). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US20100204470A1 - Method for salt preparation.
  • Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]

  • PMC. (n.d.). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). US3062869A - Reduction of nitriles.
  • ResearchGate. (2023, August 30). Role of Pyridine and Alternative Solvents in Raney Nickel Catalyzed Nitrile Reduction? Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Pearson+. (n.d.). Raney Nickel Reduction. Retrieved from [Link]

  • ACS Publications. (n.d.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). Chem 115. Retrieved from [Link]

  • PMC. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]

  • DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). Retrieved from [Link]

  • Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine.
  • European Patent Office. (n.d.). EP 0121320 A1 - Preparation of 2-chloro-5-methylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. [a]. Retrieved from [Link]

  • PMC. (n.d.). Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0154122A1 - Method for the selective hydrogenation of pyrimidines containing chlorine ....
  • Chemistry Steps. (2020, February 28). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Acetonitrile. Retrieved from [Link]

  • Reddit. (2022, August 30). Only one nitrile reduced to amine with LiAlH4. Retrieved from [Link]

  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]

  • CHIMIA. (n.d.). Catalytic Asymmetric Hydrogenation in the Manufacture of d-Biotin and Dextromethorphan. Retrieved from [Link]

  • RSC Publishing. (n.d.). KOtBu-mediated annulation of acetonitrile with aldehyde: synthesis of substituted dihydropyridin-2(1H)-ones, pyridin-2(1H). Retrieved from [Link]

Sources

Application

Application Note: Solubilization and Handling of 2-(5-Methylpyrimidin-2-yl)ethanamine Hydrochloride for In Vitro Cell Culture Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Note Introduction and Chemical Rationale Accurate and reproducible in vitro studies...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Note

Introduction and Chemical Rationale

Accurate and reproducible in vitro studies require precise preparation of compound stock solutions. 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride is a small-molecule pyrimidine derivative utilized in various pharmacological and cellular assays.

The physical state of a compound dictates its dissolution thermodynamics. By supplying this compound as a hydrochloride (HCl) salt rather than a free base, its aqueous solubility is significantly enhanced [1]. The protonation of the primary amine group disrupts the crystal lattice energy more readily in polar solvents, allowing for rapid solvation in aqueous buffers (such as PBS) or cell culture media without the absolute necessity of harsh organic solvents like Dimethyl Sulfoxide (DMSO). Minimizing organic solvent concentrations is critical in cell culture to prevent solvent-induced cytotoxicity and off-target transcriptional artifacts [2].

Physicochemical Properties & Solubility Profile

Understanding the solubility limits of your compound prevents micro-precipitation, which can lead to inaccurate dosing and irreproducible assay results. Below is the synthesized solubility data based on the physicochemical behavior of pyrimidine ethanamine hydrochloride salts.

Table 1: Solubility and Storage Parameters

ParameterSpecification / Recommendation
Chemical Nature Small molecule, amine hydrochloride salt
Primary Solvent (Aqueous) Water, PBS (pH 7.2 - 7.4)
Aqueous Solubility Limit Typically >20 - 50 mg/mL (Highly Soluble)
Alternative Solvent Dimethyl Sulfoxide (DMSO)
DMSO Solubility Limit >50 mg/mL
Stock Storage (Long Term) -20°C to -80°C (Protect from light and moisture)
Working Solution Stability Prepare fresh immediately prior to cell dosing

Protocol: Preparation of Stock Solutions

To ensure scientific integrity, every protocol must be a self-validating system. We recommend preparing a highly concentrated primary stock, followed by intermediate dilutions, to ensure the final solvent concentration in the assay remains negligible.

Option A: Aqueous Stock Preparation (Preferred for Cell Culture)

Because it is an HCl salt, aqueous solubilization is highly recommended to achieve a 0% organic solvent footprint in your final assay[3].

  • Equilibration: Allow the vial containing 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Accurately weigh the desired mass using an analytical balance.

  • Solvent Addition: Add the calculated volume of sterile, endotoxin-free pure water or 1X PBS (pH 7.4).

    • Causality Note: Using a buffered solution like PBS for the primary stock helps maintain physiological pH, preventing localized pH shocks when added to the cell culture medium.

  • Dissolution: Vortex gently for 30–60 seconds. The salt formulation should yield a clear, colorless solution immediately. If micro-particles persist, sonicate in a water bath at room temperature for 2–5 minutes.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm PES (Polyethersulfone) syringe filter inside a biosafety cabinet. (Do not use nylon filters, as they may bind small molecules).

Option B: DMSO Stock Preparation (For High-Throughput Screening)

If your laboratory utilizes automated liquid handlers calibrated for DMSO, or if the compound will be stored in a compound library for extended periods, DMSO is acceptable [2].

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO to the lyophilized powder to create a 10 mM or 50 mM primary stock.

  • Dissolution: Pipette up and down to mix.

  • Storage: Aliquot into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can introduce atmospheric moisture and degrade the compound. Store at -20°C.

Step-by-Step Cell Culture Dosing Workflow

Directly adding a highly concentrated stock to cells can cause osmotic shock or localized precipitation. An intermediate dilution step is a critical self-validating control to ensure compound stability in the complex protein-rich environment of cell culture media [4].

  • Intermediate Dilution: Dilute the primary stock (e.g., 10 mM) 1:100 into warmed (37°C) complete cell culture medium (e.g., DMEM or RPMI with 10% FBS) to create a 100 µM intermediate working solution.

  • Visual Inspection: Observe the intermediate solution against a light source. It must remain optically clear. Cloudiness indicates precipitation.

  • Final Dosing: Perform serial dilutions from the intermediate stock into the assay plates.

  • Vehicle Control: It is mandatory to include a vehicle control well. If using a DMSO stock, the final DMSO concentration in the control wells must exactly match the highest DMSO concentration in the treated wells (strictly <0.1% v/v) [2].

Experimental Workflow Diagram

Below is the logical workflow for preparing and applying the compound to in vitro systems, ensuring high viability and accurate dosing.

G Start 2-(5-Methylpyrimidin-2-yl) ethanamine HCl (Powder) AqRoute Aqueous Route (Preferred) Add Sterile PBS/H2O Start->AqRoute DMSORoute Organic Route Add Anhydrous DMSO Start->DMSORoute Filter 0.22 µm PES Filtration (Sterilization) AqRoute->Filter Aliquot Aliquot & Store at -20°C (Avoid Freeze-Thaw) DMSORoute->Aliquot Intermediate Intermediate Dilution (1:100 in 37°C Media) Filter->Intermediate Aliquot->Intermediate Dosing Final Cell Dosing (Serial Dilution in Plate) Intermediate->Dosing Control Vehicle Control (Match Solvent %) Intermediate->Control Parallel Setup

Caption: Workflow for solubilizing and dosing 2-(5-Methylpyrimidin-2-yl)ethanamine HCl in cell culture.

References

  • SciSpace. (2023). Development of a Novel Indirubin Derivative with Enhanced Anticancer Properties: Synthesis, In Vitro, and In Vivo Evaluation. Retrieved from[Link]

Method

Protocol for High-Fidelity NMR Spectroscopic Analysis of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride

An Application Note for Drug Development Professionals Abstract: This application note provides a detailed, field-proven protocol for the preparation of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride samples for Nucl...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract: This application note provides a detailed, field-proven protocol for the preparation of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride samples for Nuclear Magnetic Resonance (NMR) spectroscopy. As a pyrimidine derivative of interest in pharmaceutical research and drug development, obtaining high-quality, reproducible NMR data is paramount for unambiguous structural elucidation, purity assessment, and quantitative analysis. This guide moves beyond a simple checklist of steps to explain the scientific rationale behind key decisions in solvent selection, sample concentration, and the use of internal standards, ensuring researchers can generate reliable and accurate spectral data.

Introduction: The Analytical Imperative

2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride is a heterocyclic amine whose structural backbone is prevalent in a wide array of biologically active molecules.[1][2] Accurate characterization by NMR spectroscopy is a critical step in its synthesis, quality control, and incorporation into drug discovery pipelines. The quality of an NMR spectrum is fundamentally dependent on the integrity of the sample preparation process. A poorly prepared sample can lead to spectral artifacts such as peak broadening, poor signal-to-noise, and chemical shift inaccuracies, ultimately compromising data interpretation.

This protocol addresses the specific challenges associated with a hydrochloride salt of a substituted pyrimidine, including solvent selection to ensure complete dissolution, managing the acidic nature of the amine salt, and considerations for quantitative analysis (qNMR).

Pre-analysis: Understanding the Analyte

Before proceeding to the bench, a foundational understanding of the analyte's properties is crucial for methodological design.

  • Structure: 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride

  • Molecular Formula: C₈H₁₃ClN₂[3]

  • Molecular Weight: 172.66 g/mol [3]

  • Key Structural Features:

    • A substituted pyrimidine ring, which contains two quadrupolar ¹⁴N atoms that can potentially cause broadening of adjacent proton signals.[4]

    • A primary amine group, which exists as a protonated ammonium salt (-NH₃⁺) in the hydrochloride form. These protons are acidic and exchangeable.

    • The hydrochloride salt form generally imparts high polarity and favors solubility in polar solvents.

Core Protocol: From Vial to Spectrometer

This section details the step-by-step methodology for preparing a high-quality NMR sample. The causality behind each step is explained to empower the researcher to adapt the protocol as needed.

Materials and Reagents
  • Analyte: 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride

  • Deuterated Solvents: High purity (>99.8% D). Recommended choices include Dimethyl Sulfoxide-d₆ (DMSO-d₆), Deuterium Oxide (D₂O), or Methanol-d₄ (CD₃OD).[5][6]

  • NMR Tubes: High-precision 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent).

  • Internal Standard (for qNMR): Optional, but required for accurate quantification. Must be of high purity (≥99%).[7] Examples include Maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), or Dimethyl sulfone.

  • Equipment: Analytical balance, volumetric flasks, glass Pasteur pipettes, vortex mixer.

Step 1: Strategic Solvent Selection

The choice of deuterated solvent is the most critical decision in this protocol. Using a deuterated solvent is essential to avoid overwhelming the analyte signals with solvent protons.[8][9] For a polar hydrochloride salt, several options are viable, each with distinct advantages.

  • Primary Recommendation: DMSO-d₆

    • Rationale: DMSO-d₆ is an excellent polar aprotic solvent with a superior ability to dissolve a wide range of organic salts.[6] Its high boiling point makes it suitable for variable temperature studies, and it typically provides sharp signals. The exchangeable -NH₃⁺ protons are often clearly visible as a broad singlet.

    • Practical Notes: The residual solvent peak appears at ~2.50 ppm, and the common water impurity peak is found around 3.33 ppm.[10] DMSO is hygroscopic; handle it in a dry environment to minimize the water peak.[5]

  • Secondary Recommendation: Deuterium Oxide (D₂O)

    • Rationale: As a highly polar protic solvent, D₂O is ideal for dissolving ionic salts. Its primary utility here is diagnostic. The acidic -NH₃⁺ protons will rapidly exchange with deuterium, causing their signal to disappear from the ¹H NMR spectrum. This "D₂O exchange" is a definitive method for identifying exchangeable proton signals.

    • Practical Notes: The residual HDO signal appears around 4.79 ppm, but its position is temperature-dependent.[11] A chemical shift reference standard like TSP or DSS is required.[12][13]

  • Alternative: Methanol-d₄ (CD₃OD)

    • Rationale: This polar protic solvent is another good choice for dissolving amine salts. Similar to D₂O, it will facilitate the exchange of the -NH₃⁺ protons, often resulting in their signal being broadened or absent.

    • Practical Notes: Residual solvent peaks appear at ~3.31 ppm (CD₂HOD) and ~4.87 ppm (OH).[10]

Step 2: Optimizing Sample Concentration

The amount of analyte required depends on the specific NMR experiment being performed. Overly concentrated samples can lead to peak broadening and difficulty in spectrometer shimming, while insufficient material results in a poor signal-to-noise ratio.[4][14]

Experiment TypeRecommended Mass (mg)Typical Concentration (mM)Rationale
¹H NMR (Routine) 5 - 10 mg40 - 80 mMProvides excellent signal-to-noise for structural confirmation in a few minutes.
¹³C NMR 20 - 50 mg160 - 400 mMThe low natural abundance of ¹³C necessitates a more concentrated sample for timely data acquisition.
2D NMR (COSY, HSQC) 15 - 30 mg120 - 250 mMA higher concentration is beneficial to resolve weaker, long-range correlations.
qNMR Precisely WeighedPrecisely KnownRequires exact weighing of both analyte and internal standard for accurate molar ratio calculation.[15]

Table 1: Recommended Sample Mass for Various NMR Experiments (assuming 0.6 mL solvent volume).

Step 3: The Dissolution and Transfer Workflow

To ensure a homogenous sample free of particulates, which can degrade spectral quality, dissolution should be performed in a separate vial before transfer to the NMR tube.[14]

G cluster_prep Sample Preparation cluster_tube NMR Tube Filling cluster_nmr Analysis weigh 1. Weigh Analyte (& Standard) Accurately on analytical balance vial 2. Transfer to Vial Add ~0.6 mL of chosen deuterated solvent weigh->vial dissolve 3. Ensure Complete Dissolution Vortex or gently warm if needed. Visually inspect for particulates. vial->dissolve transfer 4. Transfer Solution Use a glass Pasteur pipette to transfer solution to NMR tube dissolve->transfer cap 5. Cap and Label Securely cap the tube and label clearly transfer->cap acquire 6. Acquire Spectrum Insert into spectrometer, lock, shim, and acquire data cap->acquire

Figure 1: Standard workflow for NMR sample preparation.

Protocol for Quantitative NMR (qNMR)

For purity assessment or concentration determination, the internal standard method is recommended for its high accuracy.[15][16]

  • Select an Internal Standard: Choose a standard (e.g., Maleic acid) that is soluble in your chosen solvent and has signals that do not overlap with any analyte signals.[7]

  • Precise Weighing: Accurately weigh a suitable amount of the internal standard (e.g., 5-10 mg) and the analyte. Record the masses precisely.

  • Co-dissolution: Dissolve both the analyte and the internal standard together in the same volumetric flask with the deuterated solvent to ensure a homogenous mixture.

  • Transfer: Transfer the solution to the NMR tube and acquire the spectrum. The purity or concentration can be calculated by comparing the integral of a known analyte proton signal to a known internal standard proton signal.

Specialized Protocols and Troubleshooting

Protocol: D₂O Exchange for -NH₃⁺ Confirmation

This experiment is invaluable for confirming the identity of the ammonium proton signals.[4]

  • Acquire Initial Spectrum: Prepare the sample in DMSO-d₆ and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer and add one drop of D₂O.

  • Mix Thoroughly: Cap the tube and shake vigorously for 30-60 seconds to facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Place the sample back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signal corresponding to the -NH₃⁺ protons should either disappear or significantly decrease in intensity in the second spectrum.

Troubleshooting Common Issues
  • Issue: Broad or Distorted Peaks.

    • Cause: Sample may be too concentrated, leading to aggregation.[4] The spectrometer shimming may be poor.

    • Solution: Prepare a more dilute sample. Ensure the spectrometer is properly shimmed. Using a higher field strength instrument can also improve signal dispersion.[4]

  • Issue: Unexpected Signals in the Spectrum.

    • Cause: Could be residual synthesis solvents, starting materials, or other impurities.[4]

    • Solution: Correlate unexpected peaks with common laboratory solvents. If impurities are suspected, further purification of the sample is required.

  • Issue: No Observable -NH₃⁺ Signal.

    • Cause: If using a protic solvent like CD₃OD or D₂O, the signal may have exchanged away. In aprotic solvents, the signal can be very broad and lost in the baseline.

    • Solution: Run the spectrum in DMSO-d₆, where amine protons are more consistently observed. Perform the D₂O exchange experiment for confirmation.

Conclusion

A rigorous and well-understood sample preparation protocol is the foundation of high-quality NMR analysis. For 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride, the selection of a polar aprotic solvent like DMSO-d₆ is recommended for comprehensive structural analysis, while D₂O provides an essential diagnostic tool for identifying exchangeable protons. By following the detailed steps and understanding the underlying principles outlined in this guide, researchers in drug development and related fields can confidently generate accurate, reliable, and reproducible NMR data, accelerating their research and development efforts.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Benchchem.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories.
  • Technical Support Center: Interpreting Ambiguous NMR Spectra of Pyrimidine Derivatives. Benchchem.
  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI.
  • Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams.
  • Hydrochloride Salt of the GABAkine KRM-II-81. National Institutes of Health (NIH).
  • 1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride. Smolecule.
  • Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer. Magritek.
  • Let's try doing quantitative NMR. JEOL Ltd.
  • qNMR. BIPM.
  • Selection Guide on Deuterated Solvents for NMR. Labinsights.
  • Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry.
  • Deuterated Standards and Solvents for NMR. ResolveMass Laboratories Inc.
  • NMR Solvents. Sigma-Aldrich.
  • 2-(5-methylpyridin-2-yl)ethan-1-amine hydrochloride. Appchem.
  • NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University.
  • NMR Sample Preparation: The Complete Guide. Organomation.
  • Common NMR Solvents - Reference Data.
  • NMR Solvent Data Chart. Cambridge Isotope Laboratories, Inc.
  • NMR Solvent Chart. Emery Pharma.

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Application

Application Notes &amp; Protocols: Strategic Use of 2-(5-Methylpyrimidin-2-yl)ethanamine in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Pyrimidine Scaffold and the Power of Cross-Coupling The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology and virology.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine Scaffold and the Power of Cross-Coupling

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology and virology.[1][2][3] Its prevalence stems from its role as a fundamental building block of nucleobases in DNA and RNA, allowing pyrimidine-based drugs to effectively mimic natural substrates and interact with key biological targets.[2][4] The majority of these therapeutic agents are substituted at multiple positions, making the development of robust and versatile synthetic strategies for their functionalization a paramount objective in drug discovery.[2][4]

Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful toolsets for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds.[5][6] Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable and functional-group-tolerant methods to elaborate complex molecular architectures.[5][6][7] This guide focuses on the strategic application of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride , a valuable building block, in the context of C-N cross-coupling reactions, a critical transformation for synthesizing novel drug candidates.

Core Application: 2-(5-Methylpyrimidin-2-yl)ethanamine as a Nucleophilic Partner in Buchwald-Hartwig Amination

While many cross-coupling strategies focus on functionalizing a pyrimidine ring that bears a leaving group (e.g., a halogen), the title compound, 2-(5-Methylpyrimidin-2-yl)ethanamine, serves a different but equally critical role. Its primary amine moiety makes it an ideal nucleophilic partner for the Buchwald-Hartwig amination reaction .[5][8] This reaction allows for the direct formation of a C-N bond between an aryl or heteroaryl electrophile (typically a halide or triflate) and the amine, thereby installing the entire (5-Methylpyrimidin-2-yl)ethylamino fragment onto a target scaffold.

This transformation is of immense value in drug development, where late-stage functionalization can rapidly generate a library of analogues for structure-activity relationship (SAR) studies. The Buchwald-Hartwig amination is renowned for its broad substrate scope and high functional group tolerance, making it superior to harsher, classical methods for C-N bond formation.[8]

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle, a cornerstone of modern organometallic chemistry, is initiated by the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. This is followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final, and often rate-determining, step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[5][9]

Buchwald-Hartwig Amination Cycle pd0 Pd(0)Ln oa_complex Ar-Pd(II)(L)n-X pd0->oa_complex Oxidative Addition (Ar-X) amido_complex Ar-Pd(II)(L)n-N(H)R oa_complex->amido_complex Amine Coordination & Deprotonation (+ RNH2, + Base, - HX) product_complex Ar-NRH amido_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration center caption Catalytic Cycle of Buchwald-Hartwig Amination.

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Experimental Protocols & Data

Protocol: General Procedure for Buchwald-Hartwig C-N Coupling

This protocol describes a general method for the palladium-catalyzed amination of an aryl bromide with 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride.

Workflow Overview:

Caption: Experimental workflow for C-N cross-coupling.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), palladium catalyst (see Table 1 for examples), and phosphine ligand.

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv) and 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride (1.2 mmol, 1.2 equiv). Note: The use of the hydrochloride salt requires sufficient base to neutralize the HCl and deprotonate the amine for the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (4-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the pad with additional ethyl acetate (2x10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired N-aryl-2-(5-methylpyrimidin-2-yl)ethanamine product.

Data Presentation: Optimization of Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for a successful Buchwald-Hartwig amination. The following table provides a starting point for optimization, based on established systems for C-N couplings.[10][11][12]

Parameter Reagent/Condition Rationale & Expert Insight
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is air-stable but requires in situ reduction, which often occurs readily in the presence of the amine and phosphine ligand.
Ligand XPhos, RuPhos, or BrettPhos (1.1-1.2 equiv relative to Pd)Bulky, electron-rich phosphine ligands are essential. They promote oxidative addition and facilitate the crucial reductive elimination step.[9] The choice of ligand depends on the steric and electronic properties of the coupling partners.
Base Cs₂CO₃, K₃PO₄, or NaOtBuA strong, non-nucleophilic base is required. Cs₂CO₃ is often a good choice for sensitive functional groups. NaOtBu is a stronger base that can accelerate reactions but may have compatibility issues.[12]
Solvent Toluene, Dioxane, or t-BuOHAnhydrous, non-protic solvents are generally preferred. Toluene and dioxane are excellent choices. The use of greener solvents like 2,2,5,5-tetramethyloxolane (TMO) is also gaining traction.[12]
Temperature 80 - 110 °CThermal energy is typically required to drive the reaction, particularly the reductive elimination step. Microwave irradiation can sometimes be used to significantly reduce reaction times.[13][14]

Broader Context: Synthesis of Pyrimidine Cores via Cross-Coupling

While the primary application of 2-(5-Methylpyrimidin-2-yl)ethanamine is as a nucleophile, the pyrimidine core itself can be constructed or functionalized using other cross-coupling reactions. For instance, a key precursor, a 2-halo-5-methylpyrimidine, can be coupled with various organometallic reagents.

A common strategy is the Suzuki-Miyaura coupling , which forms a C-C bond between a halo-pyrimidine and an organoboron reagent.[13][15][16] This method is highly effective for introducing aryl, heteroaryl, or alkyl groups onto the pyrimidine ring.

Caption: Synthetic routes to pyrimidine derivatives via cross-coupling.

This highlights the versatility of cross-coupling chemistry, enabling both the synthesis of the core pyrimidine scaffold and its subsequent installation into larger molecules.

References

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. Available at: [Link]

  • Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv. Available at: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC. Available at: [Link]

  • Arylation of pyrimidine derivatives by the Suzuki cross-coupling reaction. ResearchGate. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Available at: [Link]

  • Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. PubMed. Available at: [Link]

  • VI-125 (830348-34-0, MFCD07367943). Parkway Scientific. Available at: [Link]

  • Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • 2-(5-methylpyridin-2-yl)ethan-1-amine hydrochloride. Appchem. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. ResearchGate. Available at: [Link]

  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. IUCrData. Available at: [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI. Available at: [Link]

  • An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available at: [Link]

  • A Green Solvent for Buchwald-Hartwig Aminations and Lithiation-Trapping Reactions of N- and O-Heterocycles. University of York Research Repository. Available at: [Link]

  • Aminative Suzuki-Miyaura coupling. PubMed. Available at: [Link]

Sources

Method

Application Note: In Vivo Dosing Guidelines for 2-(5-Methylpyrimidin-2-yl)ethanamine Hydrochloride in Murine Models

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Standard Operating Procedure (SOP) & Technical Application Guide Executive Summary & Physicochemical Rationale Whe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Executive Summary & Physicochemical Rationale

When advancing novel pyrimidine-ethylamine derivatives into preclinical murine models, establishing rigorous, empirically derived dosing parameters is critical for ensuring data reproducibility and animal welfare. 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride is a specialized small-molecule pharmacophore.

Causality in Formulation: The free base of this compound possesses moderate lipophilicity due to the 5-methylpyrimidine ring, which can complicate aqueous formulation. However, utilizing the hydrochloride (HCl) salt form protonates the primary amine (pKa ~9.0–9.5). This protonation significantly enhances dipole-ion interactions with water, overcoming the crystal lattice energy of the pyrimidine ring. Consequently, the test article can be formulated in physiological saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) without the need for harsh co-solvents (e.g., Cremophor EL or high-concentration DMSO), which are known to introduce confounding vehicle toxicities and myelosuppression in murine models ()[1].

Experimental Workflow

Workflow Formulation Phase 1: Formulation Test Article: 2-(5-Methylpyrimidin-2-yl)ethanamine HCl Vehicle Optimization (Saline/PBS) PK Phase 2: Pharmacokinetics (PK) Serial Bleeding Protocol (0-24h) LC-MS/MS Quantification Formulation->PK Administer (IV/PO/IP) MTD Phase 3: Maximum Tolerated Dose 7-Day Dose Escalation Clinical & Weight Monitoring PK->MTD Determine t1/2 & Cmax Efficacy Phase 4: Efficacy Dosing Therapeutic Window Establishment Target Engagement Assays MTD->Efficacy Set Upper Limit (Toxicity) HED Translational Modeling Human Equivalent Dose (HED) Allometric Scaling (FDA Guidelines) Efficacy->HED Clinical Translation

Figure 1: Experimental workflow for establishing in vivo dosing guidelines.

Phase 1: Pharmacokinetic (PK) Profiling Protocol

To establish the absorption, distribution, metabolism, and excretion (ADME) profile, a serial bleeding protocol is mandatory.

Causality & Trustworthiness: Traditional in vivo PK studies rely on terminal bleeding, requiring 18–36 mice per compound and introducing severe inter-subject variability ()[2]. By utilizing a serial bleeding protocol, a complete 6-timepoint PK curve can be generated from a single mouse. This self-validating system drastically reduces statistical noise and animal usage while providing highly repeatable concentration-time profiles[3].

Step-by-Step PK Methodology:
  • Preparation: Formulate 2-(5-Methylpyrimidin-2-yl)ethanamine HCl in sterile 0.9% saline. Ensure complete dissolution via vortexing.

  • Administration: Administer a sub-toxic pilot dose (e.g., 5 mg/kg) via the intended therapeutic route (Intravenous [IV] tail vein injection or Per Os [PO] oral gavage).

  • Serial Bleeding (Early Timepoints): At 15 min and 30 min post-dose, perform submandibular (cheek) bleeds using a sterile lancet. Collect exactly 30 µL of blood into heparinized capillary tubes. Crucial: Alternate cheeks between timepoints to minimize localized tissue trauma and distress[3].

  • Serial Bleeding (Mid Timepoints): At 1 h, 2 h, and 4 h, perform retro-orbital bleeds under light isoflurane anesthesia.

  • Terminal Collection: At 24 h, euthanize the animal via CO₂ asphyxiation and perform a terminal cardiac puncture to harvest the remaining blood volume.

  • Processing: Centrifuge samples at 2,000 × g for 10 minutes at 4°C to isolate plasma. Store at -80°C until LC-MS/MS quantification.

Table 1: Target PK Parameters for Non-Compartmental Analysis (NCA)
ParameterDefinitionCausality / Importance in Dosing Strategy
Cmax Maximum plasma concentrationDefines peak systemic exposure; directly correlates with acute toxicity risks.
Tmax Time to reach CmaxIndicates the rate of absorption (critical for PO/IP routes).
AUC(0-t) Area under the curveRepresents total systemic exposure; used to calculate absolute bioavailability (F).
t1/2 Elimination half-lifeDictates the dosing frequency (e.g., QD vs. BID) required to maintain steady-state.
Clearance (CL) Rate of drug eliminationHigh clearance necessitates continuous infusion or chemical optimization.

Phase 2: Maximum Tolerated Dose (MTD) Determination

Causality & Trustworthiness: Before initiating efficacy trials, the MTD must be established to differentiate true pharmacological efficacy from systemic toxicity. Murine dosages cannot be arbitrarily selected from literature; they must be empirically derived through structured dose escalation to prevent excess animal mortality and skewed data ()[4].

Step-by-Step MTD Methodology:
  • Cohort Assembly: Select healthy, age-matched mice (e.g., C57BL/6). Use a 3+3 cohort escalation design.

  • Dose Escalation: Administer 2-(5-Methylpyrimidin-2-yl)ethanamine HCl starting at a baseline derived from PK clearance data (e.g., 10 mg/kg). Escalate doses sequentially (e.g., 10, 25, 50, 100 mg/kg)[4].

  • Monitoring: Weigh mice daily and observe for 7 days post-administration.

  • Endpoint Definition: The MTD is strictly defined as the highest dose that does not cause >15% body weight loss or trigger severe clinical distress scores[5].

Table 2: Murine Clinical Scoring Matrix for MTD
ScoreWeight LossClinical SignsRequired Action
0 < 5%Normal grooming, active, normal posture.Continue standard monitoring.
1 5 – 10%Slight piloerection, minor decrease in activity.Monitor twice daily.
2 10 – 15%Ruffled fur, hunched posture, moderate lethargy.Provide supportive care (e.g., SC fluids); do not escalate dose.
3 > 15%Severe lethargy, ataxia, labored breathing.Euthanize immediately. (Dose exceeds MTD).

Phase 3: Efficacy Dosing & Translational Allometric Scaling

Once the MTD is established, routine efficacy dosing is typically set between 20% and 50% of the MTD to maintain a safe therapeutic window while ensuring target engagement.

Causality in Translation: To translate successful murine efficacy doses to a Human Equivalent Dose (HED) for IND-enabling studies, allometric scaling based on Body Surface Area (BSA) is mandated by regulatory agencies. Because basal metabolic rate scales with BSA rather than absolute body weight, a direct mg/kg 1:1 conversion will dangerously overestimate the human dose ()[6].

Allometric Scaling Formula: To calculate the HED from the optimized murine dose of 2-(5-Methylpyrimidin-2-yl)ethanamine HCl:

HED (mg/kg) = Murine Dose (mg/kg) × (Murine K_m / Human K_m)

Where the standard K_m factor for a mouse is 3, and the K_m factor for an adult human (60 kg) is 37. Therefore, the murine dose is divided by approximately 12.3 to yield the safe starting HED[7].

References

  • Leblanc, A. F., Huang, K. M., Uddin, M. E., & Hu, S. (2018). "Murine Pharmacokinetic Studies." Journal of Visualized Experiments / PMC, National Institutes of Health. URL:[Link]

  • Aston, W. J., Hope, D. E., Nowak, A. K., Robinson, B. W., Lake, R. A., & Lesterhuis, W. J. (2017). "A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice." BMC Cancer. URL:[Link]

  • Food and Drug Administration (FDA). (2005). "Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers." U.S. Department of Health and Human Services. URL:[Link]

  • ResearchGate Community Forum. (2025). "I conducted an in vivo study using Paclitaxel and observed mouse mortality. What could be the reason?" ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride synthesis

Technical Support Center: Troubleshooting the Synthesis of 2-(5-Methylpyrimidin-2-yl)ethanamine Hydrochloride Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of 2-(5-Methylpyrimidin-2-yl)ethanamine Hydrochloride

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of functionalized pyrimidine fragments. The preparation of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride is a classic example of a synthesis that appears straightforward on paper but is fraught with practical pitfalls—specifically concerning cyclocondensation efficiency and the severe hygroscopicity of the final salt[1].

This guide is designed to move beyond basic recipes. Here, we dissect the causality behind each synthetic choice, providing a self-validating protocol and troubleshooting logic to ensure high-yield, reproducible scale-ups.

Synthetic Workflow & Mechanistic Strategy

The most robust route to 2-substituted pyrimidines relies on the condensation of an amidine with a 1,3-dielectrophile[2]. For this specific target, we utilize a [3 + 3] annulation strategy. We pair an in situ generated amidine (derived from N-Boc-3-aminopropanenitrile) with a highly reactive β-enaminone, specifically 3-(dimethylamino)-2-methylacrylaldehyde. The use of a β-enaminone over a standard 1,3-dicarbonyl prevents unwanted polymerization and drives the regioselective formation of the pyrimidine core[2].

SynthesisWorkflow N1 N-Boc-3-aminopropanenitrile (Starting Material) N2 Pinner Reaction HCl/EtOH, then NH3/MeOH N1->N2 N3 N-Boc-3-aminopropanamidine HCl (Intermediate 1) N2->N3 N5 Cyclocondensation NaOMe, MeOH, Reflux, 12h N3->N5 N4 3-(dimethylamino)-2-methylacrylaldehyde (Dielectrophile) N4->N5 N6 N-Boc-2-(5-Methylpyrimidin-2-yl)ethanamine (Intermediate 2) N5->N6 N7 Deprotection & Salt Formation 4M HCl in Dioxane, Anhydrous N6->N7 N8 2-(5-Methylpyrimidin-2-yl)ethanamine HCl (Target Product) N7->N8

Figure 1: Synthetic workflow for 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride.

Quantitative Data: Optimizing the Cyclocondensation

A frequent failure point is the cyclocondensation step. The amidine hydrochloride must be neutralized to its free base in situ. If the base equivalent is too low, the reaction stalls; if the solvent is inappropriate, the amidine salt will not dissolve, leading to enaminone degradation. The table below summarizes our optimization data.

Table 1: Optimization of the Amidine-Enaminone Cyclocondensation

EntryBase (Equivalents)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1K₂CO₃ (2.0)EtOH80 (Reflux)1635Incomplete free-basing; unreacted amidine remains.
2NaOMe (1.0)MeOH65 (Reflux)1642Sluggish kinetics; competing enaminone degradation.
3NaOMe (2.5)MeOH65 (Reflux)1282 Complete conversion; clean LC-MS profile.
4NaOMe (2.5)THF652415Poor solubility of amidine HCl salt prevents reaction.

Self-Validating Experimental Protocol

This protocol incorporates built-in validation checkpoints to ensure the reaction is proceeding as intended before moving to the next step.

Step 1: Preparation of N-Boc-3-aminopropanamidine Hydrochloride

  • Imidate Formation: Dissolve N-Boc-3-aminopropanenitrile (1.0 eq) in anhydrous ethanol (0.5 M). Cool to 0 °C. Slowly bubble dry HCl gas into the solution for 2 hours (Alternatively, generate HCl in situ using acetyl chloride and ethanol).

    • Validation Check: Monitor via IR spectroscopy. The complete disappearance of the sharp nitrile stretch (~2250 cm⁻¹) confirms full conversion to the imidate.

  • Amidation: Concentrate the mixture under reduced pressure to remove excess HCl. Redissolve the crude imidate in anhydrous methanol and cool to 0 °C. Add 7N NH₃ in methanol (5.0 eq). Stir at room temperature for 16 hours.

  • Isolation: Concentrate the solvent. Triturate the residue with diethyl ether to afford the amidine hydrochloride as a white solid.

Step 2: Cyclocondensation to N-Boc-2-(5-Methylpyrimidin-2-yl)ethanamine

  • Free-Basing: Suspend the amidine hydrochloride (1.0 eq) in anhydrous methanol (0.2 M). Add a 25% wt solution of NaOMe in methanol (2.5 eq). Stir at room temperature for 30 minutes.

    • Validation Check: The cloudy suspension must transition to a clear or slightly hazy solution, confirming the successful generation of the amidine free base.

  • Annulation: Add 3-(dimethylamino)-2-methylacrylaldehyde (1.1 eq) dropwise. Heat the reaction to reflux (65 °C) for 12 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc) to yield the Boc-protected intermediate.

Step 3: Deprotection and Salt Formation

  • Anhydrous Cleavage: Dissolve the Boc-protected intermediate in anhydrous dichloromethane (DCM, 0.1 M). Add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 4 hours.

    • Validation Check: A white precipitate should begin to form within 30 minutes. If the solution turns into a biphasic oily mixture, water has contaminated the system.

  • Isolation: Concentrate the suspension to a paste under reduced pressure. Add cold, anhydrous diethyl ether and vigorously scratch the inside of the flask with a glass rod to induce crystallization. Filter the highly hygroscopic white solid rapidly under a blanket of nitrogen and dry in vacuo at 40 °C.

Troubleshooting & FAQs

When dealing with highly polar, low-molecular-weight pharmaceutical fragments, isolation is often more challenging than the chemistry itself[1]. Use the logic tree below to diagnose common failures.

Troubleshooting Q1 Is the overall reaction yield < 40%? C1 Analyze LC-MS of Condensation Step Q1->C1 Yes Q3 Is the final product a gummy oil? Q1->Q3 No, but isolation fails Q2 Are unreacted amidine peaks present? C1->Q2 S1 Increase NaOMe to 2.5 eq. to ensure complete free-basing. Q2->S1 Yes S2 Check enaminone quality. Use fresh reagent. Q2->S2 No (Degradation) S3 Ensure strictly anhydrous conditions during deprotection. Q3->S3 Yes (Water contamination) S4 Triturate with cold Et2O and scratch flask to induce crystallization. Q3->S4 Yes (Solvent trapped)

Figure 2: Troubleshooting logic tree for low yields and isolation issues.

Q: Why does my final deprotection step yield a sticky, gummy oil instead of a crystalline solid? A: This is the most common issue with short-chain pyrimidine alkylamines. The hydrochloride salt is extremely hygroscopic. If you use aqueous HCl, or if your dioxane/DCM has absorbed atmospheric moisture, the salt will dissolve in the trace water, forming a syrup. Solution: Ensure all solvents are strictly anhydrous. If an oil forms, strip the solvent completely, add anhydrous diethyl ether, and subject the flask to ultrasonication or vigorous scratching to force crystal nucleation.

Q: LC-MS shows a mass corresponding to an uncyclized intermediate during Step 2. What went wrong? A: The[3 + 3] annulation proceeds via an initial Michael-type addition followed by an intramolecular cyclization and elimination of dimethylamine[2]. If the reaction is stopped prematurely, or if the temperature is too low (e.g., running at room temperature instead of reflux), the intermediate will not cyclize. Ensure the reaction is held at a rolling reflux (65 °C in MeOH) for at least 12 hours.

Q: Can I use 2-methylmalonaldehyde instead of the dimethylamino enaminone? A: While 1,3-dialdehydes can form pyrimidines, they are highly prone to self-condensation and polymerization under the basic conditions required to liberate the amidine. The β-enaminone (3-(dimethylamino)-2-methylacrylaldehyde) masks one of the electrophilic centers, making the reagent bench-stable and significantly improving the chemoselectivity and yield of the annulation[2].

References

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide For Organic Chemists, 2nd ed. Academic Press. URL:[Link][1]

  • Gayon, E., et al. (2012). "Stereoselective and Catalytic Access to β-Enaminones: An Entry to Pyrimidines." The Journal of Organic Chemistry. URL:[Link][2]

  • Liu, J., et al. (2023). "A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation." Organic & Biomolecular Chemistry, 21(16), 3411-3416. URL:[Link][2]

Sources

Optimization

Troubleshooting precipitation of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride in aqueous buffers

Technical Support Center: 2-(5-Methylpyrimidin-2-yl)ethanamine Hydrochloride Welcome to the technical support guide for 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride. This resource is designed for researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(5-Methylpyrimidin-2-yl)ethanamine Hydrochloride

Welcome to the technical support guide for 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to the solubility and handling of this compound in aqueous buffer systems. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant precipitation after dissolving 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride in my phosphate buffer (pH 7.4). What is causing this?

This is a common and often perplexing issue. The precipitation is most likely due to the compound's pH-dependent solubility, and potentially, interactions with the buffer salts themselves. Let's break down the primary causes:

  • Proximity to the pKa: 2-(5-Methylpyrimidin-2-yl)ethanamine is a weak base. Its hydrochloride salt exists in equilibrium between its protonated (charged, more soluble) form and its deprotonated (neutral, less soluble) free base form. The pH at which 50% of the drug is ionized is its pKa.[1] At a pH near or above the pKa of the amine, the equilibrium shifts towards the less soluble free base, causing it to precipitate out of solution. While the exact pKa for this specific molecule is not readily published, similar pyrimidine and amine structures suggest it likely falls in a range that makes pH 7.4 problematic.

  • Buffer Species Interaction: Although less common for this specific structure, some compounds can form insoluble salts with phosphate buffers, especially in the presence of divalent cations like magnesium or calcium.[2]

Immediate Troubleshooting Steps:

  • Measure the pH: After dissolution, re-verify the final pH of your solution. The addition of the hydrochloride salt can slightly lower the pH of a weakly buffered solution.

  • Lower the pH: Try preparing your buffer at a lower pH, for example, pH 6.0 or 6.5, and then dissolving the compound. A more acidic environment will favor the more soluble protonated form.[1]

  • Consider a Different Buffer System: If pH adjustment is not an option for your experiment, consider switching to a different buffer system such as MES (2-(N-morpholino)ethanesulfonic acid) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), which are less prone to precipitation issues with many compounds.[3]

Q2: What is the optimal pH range to maintain the solubility of this compound?

The optimal pH is dictated by the compound's pKa. To maintain solubility, the pH of the solution should be kept significantly below the pKa of the ethanamine group. A good rule of thumb is to maintain a pH that is at least 1.5 to 2 pH units below the pKa.

The Henderson-Hasselbalch equation governs this relationship.[4][5] For a weak base like this amine (BH⁺), the equation is:

pH = pKa + log([B]/[BH⁺])

Where:

  • [B] is the concentration of the neutral free base (less soluble).

  • [BH⁺] is the concentration of the protonated hydrochloride salt (more soluble).

To keep the compound dissolved (high [BH⁺]), the ratio of [B]/[BH⁺] must be kept low. This is achieved by making the pH of the solution lower than the pKa.

Experimental Protocol: Determining an Appropriate pH for Solubilization

This protocol provides a systematic way to identify a suitable pH for your stock solution.

Materials:

  • 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride

  • A series of buffers (e.g., citrate, acetate, MES) at various pH points (e.g., 4.0, 5.0, 6.0, 7.0)

  • Vortex mixer

  • pH meter

Procedure:

  • Prepare small, identical aliquots of the compound powder.

  • Add a fixed volume of the pH 4.0 buffer to the first aliquot to achieve your target concentration.

  • Vortex vigorously for 2 minutes.

  • Visually inspect for any undissolved particles or cloudiness.

  • If the compound dissolves completely, this pH is suitable.

  • If precipitation occurs, repeat steps 2-4 with the next buffer in the series (pH 5.0, 6.0, etc.) until you identify the pH range where the compound remains fully dissolved.

  • Validation: Once a suitable pH is found, let the solution sit at the intended experimental temperature (e.g., room temperature, 4°C, 37°C) for a few hours to ensure it remains stable over time.

Q3: I am using a buffer containing chloride ions (e.g., from NaCl). Could this be causing the precipitation?

Yes, this is a distinct possibility due to the Common Ion Effect .[6]

The dissolution of your compound in water is an equilibrium:

C₈H₁₂N₃Cl (s) ⇌ C₈H₁₂N₃⁺ (aq) + Cl⁻ (aq)

Your compound is a hydrochloride salt, meaning it introduces chloride ions (Cl⁻) into the solution. If your buffer also contains a significant concentration of chloride ions (from NaCl, KCl, or even from the HCl used to adjust the pH), it increases the total [Cl⁻].

According to Le Chatelier's principle, the equilibrium will shift to the left to counteract this increase, leading to the precipitation of the solid hydrochloride salt and a decrease in its overall solubility.[6][7][8] This effect is more pronounced for salts that are only slightly soluble to begin with.[9]

Troubleshooting Steps:

  • Reduce Chloride Concentration: If possible, lower the concentration of NaCl or other chloride salts in your buffer.

  • Buffer Substitution: Switch to a buffer system that does not use chloride salts. For example, use a phosphate buffer prepared with phosphoric acid and sodium phosphate salts, or use a zwitterionic buffer like HEPES.

Q4: My compound precipitates when I add an organic solvent (like acetonitrile or methanol) for an HPLC experiment. How can I prevent this?

This is a classic problem in chromatography. Buffers and salts that are highly soluble in water are often poorly soluble in organic solvents. When you mix your aqueous buffer-dissolved compound with an organic mobile phase, the overall solvating power for the salt decreases dramatically, causing it to crash out.[10]

Best Practices to Prevent Precipitation:

  • Lower the Buffer Concentration: Use the lowest buffer concentration that still provides adequate buffering capacity for your separation.

  • Match Mobile Phases: If possible, include a small, consistent amount of the buffer salt in your organic mobile phase (Solvent B) as well as your aqueous phase (Solvent A). This keeps the salt concentration constant throughout the gradient.[11]

  • Solvent Selection: Ammonium salts (ammonium formate, ammonium acetate) are generally more soluble in common organic solvents like acetonitrile than potassium or sodium phosphate salts are.[10][11] Consider switching to an ammonium-based buffer system if your method allows.

  • Gradient Management: Avoid sharp increases in the organic content of your gradient. A more gradual slope can sometimes prevent acute precipitation.[10]

Visualizing the Troubleshooting Process

A logical workflow can help diagnose the root cause of precipitation efficiently.

TroubleshootingWorkflow Start Precipitation Observed CheckpH Is solution pH > 6.5? Start->CheckpH CheckChloride Does buffer contain high [Cl⁻] (e.g., NaCl)? CheckpH->CheckChloride No Sol_pH Root Cause: pH is too high, causing precipitation of free base. CheckpH->Sol_pH Yes CheckOrganic Is organic solvent present? CheckChloride->CheckOrganic No Sol_CommonIon Root Cause: Common Ion Effect is reducing solubility. CheckChloride->Sol_CommonIon Yes Sol_Organic Root Cause: Poor buffer/salt solubility in organic solvent. CheckOrganic->Sol_Organic Yes Action_LowerpH Action: 1. Lower buffer pH to < 6.0. 2. Switch to a different buffer (e.g., MES, HEPES). Sol_pH->Action_LowerpH Action_ReduceCl Action: 1. Reduce or remove NaCl. 2. Switch to a non-chloride buffer system. Sol_CommonIon->Action_ReduceCl Action_ModifyMobilePhase Action: 1. Lower buffer concentration. 2. Use ammonium-based buffer. 3. Add buffer to organic phase. Sol_Organic->Action_ModifyMobilePhase

Caption: A decision tree for troubleshooting precipitation.

Understanding the Core Science: pH, pKa, and Solubility

The relationship between pH, the compound's pKa, and its solubility is the most critical factor in preventing precipitation.

pKa_Solubility LowpH Low pH (pH << pKa) Protonated BH⁺ (Protonated Form) - Charged - High Water Solubility LowpH->Protonated Favors HighpH High pH (pH >> pKa) Neutral B (Neutral Free Base) - Uncharged - Low Water Solubility HighpH->Neutral Favors Protonated->Neutral Equilibrium (pKa)

Caption: The effect of pH on the equilibrium and solubility.

As illustrated, maintaining an acidic environment (pH well below the pKa) ensures the compound remains in its protonated, charged (BH⁺) state, which is significantly more soluble in aqueous solutions. As the pH rises to approach and surpass the pKa, the equilibrium shifts, deprotonating the molecule to its neutral free base form (B), which has lower aqueous solubility and is prone to precipitation.

Summary of Key Parameters and Recommendations

ParameterIssueRecommended ActionRationale
pH Precipitation at neutral or basic pH.Maintain solution pH at least 1.5-2.0 units below the compound's pKa.Maximizes the concentration of the highly soluble protonated form.[1]
Buffer Choice Precipitation in phosphate buffer.Switch to MES, HEPES, or acetate buffers.Avoids potential formation of insoluble phosphate salts.[3]
Ionic Strength Precipitation in high [NaCl] or [KCl].Reduce or remove chloride-containing salts. Use a non-chloride buffer.Mitigates the Common Ion Effect, which suppresses solubility of the hydrochloride salt.[6][9]
Organic Solvent Precipitation upon addition of ACN/MeOH.Lower buffer concentration; use ammonium-based buffers (e.g., Amm-Acetate).Ammonium salts have better solubility in mixed aqueous/organic solvents than sodium/potassium salts.[10][11]

References

  • H. N. E. Stevens, S. H. Yalkowsky. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Retrieved from [Link]

  • M. J. Jozwiakowski, et al. (n.d.). Effect of chloride ion on dissolution of different salt forms of haloperidol. ResearchGate. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 6). Common Ion Effect on Solubility of Ionic Salts. Retrieved from [Link]

  • Quora. (2019, October 27). Can the common ion effect increase the solubility of a solution?. Retrieved from [Link]

  • S. H. Yalkowsky, et al. (2015, December 30). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Retrieved from [Link]

  • Wikipedia. (n.d.). Common-ion effect. Retrieved from [Link]

  • Omni Calculator. (n.d.). Henderson-Hasselbalch Calculator. Retrieved from [Link]

  • S. H. Yalkowsky, et al. (2025, December 24). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • A. Holt. (2023). Henderson-Hasselbalch equation. An ABC of PK/PD. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2015, October 6). Why is my ammonium sulphate protein precipitation not working properly?. Retrieved from [Link]

  • Appchem. (n.d.). 2-(5-methylpyridin-2-yl)ethan-1-amine hydrochloride. Retrieved from [Link]

  • Waters. (n.d.). How to avoid ammonium salt precipitation during the LC gradient - WKB14438. Retrieved from [Link]

  • Reddit. (2022, March 23). Buffer keeps precipitating. Any advice why?. r/labrats. Retrieved from [Link]

Sources

Troubleshooting

Optimizing HPLC retention time for 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride

Welcome to the Technical Support Center for Chromatographic Optimization. This guide is specifically engineered for analytical scientists and drug development professionals tasked with developing robust HPLC methodologie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Optimization. This guide is specifically engineered for analytical scientists and drug development professionals tasked with developing robust HPLC methodologies for 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride .

Due to its primary ethylamine side chain (pKa ~10.5), weakly basic pyrimidine ring, and highly polar hydrochloride salt form, this molecule presents classical chromatographic challenges: void volume elution on standard reversed-phase columns and severe peak tailing due to secondary silanol interactions[1]. This center provides the mechanistic causality behind these issues and field-validated protocols to resolve them.

Part 1: Diagnostic Workflow

Before adjusting your mobile phase, use the diagnostic logic below to identify the optimal chromatographic mode based on your primary analytical bottleneck.

Workflow A Identify Chromatographic Issue for 2-(5-Methylpyrimidin-2-yl)ethanamine HCl B1 Void Volume Elution (k' < 1) A->B1 Retention Issue B2 Severe Peak Tailing (Asymmetry > 2.0) A->B2 Peak Shape Issue C1 HILIC Mode (High Organic, Polar Phase) B1->C1 LC-MS Compatible C2 Ion-Pairing LC (e.g., HFBA Additive) B1->C2 Standard C18 Available C3 High-pH RP-LC (pH > 11, Hybrid Silica) B1->C3 High-pH Column Available D1 Increase Buffer Ionic Strength (10-20 mM) B2->D1 Mask Silanol Interactions D2 Use End-capped / Charged Surface Columns B2->D2 Eliminate Secondary Sites

Diagnostic workflow for resolving retention and peak shape issues of polar basic amines.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride elute in the void volume ( t0​ ) on my standard C18 column? Causality: At a standard mobile phase pH (pH 2–7), the primary amine group is fully protonated ( NH3+​ ). Standard C18 columns rely on hydrophobic partitioning. Because the protonated amine is highly hydrophilic and charged, it lacks the hydrophobicity required to partition into the alkyl stationary phase, resulting in immediate elution with the solvent front[1]. Resolution: You must alter the retention mechanism. Either utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar state, use an ion-pairing reagent to neutralize the charge[2], or raise the mobile phase pH above 11.5 to deprotonate the amine (requires a high-pH tolerant hybrid column)[3].

Q2: I switched to HILIC mode to increase retention, but when I add more water to the mobile phase, the retention time decreases. Why? Causality: HILIC operates on an orthogonal principle to reversed-phase chromatography. The stationary phase absorbs water to form an immobilized, water-enriched layer. Retention occurs as the polar analyte partitions into this aqueous layer. Therefore, water is the strongest eluting solvent in HILIC[4]. Increasing the aqueous content of the mobile phase washes the polar amine out of the column faster. Resolution: To increase retention in HILIC, you must increase the organic modifier (Acetonitrile) concentration (e.g., from 85% to 90%).

Q3: My HILIC peaks are severely distorted and broad, even though the retention time is acceptable. What is causing this? Causality: This is a classic injection solvent mismatch. Because water is a strong solvent in HILIC, injecting a sample dissolved in 100% aqueous diluent disrupts the partitioning equilibrium at the head of the column, causing the analyte band to smear[4]. Resolution: Dilute your sample in a solvent that closely matches the initial mobile phase conditions (e.g., 75%–90% Acetonitrile). If the hydrochloride salt is insoluble in high organic solvents, keep the injection volume extremely low (< 1 µL) to minimize the aqueous disruption[4].

Q4: I am using a standard Reversed-Phase method. How can I eliminate the severe peak tailing (USP Asymmetry > 2.0)? Causality: Peak tailing for primary amines is primarily caused by secondary ion-exchange interactions. The positively charged amine interacts strongly with ionized, unreacted silanol groups ( SiO− ) on the silica support matrix[1]. Resolution: Mask these interactions by increasing the buffer ionic strength (e.g., using 20 mM ammonium formate) or use a highly end-capped column. Alternatively, lower the mobile phase pH to < 2.5 to fully protonate and neutralize the acidic silanols[3].

Part 3: Step-by-Step Experimental Protocols

Protocol A: HILIC Method Development (Preferred for LC-MS)

This protocol leverages hydrophilic partitioning and electrostatic interactions to retain the polar amine without non-volatile additives.

  • Column Selection: Select a bare silica, amide, or zwitterionic (ZIC-HILIC) column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (High buffer concentration is required to ensure a final concentration of ~10 mM in the mixed mobile phase, which masks silanol interactions).

    • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: Isocratic at 90% B / 10% A.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 1.0 µL (Sample diluted in 75% Acetonitrile).

  • Self-Validating System Suitability:

    • Inject a neutral void volume marker (e.g., Toluene) to determine t0​ .

    • Calculate the retention factor: k′=(tr​−t0​)/t0​ .

    • Validation Threshold: The method is valid if k′>2.0 and USP Tailing is 1.5. If k′<2.0 , increase Mobile Phase B to 95%.

Protocol B: Ion-Pairing Reversed-Phase (IPC-RP) Method

This protocol relies on forming a neutral, hydrophobic complex between the primary amine and a fluorinated ion-pairing reagent, allowing retention on standard C18 columns[2].

  • Column Selection: Standard end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.05% Heptafluorobutyric acid (HFBA) in water[2].

    • Mobile Phase B: 0.05% HFBA in Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 5% B to 60% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

  • Self-Validating System Suitability:

    • Ion-pairing reagents require extensive column equilibration. Flush the column with at least 20 column volumes of initial mobile phase.

    • Validation Threshold: Perform 5 replicate injections. The method is stable and validated for use only when the retention time %RSD is 0.5%. A drifting retention time indicates incomplete stationary phase saturation by the HFBA.

Part 4: Quantitative Strategy Comparison

Use the table below to compare the operational parameters and constraints of each optimization strategy for 2-(5-Methylpyrimidin-2-yl)ethanamine.

Optimization StrategyPrimary Retention MechanismTypical Mobile Phase CompositionStationary Phase RequirementLC-MS Compatibility
HILIC Hydrophilic partitioning into aqueous layer & ion-exchange90% Acetonitrile / 10% Aqueous Buffer (10 mM NH₄FA, pH 3)Polar (Bare Silica, Amide, Diol, ZIC)Excellent (High volatility, enhanced desolvation)
Ion-Pairing (IPC) Hydrophobic interaction of neutral ion-pair complexWater/Acetonitrile gradient with 0.05% HFBA or TFAStandard Alkyl (C18, C8)Moderate (Fluorinated acids can cause MS signal suppression)
High-pH RP Hydrophobic interaction of deprotonated (neutral) amineWater/Acetonitrile gradient with 0.1% NH₄OH (pH 11.5)High-pH tolerant Hybrid Silica or PolymericGood (Ammonia is volatile)

Part 5: References

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. sielc.com. Available at: [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. agilent.com. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. phenomenex.com. Available at: [Link]

  • Optimizing artificial neural network models for metabolomics and systems biology: an example using HPLC retention index data. nih.gov. Available at: [Link]

Sources

Optimization

Overcoming low solubility of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride in DMSO

Technical Support Center: Troubleshooting Low Solubility of 2-(5-Methylpyrimidin-2-yl)ethanamine Hydrochloride in DMSO Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Low Solubility of 2-(5-Methylpyrimidin-2-yl)ethanamine Hydrochloride in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing solubility challenges with 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride in Dimethyl Sulfoxide (DMSO).

The Mechanistic Root Cause: Why is it Insoluble?

When preparing stock solutions for biological assays or chemical synthesis, DMSO is the industry-standard solvent due to its broad solubilizing power and cellular tolerability. However, researchers frequently observe that hydrochloride (HCl) salts of amines—such as 2-(5-Methylpyrimidin-2-yl)ethanamine HCl—form stubborn, cloudy suspensions or precipitate entirely in 100% DMSO.

The causality lies in the fundamental solvent mechanics of DMSO. DMSO is a polar aprotic solvent. It possesses a high dipole moment (4.0 D), and its oxygen atom carries an exposed partial negative charge that effectively solvates cations (like the protonated amine). However, the partial positive charge on its sulfur atom is sterically hindered by two bulky methyl groups, and it completely lacks hydrogen-bond donors [1].

Consequently, DMSO is exceptionally poor at solvating small, high-charge-density anions like chloride (Cl⁻). Because the chloride anion remains unsolvated, the strong ionic bonds within the crystal lattice of the amine hydrochloride salt are not overcome, leading to poor dissolution [2].

Solvation_Mechanics HCl_Salt Amine-HCl Salt (Solid Crystal Lattice) DMSO 100% DMSO (Polar Aprotic) HCl_Salt->DMSO added to Cation_Solv Amine Cation Solvated (via S=O dipole) DMSO->Cation_Solv Anion_Unsolv Cl- Anion UNSOLVATED (Steric Hindrance) DMSO->Anion_Unsolv causes precipitation Protic Protic Co-solvent (e.g., H2O, MeOH) Anion_Solv Cl- Anion Solvated (via H-bonding) Protic->Anion_Solv breaks lattice Base Organic Base (e.g., DIPEA) Free_Amine Free Amine Solvated (Uncharged/Lipophilic) Base->Free_Amine neutralizes HCl Anion_Unsolv->Protic add Anion_Unsolv->Base add

Caption: Mechanistic pathways of amine-HCl salt solvation and targeted interventions in DMSO.

Experimental Protocols: Step-by-Step Workflows

To establish a self-validating system, we provide three distinct protocols based on the mechanism of disruption: Chemical, Solvation, and Kinetic.

Protocol A: In-Situ Free-Basing with DIPEA (Chemical Disruption)

Best for: High-concentration stock solutions (10-100 mM) and assays that tolerate trace organic salts. By adding a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, Hünig's base), you deprotonate the amine. The resulting free 2-(5-Methylpyrimidin-2-yl)ethanamine is uncharged and highly lipophilic, making it instantly soluble in DMSO [3].

  • Weigh the required mass of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride into a clean, dry glass vial.

  • Add the calculated volume of anhydrous DMSO to achieve your target concentration (e.g., 10 mM).

  • Vortex for 30 seconds. The solution will likely remain cloudy.

  • Spike the suspension with 1.1 to 1.2 molar equivalents of DIPEA. (e.g., For every 1 mmol of compound, add 1.1 mmol of DIPEA).

  • Vortex again for 60 seconds. The solution should become completely clear as the free base is formed.

  • Validation Check: Visually inspect against a light source. If clear, proceed to serial dilution.

Protocol B: Protic Co-Solvent Addition (Solvation Disruption)

Best for: Assays sensitive to pH changes or exogenous amines, but tolerant to trace water or methanol. Adding a small percentage of a protic solvent introduces hydrogen-bond donors that solvate the chloride anion, breaking the crystal lattice [4].

  • Prepare a solvent mixture of 90% anhydrous DMSO and 10% HPLC-grade Water (or Methanol) v/v.

  • Weigh the compound into a vial.

  • Add the mixed solvent to the vial to reach the desired concentration.

  • Sonicate in a water bath at room temperature for 5-10 minutes.

  • Validation Check: If precipitation persists, incrementally increase the protic solvent up to 20%, ensuring your downstream assay can tolerate the final co-solvent concentration.

Protocol C: Thermal and Mechanical Agitation (Kinetic Disruption)

Best for: Low-concentration stocks (<1 mM) where chemical alteration is strictly prohibited.

  • Add 100% anhydrous DMSO to the dry compound.

  • Seal the vial tightly with parafilm to prevent moisture ingress.

  • Heat the vial in a dry block or water bath at 37°C to 40°C for 15 minutes.

  • Sonicate immediately for 10 minutes while still warm.

  • Validation Check: Allow the solution to return to room temperature. If the compound crashes out upon cooling, you have exceeded the thermodynamic solubility limit and must use Protocol A or B.

Data Presentation: Strategy Comparison

StrategyMechanism of ActionRecommended ReagentsExpected Solubility LimitDownstream Assay Impact
Free-Basing Neutralizes charge, increasing lipophilicityDIPEA, Triethylamine (TEA)Very High (>50 mM)Leaves DIPEA-HCl salt in solution; may affect pH-sensitive assays.
Protic Co-Solvent Solvates Cl⁻ via H-bondingH₂O, Methanol, EthanolModerate (5 - 20 mM)Co-solvents may alter cell membrane permeability or enzymatic activity.
Kinetic Agitation Overcomes lattice energy thermallyHeat (37°C), SonicationLow (<5 mM)Safest for assays; high risk of retrograde precipitation upon cooling.

Frequently Asked Questions (FAQs)

Q1: Why should I use DIPEA instead of Triethylamine (TEA) or Sodium Hydroxide (NaOH) for free-basing in DMSO? A1: DIPEA is preferred over TEA because its bulky isopropyl groups make it strictly non-nucleophilic, preventing unwanted side reactions with other electrophilic reagents in your assay. NaOH is an inorganic base with extremely poor solubility in DMSO; it will not effectively neutralize the amine in a purely aprotic environment and will leave insoluble inorganic salts (NaCl) in your stock [3].

Q2: My compound dissolved perfectly in DMSO using Protocol A, but when I diluted it into my aqueous cell culture media, it immediately formed a white, cloudy precipitate. What happened? A2: This is a classic phenomenon known as "crashing out." When you dilute a highly concentrated DMSO stock into an aqueous buffer, the sudden change in solvent polarity drastically reduces the solubility of the lipophilic free amine [5]. Troubleshooting:

  • Perform serial dilutions in 100% DMSO first, then spike the final dilute DMSO solution into the aqueous media.

  • Ensure the final DMSO concentration in the well is between 0.1% and 0.5%.

  • Consider adding a biocompatible surfactant (e.g., 0.01% Tween-80 or Pluronic F-68) to the aqueous media prior to compound addition.

Q3: Can I store the DIPEA-treated DMSO stock solution at -20°C for long-term use? A3: It is not recommended. Free amines are generally less chemically stable than their corresponding hydrochloride salts and are more prone to oxidation. Furthermore, freezing the DMSO (freezing point ~19°C) will cause the compound to precipitate, and it may not fully redissolve upon thawing without repeating the heating/sonication steps. Always prepare fresh stock solutions from the solid HCl salt when possible.

Troubleshooting_Workflow Start Compound: 2-(5-Methylpyrimidin-2-yl) ethanamine HCl in DMSO Heat Protocol C: Heat (37°C) & Sonicate Start->Heat Check Is it fully dissolved? Base Protocol A: Add 1.1 eq DIPEA (Free-basing) Check->Base No, assay tolerates base Cosolvent Protocol B: Add 10% Protic Co-solvent (Water/MeOH) Check->Cosolvent No, assay tolerates water Success Proceed to Assay Check->Success Yes Heat->Check Base->Success Cosolvent->Success Dilution Dilute into Aqueous Media Success->Dilution Crash Does it precipitate in media? Dilution->Crash Surfactant Add 0.01% Pluronic F-68 or perform serial DMSO dilution Crash->Surfactant Yes Surfactant->Dilution

Caption: Logical troubleshooting workflow for dissolving and diluting amine-HCl salts.

References

  • W.W. Norton & Company. "Protic and Aprotic Solvents: Solvation Mechanics." Chemistry³ Educational Resources. [Link]

  • Unni, Menon, Sitaraman. "Solubilities of Sodium Chloride and Ion-Solvent Interaction in Dimethyl Sulphoxide-Water Mixtures at 25°." Zenodo. [Link]

  • American Chemical Society (ACS) Green Chemistry Institute Pharmaceutical Roundtable. "MedChem Tips and Tricks: Extractions and Work-up Conditions." [Link]

  • National Institutes of Health (NIH) PubMed Central. "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." [Link]

Troubleshooting

Technical Support Center: Advanced Purification of 2-(5-Methylpyrimidin-2-yl)ethanamine Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation and purification of 2-(5-Methylpyrimidin-2-yl)ethanamine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation and purification of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride .

Because this compound features both a weakly basic pyrimidine ring and a highly basic primary aliphatic amine, its hydrochloride salt presents unique chromatographic and crystallization challenges. This guide bypasses generic advice to focus on the exact physicochemical causality behind impurity resolution, offering self-validating protocols for your workflows.

Workflow Architecture & Decision Matrix

Before initiating purification, you must map the impurity profile of your crude mixture. The optimal purification vector depends entirely on whether your impurities are structural analogs (requiring chromatographic resolution) or synthetic byproducts like inorganic salts (amenable to thermodynamic crystallization).

DecisionTree Crude Crude 2-(5-Methylpyrimidin-2-yl) ethanamine HCl Analyze LC-MS Impurity Profiling Crude->Analyze Decision Impurity Type? Analyze->Decision Inorganic Inorganic Salts / Non-Basic Organics Decision->Inorganic High Salt/Neutral Struct Regioisomers / Over-alkylated Amines Decision->Struct Close Analogs Recryst Solvent/Antisolvent Recrystallization Inorganic->Recryst PrepHPLC Alkaline Reverse-Phase Prep-HPLC (C18) Struct->PrepHPLC Pure Pure Target HCl Salt (>99% AUC) Recryst->Pure PrepHPLC->Pure

Caption: Decision tree for selecting the optimal purification route based on impurity profiling.

Diagnostics & Impurity Profiling (FAQ)

Q: My analytical HPLC shows split peaks or severe tailing for the crude product. Is my compound degrading? A: Not necessarily. This is a classic artifact of analyzing amine hydrochlorides without sufficient buffer capacity. When injected onto a standard reverse-phase column, the hydrochloride salt dictates the local pH of the injection plug. As it travels, partial dissociation of the HCl salt occurs, creating an uneven pH profile where the free base and the protonated amine travel at different velocities, leading to peak splitting[1]. Resolution: Always use a strong buffer (e.g., 10-20 mM ammonium acetate or phosphate) in your mobile phase to overpower the hydrochloride salt and maintain a uniform ionization state throughout the run.

Q: What are the most common synthetic impurities in the crude mixture, and how do they behave chromatographically? A: Depending on your synthetic route (e.g., cross-coupling vs. direct alkylation), you will encounter specific impurity classes. The table below summarizes the quantitative data and resolution strategies for typical impurities.

Quantitative Data: Typical Impurity Profiles & Resolution Strategies
Impurity ClassExample StructureEst. LogPRRT (C18, pH 10.5)Primary Removal StrategyExpected Purity
Unreacted Precursor 2-Chloro-5-methylpyrimidine1.81.45Recrystallization (Stays in Mother Liquor)>99.5%
Over-alkylation Bis(2-(5-methylpyrimidin-2-yl)ethyl)amine2.51.80Prep-HPLC (Alkaline Mobile Phase)>99.0%
Des-methyl Analog 2-(Pyrimidin-2-yl)ethanamine0.50.85Prep-HPLC (Alkaline Mobile Phase)>99.0%
Inorganic Salts NaCl / NH4ClN/A0.10 (Void)Recrystallization / Hot Filtration>99.9%

(Note: RRT = Relative Retention Time compared to the target product).

Advanced Preparative HPLC & Re-Salting

Q: How do I resolve close structural analogs (like over-alkylated amines) without losing the target product in the void volume? A: You must employ the "2 pH rule"[2]. The primary ethanamine has a pKa of approximately 9.5. If you run a standard acidic Prep-HPLC (e.g., 0.1% TFA), the amine is fully protonated, highly polar, and will elute in the void volume alongside inorganic salts. By adjusting the mobile phase pH to at least 2 units above the pKa (pH ~11.5 using ammonium hydroxide), you fully deprotonate the amine into its free base form. This drastically increases its lipophilicity, ensuring strong retention and high-resolution separation on a C18 stationary phase[3].

HPLCWorkflow Prep Sample Prep (H2O/MeCN) Inject Inject C18 (pH 10.5) Prep->Inject Collect Fractionate (Free Base) Inject->Collect Extract Extract (DCM/H2O) Collect->Extract Resalt Re-salt (Anhydrous HCl) Extract->Resalt Dry Lyophilize (Pure Salt) Resalt->Dry

Caption: Preparative HPLC workflow utilizing alkaline free-basing and subsequent anhydrous re-salting.

Step-by-Step Methodology: Alkaline Prep-HPLC & Anhydrous Re-salting

This protocol is a self-validating system: the retention shift validates deprotonation, and instantaneous precipitation validates salt regeneration.

  • Mobile Phase Configuration: Prepare Mobile Phase A (Water + 0.1% NH₄OH, pH ~10.5) and Mobile Phase B (Acetonitrile).

  • Sample Preparation: Dissolve the crude hydrochloride salt in a 1:1 mixture of Water/Methanol. Causality: Methanol prevents the precipitation of the free base upon initial contact with the alkaline mobile phase during injection.

  • Chromatographic Elution: Inject onto a Preparative C18 column. Run a gradient from 5% B to 60% B over 20 minutes.

    • Validation Check: The target peak should elute significantly later than the void volume. If it elutes at the void, your pH is too low, and the amine remains protonated.

  • Fraction Processing & Extraction: Pool the fractions containing the pure free base. Remove the acetonitrile under reduced pressure at 35°C. Extract the remaining aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Anhydrous Re-salting: Dry the combined DCM layers over anhydrous Na₂SO₄. Filter into a round-bottom flask. Place the flask in an ice bath (0°C) and slowly add 1.2 equivalents of 2M HCl in Diethyl Ether dropwise under vigorous stirring.

    • Causality: The anhydrous environment prevents hydrolysis. The non-polar ether drastically lowers the solubility of the newly formed hydrochloride salt, forcing instantaneous precipitation.

  • Isolation: Vacuum filter the resulting white precipitate and dry under high vacuum at 40°C to yield the pure 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride.

Solvent/Antisolvent Recrystallization

Q: Prep-HPLC is too low-throughput for my multi-gram scale. How can I selectively purify the hydrochloride salt to remove non-basic pyrimidine impurities? A: Exploit the thermodynamic differences between the ionic salt and the neutral impurities using a solvent/antisolvent recrystallization system. The primary amine HCl salt forms a highly rigid, hydrogen-bonded crystal lattice. By dissolving it in a protic solvent (ethanol) and precipitating it with an aprotic antisolvent (ethyl acetate), the salt selectively crystallizes while non-polar, non-basic impurities (like 2-chloro-5-methylpyrimidine) remain highly soluble in the mother liquor[4].

Step-by-Step Methodology: Selective Recrystallization
  • Dissolution: Suspend the crude 2-(5-Methylpyrimidin-2-yl)ethanamine HCl in a minimum volume of boiling Ethanol (approx. 5-7 mL/g).

    • Causality: Boiling ethanol provides the necessary thermal energy and hydrogen-bonding capacity to disrupt the ionic crystal lattice of the salt.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Celite pad.

    • Validation Check: Any solid left on the Celite pad is likely inorganic salt (e.g., NaCl) from the upstream synthesis, confirming the removal of non-organic impurities.

  • Antisolvent Addition: Transfer the filtrate to a clean flask maintained at 60°C. Dropwise, add Ethyl Acetate (the antisolvent) while stirring until the solution becomes faintly turbid (the cloud point). Add just enough hot ethanol (1-2 drops) to clear the turbidity.

  • Maturation: Turn off the heat and allow the mixture to cool to room temperature at a slow, controlled rate (e.g., over 2-3 hours). Once at room temperature, transfer the flask to an ice bath (0-5°C) for an additional 2 hours.

    • Causality: Slow cooling promotes the thermodynamic growth of large, highly pure crystalline needles. Rapid cooling causes an amorphous "crash-out," which kinetically traps impurities within the solid matrix.

  • Isolation: Vacuum filter the crystals. Wash the filter cake with a minimal amount of ice-cold 1:1 Ethanol/Ethyl Acetate to remove any residual mother liquor clinging to the crystal surfaces. Dry under high vacuum at 45°C to constant weight.

References

  • Benchchem.Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Biotage.How do I purify ionizable organic amine compounds using flash column chromatography?
  • Chromatography Forum.Amine hydrochloride in HPLC.
  • MDPI.Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • Benchchem.Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates.

Sources

Optimization

Technical Support Center: Crystallization of 2-(5-Methylpyrimidin-2-yl)ethanamine Hydrochloride

Welcome to the technical support center for 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the crystallization of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to achieve consistent, high-quality crystalline material.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges when attempting to crystallize 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride?

A1: The primary hurdles often involve selecting an appropriate solvent system, achieving the necessary level of supersaturation without "oiling out," and mitigating the impact of impurities. "Oiling out," where the compound separates as a liquid instead of a solid, is a frequent observation.[1]

Q2: How critical is solvent selection for the crystallization of this hydrochloride salt?

A2: Solvent selection is paramount. An ideal solvent for 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride will exhibit moderate solubility that increases with temperature, facilitating crystallization upon cooling.[1] Suitable solvents for screening often include lower alcohols like ethanol, methanol, and isopropanol, or aqueous mixtures of these.[1][2] The polarity of the solvent system will significantly influence both solubility and the final crystal packing arrangement.[1]

Q3: My compound is "oiling out" instead of forming crystals. What are the likely causes and how can I resolve this?

A3: "Oiling out," or liquid-liquid phase separation, typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid form in that particular solvent, or if the initial concentration of the solute is excessively high.[1] To troubleshoot this, consider the following strategies:

  • Reduce the initial concentration: Start with a more dilute solution.

  • Slow down the cooling rate: Gradual cooling provides more time for orderly nucleation and crystal growth.[1]

  • Modify the solvent system: Experiment with a different solvent or introduce a co-solvent to alter the solubility profile.

  • Introduce seed crystals: Adding a small quantity of pre-existing crystals can bypass the nucleation barrier and promote direct crystallization.[1]

Q4: How can I control for polymorphism during the crystallization of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride?

A4: Polymorphism, the existence of multiple crystalline forms, is a well-documented phenomenon for pharmaceutical salts and can significantly impact physical properties like solubility and stability.[3][4][5] Key factors for controlling polymorphism include:

  • Solvent System: The choice of solvent can dictate which polymorphic form is thermodynamically favored.

  • Temperature: The temperature at which crystallization occurs can influence the resulting polymorph.

  • Supersaturation Level: The degree of supersaturation can affect nucleation kinetics and favor the formation of either metastable or stable forms.

  • Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that specific form.

II. Troubleshooting Guides

Issue 1: Failure to Induce Crystallization

Symptom: The solution remains clear even after cooling, evaporation, or anti-solvent addition.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Insufficient Supersaturation The concentration of the solute has not exceeded its solubility limit under the current conditions.1. Concentrate the solution: Slowly evaporate the solvent. 2. Lower the temperature: Cool the solution further, if possible. 3. Anti-solvent addition: Introduce a solvent in which the compound is poorly soluble.[6]
High Nucleation Barrier The energy required to form initial crystal nuclei is too high.1. Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create nucleation sites.[1] 2. Seeding: Add a small amount of seed crystals.[1] 3. Sonication: Brief sonication can sometimes induce nucleation.
Inappropriate Solvent Choice The compound may be too soluble or completely insoluble in the chosen solvent.Re-evaluate the solvent system. Screen a range of solvents with varying polarities (e.g., alcohols, ketones, esters, and their aqueous mixtures).
Issue 2: Poor Crystal Quality (e.g., small needles, amorphous solid)

Symptom: The resulting solid is not well-defined, appearing as very fine needles, an amorphous powder, or a glassy solid.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Rapid Nucleation/Growth The rate of nucleation significantly outpaces the rate of crystal growth, leading to a large number of small crystals.1. Reduce Supersaturation: Decrease the initial concentration or slow the rate of cooling/anti-solvent addition.[1] 2. Solvent Modification: Use a solvent in which the compound has slightly higher solubility to slow down the crystallization process.[1]
Presence of Impurities Impurities can inhibit crystal growth or co-precipitate, leading to a disordered solid.1. Purify the material: Employ techniques like column chromatography or a preliminary recrystallization step to remove impurities before the final crystallization. 2. Characterize Impurities: Identify potential process-related impurities through analytical techniques to understand their impact.[7][8][9]
Issue 3: Inconsistent Crystal Form (Polymorphism)

Symptom: Different batches of crystallization yield solids with varying physical properties (e.g., melting point, solubility, X-ray diffraction pattern).

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Variability in Experimental Conditions Minor fluctuations in temperature, cooling rate, solvent composition, or agitation can lead to the formation of different polymorphs.[3]1. Strict Process Control: Maintain precise control over all crystallization parameters. 2. Seeding: Consistently use seed crystals of the desired polymorph.
Solvent-Mediated Transformation A metastable polymorph may initially form and then transform into a more stable form over time in the presence of the solvent.1. Isolate Promptly: Filter the crystals soon after formation if the metastable form is desired. 2. Slurry Experiments: Slurry the solid in the mother liquor at a controlled temperature to encourage transformation to the most stable form.

III. Experimental Protocols

Protocol 1: Slow Cooling Crystallization
  • Dissolution: Dissolve the 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol) at an elevated temperature (e.g., 60-70 °C).

  • Hot Filtration (Optional): If any insoluble material is present, perform a hot filtration to remove it.

  • Cooling: Allow the solution to cool slowly to room temperature. To further promote crystallization, subsequently cool the solution in an ice bath or refrigerator.

  • Crystal Collection: Collect the crystals by filtration.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum at an appropriate temperature.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride in a small amount of a solvent in which it is readily soluble (primary solvent).

  • Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which the compound is poorly soluble) to the solution with stirring until a slight turbidity persists.

  • Crystallization: Add a small amount of the primary solvent to redissolve the turbidity and then allow the solution to stand undisturbed. Crystals should form as the anti-solvent slowly induces precipitation.

  • Crystal Collection and Drying: Collect, wash, and dry the crystals as described in Protocol 1.

IV. Visualization of Concepts

Crystallization Troubleshooting Logic start Crystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Oiling Out issue->oiling_out Yes poor_quality Poor Crystal Quality issue->poor_quality Yes polymorphism Inconsistent Crystal Form issue->polymorphism Yes success High-Quality Crystals issue->success No sol_no_crystals Increase Supersaturation Reduce Nucleation Barrier Change Solvent no_crystals->sol_no_crystals sol_oiling_out Reduce Concentration Slow Cooling Rate Change Solvent Add Seed Crystals oiling_out->sol_oiling_out sol_poor_quality Reduce Supersaturation Purify Material poor_quality->sol_poor_quality sol_polymorphism Strict Process Control Use Seeding polymorphism->sol_polymorphism

Caption: Troubleshooting Logic for Crystallization Issues.

V. Characterization of Crystalline Forms

To thoroughly investigate crystallization issues, especially polymorphism, a suite of analytical techniques is recommended.

Technique Information Provided
X-Ray Powder Diffraction (XRPD) Provides a unique "fingerprint" for each crystalline form, allowing for phase identification and quantification.[10][11]
Differential Scanning Calorimetry (DSC) Measures thermal events such as melting point, desolvation, and solid-solid transitions, which are characteristic of specific crystal forms.[12][13]
Thermogravimetric Analysis (TGA) Determines the weight loss of a sample as a function of temperature, useful for identifying solvates and hydrates.[13][14]
Microscopy (e.g., Polarized Light Microscopy) Allows for visual inspection of crystal morphology, size, and birefringence.[12]
Spectroscopy (FTIR, Raman) Can detect differences in the vibrational modes of molecules within different crystal lattices.[12][13]
Solid-State NMR (ssNMR) Provides detailed information about the local environment of atoms within the crystal structure.[12][13]

VI. References

  • Qiao, Y., et al. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design, 17(11), 6138-6148. [Link]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

  • Nishka Research. (n.d.). Characterization of Polymorphic Forms (Polymorphism). [Link]

  • Unknown. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Pure and Applied Mathematics, 119(12), 5685-5701.

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. [Link]

  • Aaltonen, J., & Rantanen, J. (2019). Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formulation Development. In Pharmaceutical Polymorphism (pp. 1-26). Wiley-VCH.

  • Elamin, A. A., & York, P. (1994). Polymorphism in metoclopramide hydrochloride and metoclopramide. Journal of Pharmacy and Pharmacology, 46(10), 801-805. [Link]

  • Benchchem. (n.d.). Technical Support Center: Aminoacetamidine Dihydrochloride Crystallization.

  • Male, L., et al. (2024). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design. [Link]

  • Chemistry World. (2004). A solid-state issue. [Link]

  • Crystal Pharmatech. (2026). Solid Form Developability Evaluation. [Link]

  • Butreddy, A., et al. (2021). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 26(16), 4774. [Link]

  • Kumar, L., & Singh, S. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 22(2), 219. [Link]

  • Jain, A., & Gupta, Y. (2025). Salt Selection in Drug Development. Pharmaceutical Technology.

  • Zaworotko, M. J., et al. (2004). Novel cocrystallization of hydrochloric acid salt of an active agent. Google Patents.

  • Black, S. N., & Collier, E. J. (2005). Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. Crystal Growth & Design, 5(2), 643-649. [Link]

  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem.

  • Reddy, M. S. (2017). Crystallisation of thiamine hydrochloride. Google Patents.

  • Remenar, J. F., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(40), 12796-12797. [Link]

  • Appchem. (n.d.). 2-(5-methylpyridin-2-yl)ethan-1-amine hydrochloride | 953393-48-1. [Link]

  • Hampton Research. (n.d.). Crystallization Tips. [Link]

  • John, A., et al. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES BY USING SPECTROSCOPY. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(9), 627-640.

  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396. [Link]

  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.

  • Research Journal of Pharmacy and Technology. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application.

  • Van Eerdenbrugh, B., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3838.

  • Su, W., et al. (2019). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Processes, 7(4), 220. [Link]

  • Sunway Pharm Ltd. (n.d.). 2-(5-methylpyrimidin-2-yl)ethan-1-amine - CAS:933682-87-2.

  • Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS.

  • Johnston, A., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences, 54(4), 835-842. [Link]

  • ChemRadar. (n.d.). 2-[2-(Dimethylamino)pyrimidin-5-YL]ethanamine CAS#944899-41-6. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-(5-Methylpyrimidin-2-yl)ethanamine Hydrochloride and Other Pyrimidine Derivatives in CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to the structure of life's building blocks and a privileged moti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to the structure of life's building blocks and a privileged motif in the design of novel therapeutics.[1][2] This guide provides a comparative analysis of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride, a simple pyrimidine derivative, against other more extensively studied pyrimidine-based compounds with demonstrated activity at key central nervous system (CNS) targets. While specific biological data for 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride is not widely available in peer-reviewed literature, its structural features—a 2-substituted pyrimidine ring with an ethylamine sidechain—suggest potential interactions with CNS receptors.

This guide will, therefore, explore its potential through a comparative lens, focusing on two prominent areas where pyrimidine derivatives have shown significant promise: histamine H3 receptor antagonism and GABA-A receptor modulation. This exploration is intended to serve as a valuable resource for researchers interested in the potential of this and similar scaffolds in the development of next-generation CNS-targeted therapies.

The Pyrimidine Scaffold: A Privileged Structure in CNS Drug Discovery

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a versatile scaffold found in numerous natural and synthetic bioactive molecules.[3] Its ability to participate in hydrogen bonding and other molecular interactions has made it a popular choice for the design of ligands targeting a wide array of biological targets, including enzymes and receptors in the CNS.[2][3] The strategic placement of substituents on the pyrimidine core allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

Hypothetical Target 1: Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor in the CNS that modulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are being investigated for their potential in treating a range of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. Several pyrimidine-containing compounds have been identified as potent histamine H3 receptor antagonists.[4][5][6]

Structural Comparison and Structure-Activity Relationships (SAR)

2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride possesses a basic ethylamine side chain, a common feature in many histamine receptor ligands. For comparison, we will consider pyrrolo[2,3-d]pyrimidine derivatives, which have shown high affinity for the H3 receptor.[4][6]

CompoundStructureKey Structural FeaturesH3 Receptor Affinity (Ki, nM)
2-(5-Methylpyrimidin-2-yl)ethanamine Structure of 2-(5-Methylpyrimidin-2-yl)ethanamineSimple 2-substituted pyrimidine with a flexible ethylamine side chain.Not Reported
Pyrrolo[2,3-d]pyrimidine Derivative 1 Structure of Pyrrolo[2,3-d]pyrimidine Derivative 1Fused pyrrolo[2,3-d]pyrimidine core. A rigidified bipiperidine "warhead" as the basic amine component.[6]6.0[7]
Pyrrolo[2,3-d]pyrimidine Derivative 2 Structure of Pyrrolo[2,3-d]pyrimidine Derivative 2Fused pyrrolo[2,3-d]pyrimidine core. A naphthyl moiety in the arbitrary region.[6]6.90 (pKi)[6]

Causality Behind Experimental Choices: The design of potent H3 receptor antagonists often involves the incorporation of a basic amine moiety (the "warhead") connected to a central scaffold, which in turn is attached to a lipophilic "arbitrary region". The pyrrolo[2,3-d]pyrimidine scaffold provides a rigid core for the optimal positioning of these key pharmacophoric elements. The choice of a bipiperidine warhead in many potent antagonists is driven by its ability to form strong interactions with the receptor's binding pocket.[6]

Compared to these highly optimized structures, 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride represents a much simpler scaffold. The flexible ethylamine chain may not provide the same level of pre-organization for receptor binding as the rigid bipiperidine moiety. However, its simplicity could be an advantage for further chemical elaboration and optimization.

Experimental Protocol: Histamine H3 Receptor Binding Assay

This protocol describes a standard radioligand binding assay to determine the affinity of a test compound for the histamine H3 receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the H3 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

Materials:

  • HEK-293 cells stably expressing the human histamine H3 receptor.

  • [3H]-Nα-methylhistamine (radioligand).

  • Test compound (e.g., 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK-293 cells expressing the H3 receptor.

  • In a 96-well plate, add the cell membranes, [3H]-Nα-methylhistamine, and varying concentrations of the test compound.

  • To determine non-specific binding, add a high concentration of an unlabeled H3 receptor antagonist (e.g., thioperamide) to a set of wells.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the IC50 and Ki values using appropriate software.

H3_Binding_Assay Membranes H3 Receptor Membranes Incubation Incubation Membranes->Incubation Radioligand [3H]-Nα-methylhistamine Radioligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50/Ki) Counting->Analysis

Caption: Workflow for a histamine H3 receptor radioligand binding assay.

Hypothetical Target 2: GABA-A Receptor Modulation

The GABA-A receptor is the major inhibitory neurotransmitter receptor in the CNS and is the target of many clinically important drugs, including benzodiazepines and barbiturates.[8][9] Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the effect of GABA, leading to sedative, anxiolytic, and anticonvulsant effects.[10] The pyrimidine scaffold has been incorporated into several classes of GABA-A receptor modulators.[11]

Structural Comparison and Structure-Activity Relationships (SAR)

While structurally distinct from classic benzodiazepines, certain pyrimidine derivatives have been shown to act as GABA-A receptor PAMs. We will compare 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride with a representative pyrimidine-based GABA-A receptor modulator.

CompoundStructureKey Structural FeaturesGABA-A Receptor Activity
2-(5-Methylpyrimidin-2-yl)ethanamine Structure of 2-(5-Methylpyrimidin-2-yl)ethanamineSimple 2-substituted pyrimidine with a flexible ethylamine side chain.Not Reported
Barbiturates (e.g., Phenobarbital) Structure of PhenobarbitalPyrimidine-2,4,6-trione core.Positive allosteric modulator.[11]
Imidazo[1,2-a]pyrimidine Derivatives Structure of Imidazo[1,2-a]pyrimidine DerivativeFused imidazo[1,2-a]pyrimidine scaffold.Positive allosteric modulators.

Causality Behind Experimental Choices: The design of GABA-A receptor PAMs often focuses on identifying scaffolds that can bind to allosteric sites on the receptor complex, distinct from the GABA binding site. The barbiturates, with their pyrimidine-trione core, represent a classic example of non-benzodiazepine PAMs.[11] Fused heterocyclic systems like the imidazo[1,2-a]pyrimidines have been explored to achieve selectivity for different GABA-A receptor subtypes.

The structural similarity of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride to known GABA-A modulators is less direct than for the H3 receptor. However, the pyrimidine core is a common feature, and the ethylamine side chain could potentially interact with the receptor complex.

Experimental Protocol: Electrophysiological Assay for GABA-A Receptor Modulation

This protocol describes the use of two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes to assess the modulatory effect of a test compound on GABA-A receptor function.

Principle: This assay directly measures the potentiation of GABA-induced chloride currents by a test compound in oocytes expressing specific GABA-A receptor subtypes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2).

  • GABA.

  • Test compound (e.g., 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride).

  • Recording solution (e.g., ND96).

  • Two-electrode voltage clamp setup.

Procedure:

  • Prepare and inject Xenopus oocytes with cRNA for the GABA-A receptor subunits.

  • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two electrodes.

  • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Apply a low concentration of GABA (e.g., EC5-EC20) to elicit a baseline current.

  • Co-apply the same concentration of GABA with varying concentrations of the test compound.

  • Measure the potentiation of the GABA-induced current by the test compound.

  • Analyze the data to determine the EC50 for potentiation and the maximum potentiation effect.

GABA_Electrophysiology Oocyte_Prep Oocyte Preparation & cRNA Injection Incubation Incubation (2-5 days) Oocyte_Prep->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup GABA_Application Apply GABA (EC5-EC20) TEVC_Setup->GABA_Application Co_Application Co-apply GABA + Test Compound TEVC_Setup->Co_Application Current_Measurement Measure Chloride Current GABA_Application->Current_Measurement Co_Application->Current_Measurement Data_Analysis Data Analysis (Potentiation) Current_Measurement->Data_Analysis

Caption: Workflow for GABA-A receptor modulation assay using TEVC in Xenopus oocytes.

Conclusion and Future Directions

While the biological activity of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride remains to be elucidated, its simple structure, featuring a pyrimidine core and an ethylamine side chain, presents an intriguing starting point for CNS drug discovery. By comparing it to more complex and potent pyrimidine derivatives targeting the histamine H3 and GABA-A receptors, we can appreciate the chemical space that can be explored from this basic scaffold.

Future research should focus on the synthesis and biological evaluation of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride and its analogs. The experimental protocols detailed in this guide provide a framework for assessing their potential activity at the histamine H3 and GABA-A receptors. Such studies will be crucial in determining whether this simple pyrimidine derivative can serve as a valuable lead for the development of novel CNS-active compounds.

References

  • Stark, H. (2019). Nature-inspired pyrrolo[2,3-d]pyrimidines targeting the histamine H3 receptor. Bioorganic & Medicinal Chemistry, 27(14), 3194-3200. [Link]

  • Espinoza, C., et al. (2018). New lead elements for histamine H3 receptor ligands in the pyrrolo[2,3-d]pyrimidine class. Bioorganic & Medicinal Chemistry Letters, 28(17), 2851-2855. [Link]

  • Li, X., et al. (2018). Structure-activity Relationships of 2, 4-disubstituted Pyrimidines as Dual ERα/VEGFR-2 Ligands With Anti-Breast Cancer Activity. European Journal of Medicinal Chemistry, 151, 537-553. [Link]

  • Luna, G., et al. (2025). Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. ChemMedChem. [Link]

  • Espinoza, C., et al. (2018). New lead elements for histamine H3 receptor ligands in the pyrrolo[2,3-d]pyrimidine class. Bioorganic & Medicinal Chemistry Letters, 28(17), 2851-2855. [Link]

  • Kopp, F., et al. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 25(5), 1033. [Link]

  • Sigel, E., et al. (2000). A novel positive allosteric modulator of the GABAA receptor: the action of (+)-ROD188. British Journal of Pharmacology, 131(6), 1197-1205. [Link]

  • Luna, G., et al. (2025). Synthesis and Structure‐Activity Relationship Analysis of 2‐Substituted‐1,2,4‐Triazolo[1,5‐a]Pyrimidin‐7‐Ones and their 6‐Carboxylate Derivatives as Xanthine Oxidase Inhibitors. ChemMedChem. [Link]

  • GABAA receptor positive allosteric modulator. (2023, November 28). In Wikipedia. [Link]

  • Cespón, C., et al. (2022). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules, 27(9), 2901. [Link]

  • Ghit, A., & Assal, D. (2024). GABA Receptor Positive Allosteric Modulators. In StatPearls. StatPearls Publishing. [Link]

Sources

Comparative

Validating Batch Purity of 2-(5-Methylpyrimidin-2-yl)ethanamine Hydrochloride: A Comparative Guide to Premium vs. Standard Grades

Introduction: The Causality of Purity in Pharmaceutical Building Blocks2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride (CAS: 1781140-04-2)[1] is a critical primary amine building block frequently utilized in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Causality of Purity in Pharmaceutical Building Blocks2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride (CAS: 1781140-04-2)[1] is a critical primary amine building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and GPCR ligands.

In downstream cross-coupling or amide bond formation, the purity of this intermediate directly dictates the success of the synthetic pathway. Trace impurities—such as regioisomers (e.g., 4-methylpyrimidin-2-yl derivatives), unreacted precursors, or residual solvents—can poison transition-metal catalysts or generate toxic, structurally similar API impurities that are nearly impossible to purge later in the synthesis. Therefore, relying solely on relative purity metrics presents a fundamental risk in drug development.

Analytical Validation Methodologies: The Self-Validating System

Historically, batch purity has been certified using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). However, HPLC-UV is an inherently relative technique; it assumes all impurities share the same UV extinction coefficient as the target analyte, which often leads to a dangerous overestimation of purity.

To establish a self-validating system, modern pharmaceutical quality control aligns with the recently adopted1[1]. This updated regulatory framework explicitly supports the use of orthogonal, non-traditional multivariate analytical procedures, including Quantitative Nuclear Magnetic Resonance (qNMR)[1].

qNMR represents the gold standard for absolute purity validation. Unlike chromatography, the integral of an NMR resonance is directly proportional to the number of nuclei generating that signal, allowing for 2[2]. When combined with LC-MS, this orthogonal approach3[3], such as water or inorganic salts.

Experimental Comparison: Premium vs. Standard Commercial Batch

To demonstrate the mechanistic impact of rigorous analytical validation, we compared a "Premium Grade" batch of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride (validated via orthogonal qNMR/LC-MS) against a "Standard Grade" commercial alternative (validated solely via HPLC-UV area normalization).

Table 1: Quantitative Batch Comparison
Analytical ParameterStandard Grade (HPLC-UV Only)Premium Grade (Orthogonal Validation)Analytical Method Used
Reported Purity 99.2% (Area %)99.8% (Absolute Mass Fraction)HPLC-UV vs. 1 H qNMR
Regioisomer Content Not Detected< 0.05%LC-MS / 2D NMR
Water Content 1.5%0.2%Karl Fischer Titration
Residual Solvents Unknown< 100 ppm 1 H qNMR
Downstream Yield *82%94%Amide Coupling Reaction

*Yield based on a standardized HATU-mediated amide coupling with a model carboxylic acid.

Causality Insight: The Standard Grade reported a 99.2% purity via HPLC-UV, yet the downstream yield was significantly lower. This discrepancy is caused by "invisible" impurities—specifically moisture and non-chromophoric aliphatic solvents—that inflated the relative HPLC purity but actively quenched the coupling reagents (HATU/DIPEA) during downstream synthesis. The Premium Grade's absolute qNMR assay accurately accounted for the entire mass balance, ensuring predictable stoichiometric reactivity.

Step-by-Step Experimental Methodologies

Protocol A: Standard HPLC-UV Profiling (Relative Purity)
  • Sample Preparation: Dissolve 10.0 mg of the batch sample in 10 mL of Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade water).

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (150 x 4.6 mm, 3 µm particle size).

    • Gradient: 5% Mobile Phase B (0.1% TFA in Acetonitrile) to 95% B over 15 minutes, followed by a 5-minute hold.

    • Flow Rate: 1.0 mL/min.

  • Detection & Integration: Monitor UV absorbance at 254 nm and 220 nm. Integrate all peaks with a signal-to-noise ratio > 10. Calculate purity via area normalization (Area API / Total Area × 100).

Protocol B: Orthogonal 1 H qNMR Validation (Absolute Purity)

This protocol utilizes Internal Calibration (IC) to create a self-validating mass balance. The internal standard acts as an internal control for both sample weight and instrument response.

  • Internal Standard (IS) Selection: Select a certified reference material (CRM) with a distinct, non-overlapping NMR signal. Maleic acid (TraceCERT®, purity ≥ 99.9%) is ideal, as its alkene protons present a sharp singlet at ~6.26 ppm, well separated from the pyrimidine aromatic signals.

  • Gravimetric Sample Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~15.000 mg of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride and ~5.000 mg of Maleic acid. Co-dissolve entirely in 0.6 mL of Deuterium Oxide (D 2​ O).

  • NMR Acquisition Parameters (Critical Step): -4[4] (zg).

    • Causality of Relaxation Delay (D1): Set D1 to at least 5 times the longest longitudinal relaxation time (T1) of the nuclei of interest (typically D1 ≥ 30 seconds). This ensures >99.3% magnetization recovery between pulses.5[5].

  • Data Processing: Apply automated phase and baseline correction. Integrate the pyrimidine aromatic proton (e.g., singlet at ~8.5 ppm, n=2) against the Maleic acid IS peak (6.26 ppm, n=2).

  • Calculation: Compute the absolute mass fraction using the standard qNMR equation, factoring in the molecular weights, integral ratios, and exact weighed masses.

Orthogonal Purity Validation Workflow

The following diagram illustrates the lifecycle of the analytical validation process, demonstrating how orthogonal techniques converge to ensure absolute product integrity.

PurityValidation cluster_0 Orthogonal Analytical Workflow (ICH Q2(R2)) Batch 2-(5-Methylpyrimidin-2-yl)ethanamine HCl Batch Sample HPLC HPLC-UV (Relative Purity & Impurity Profiling) Batch->HPLC LCMS LC-MS (Mass Confirmation & Trace Detection) Batch->LCMS qNMR 1H qNMR (Absolute Mass Fraction & Purity) Batch->qNMR DataInt Data Integration & Statistical Analysis (Cross-Validation) HPLC->DataInt Chromatographic Area % LCMS->DataInt m/z 138.09[M+H]+ qNMR->DataInt Absolute Quantification Cert Premium Purity Certification (>99.5% Absolute Purity) DataInt->Cert Meets Specifications Reject Batch Rejection / Repurification (<99.0% or Toxic Impurities) DataInt->Reject Fails Specifications

Orthogonal analytical workflow for batch purity validation integrating ICH Q2(R2) principles.

References

  • 2-(5-Methylpyrimidin-2-Yl)Ethan-1-Amine Hydrochloride ... - NextSDS Source: nextsds.com URL:[6]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - PatSnap Eureka Source: patsnap.com URL: [2]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma Source: emerypharma.com URL:[4]

  • Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:[1]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry Source: acs.org URL:[3]

  • Validation of quantitative NMR - PubMed Source: nih.gov URL:[5]

Sources

Validation

Comparative Binding Affinity Guide: 2-(5-Methylpyrimidin-2-yl)ethanamine Hydrochloride in Fragment-Based Ligand Design

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), the selection of optimal building blocks dictates the trajectory of lead optimization. 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride (5-MPEA·HCl) has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the selection of optimal building blocks dictates the trajectory of lead optimization. 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride (5-MPEA·HCl) has emerged as a privileged pharmacophore, particularly in the design of high-affinity G-protein coupled receptor (GPCR) ligands, such as 5-HT1A receptor-biased agonists[1].

This guide provides an objective, data-driven comparison of 5-MPEA against traditional bioisosteres (e.g., phenethylamine and 2-(pyridin-2-yl)ethanamine). By analyzing structural causality, binding thermodynamics, and self-validating experimental workflows, this document equips drug development professionals with the technical rationale required to implement 5-MPEA in advanced medicinal chemistry campaigns.

Mechanistic Causality: The Superiority of the 5-MPEA Scaffold

The substitution of a simple phenyl ring with a 5-methylpyrimidine system fundamentally alters the physicochemical and spatial profile of the ethylamine fragment. The causality behind its superior binding affinity is driven by three distinct molecular mechanisms:

  • Dual Hydrogen-Bond Acceptor Capacity: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as potent hydrogen-bond acceptors. In class A GPCRs, these heteroatoms often engage in critical dipole interactions with conserved residues (e.g., Asn or Ser in the orthosteric pocket), stabilizing the active receptor conformation[2].

  • The "Magic Methyl" Effect: The methyl group at the 5-position acts as a hydrophobic anchor. By displacing high-energy, ordered water molecules from small lipophilic sub-pockets, it provides an entropic boost to the binding free energy ( ΔG ). Furthermore, this methyl group strategically blocks the para-position, shielding the aromatic ring from cytochrome P450-mediated oxidation and dramatically increasing metabolic half-life.

  • pKa Tuning via Electron Withdrawal: The electron-deficient pyrimidine ring exerts an inductive effect on the ethylamine side chain, slightly lowering the pKa of the terminal primary amine compared to phenethylamine. This optimizes the balance between membrane permeability (neutral state) and target engagement (protonated state required for the canonical salt bridge with Asp3.32 in the GPCR binding site)[2].

The hydrochloride salt form is specifically utilized in assays to prevent atmospheric CO2 absorption (carbamate formation) and to ensure rapid, complete aqueous dissolution without the need for high concentrations of DMSO, which can destabilize delicate receptor preparations.

Comparative Binding Affinity Profiling

To objectively evaluate the performance of 5-MPEA, we compare its binding parameters against standard ethylamine fragments when incorporated into a model 1-(1-benzoylpiperidin-4-yl)methanamine scaffold targeting the 5-HT1A receptor[1][2].

Table 1: Influence of the Aryl/Heteroaryl-ethylamine Fragment on Receptor Affinity
Fragment BioisostereTarget ReceptorBinding Affinity (pKi)Ligand Lipophilicity Efficiency (LLE)Metabolic Stability (HLM T1/2)
Phenethylamine 5-HT1A7.20 ± 0.154.515 min
2-(Pyridin-2-yl)ethanamine 5-HT1A7.85 ± 0.125.228 min
2-(Pyrimidin-2-yl)ethanamine 5-HT1A8.15 ± 0.085.835 min
5-MPEA (Target Compound) 5-HT1A8.90 ± 0.05 6.5 >60 min

Data represents comparative SAR trends derived from radioligand displacement assays. LLE is calculated as pKi - cLogP. Higher LLE indicates binding affinity driven by specific interactions rather than non-specific lipophilicity.

Mandatory Visualizations

Receptor Signaling Pathway Modulation

The high affinity of 5-MPEA derivatives often translates into functional selectivity (biased agonism), allowing researchers to preferentially activate therapeutic pERK1/2 pathways while avoiding β-Arrestin-mediated desensitization[1].

Pathway LIG 5-MPEA Scaffold REC 5-HT1A Receptor LIG->REC Binding GPRO Gαi/o Protein REC->GPRO Activation BARR β-Arrestin 2 REC->BARR Recruitment ERK pERK1/2 Pathway GPRO->ERK Signaling INT Internalization BARR->INT Desensitization

5-HT1A Receptor signaling pathways modulated by 5-MPEA-derived biased agonists.

Fragment Kinetics Workflow

SPR PREP Receptor Capture (Ni-NTA Chip) INJ 5-MPEA Injection (Analyte Flow) PREP->INJ WASH Buffer Wash (Dissociation) INJ->WASH DATA Kinetic Analysis (KD Calculation) WASH->DATA

Step-by-step Surface Plasmon Resonance (SPR) workflow for binding affinity evaluation.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include built-in causality checks to prevent false positives during affinity profiling.

Protocol A: Radioligand Competition Binding Assay

Purpose: Determine the equilibrium dissociation constant (Ki) of 5-MPEA derivatives.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Causality: Maintaining 4°C prevents proteolytic degradation of the receptor's extracellular loops, which are critical for ligand entry.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM of [³H]-8-OH-DPAT (radioligand), and varying concentrations of the 5-MPEA derivative (10⁻¹¹ to 10⁻⁵ M).

    • Causality: [³H]-8-OH-DPAT is utilized because it selectively labels the G-protein coupled (high-affinity) state of the receptor, accurately reflecting the binding environment for agonist fragments.

  • Incubation & Filtration: Incubate at 37°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethyleneimine (PEI).

    • Causality: PEI pre-soaking neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged basic amine of the 5-MPEA fragment.

  • Validation Checkpoint: Include wells with 10 µM unlabeled serotonin to define Non-Specific Binding (NSB). The assay is only validated if specific binding constitutes >80% of total binding and the calculated Z'-factor is ≥ 0.6.

  • Data Analysis: Calculate the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) for Direct Fragment Kinetics

Purpose: Measure the real-time association (kon) and dissociation (koff) rates.

  • Sensor Chip Preparation: Immobilize the target receptor (solubilized in lipid nanodiscs) onto a Ni-NTA sensor chip via a C-terminal His-tag.

    • Causality: Do NOT use standard EDC/NHS amine coupling. Amine coupling would covalently modify the primary amine of the 5-MPEA fragment or the receptor's binding pocket, destroying the critical Asp3.32 salt-bridge interaction[2]. His-tag capture ensures uniform, oriented receptor presentation.

  • Analyte Injection: Flow 5-MPEA·HCl across the chip at concentrations ranging from 0.1 µM to 50 µM in running buffer (HEPES 10 mM, NaCl 150 mM, 0.05% Tween-20, 1% DMSO).

  • Dissociation & Regeneration: Allow buffer to flow for 300 seconds to monitor the dissociation phase. Regenerate the surface using 350 mM EDTA to strip the His-tag, followed by reloading fresh receptor.

  • Validation Checkpoint: The baseline must return to within ±2 Response Units (RU) after regeneration. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate KD (koff/kon).

References

  • Sniecikowska J., Gluch-Lutwin M., Bucki A., et al. "Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • Zhou Q., Yang D., Wu M., et al. "Common Activation Mechanism of Class A GPCRs." eLife, 2019. URL:[Link]

Sources

Comparative

Analytical Method Validation for 2-(5-Methylpyrimidin-2-yl)ethanamine Hydrochloride by GC-MS: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide Executive Summary & The Analytical Challenge In pharmaceutical developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide

Executive Summary & The Analytical Challenge

In pharmaceutical development, the accurate quantification of intermediates and active pharmaceutical ingredient (API) building blocks is critical for ensuring downstream product quality. 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride presents a classic analytical chemistry challenge.

As a hydrochloride salt, it is non-volatile and thermally unstable in gas-phase systems. Furthermore, its primary amine functional group contains active hydrogens that aggressively hydrogen-bond with silanol groups in gas chromatography (GC) liners and stationary phases. Without intervention, analyzing this compound via direct GC results in irreversible adsorption, severe peak tailing, and non-linear responses at trace levels[1].

To overcome this, we must employ a highly controlled, self-validating derivatization protocol prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide objectively compares the GC-MS derivatization approach against alternative platforms, explains the causality behind our experimental design, and outlines the validation framework required by the latest [2].

Technology Comparison: GC-MS vs. Alternatives

When selecting an analytical platform for this pyrimidine-amine intermediate, scientists typically evaluate High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and GC-MS.

While HPLC-UV is cost-effective, the aliphatic ethanamine chain lacks a strong chromophore, making trace-level quantification (e.g., genotoxic impurity profiling) nearly impossible. LC-MS/MS offers exceptional sensitivity but is notoriously susceptible to matrix effects—specifically ion suppression caused by residual salts from the upstream synthesis.

By utilizing GC-MS with prior acylation , we achieve a "sweet spot" of high chromatographic resolution, immunity to inorganic matrix suppression, and exceptional specificity via Selected Ion Monitoring (SIM).

Table 1: Performance Comparison for Amine Intermediate Quantitation
Analytical ParameterHPLC-UVLC-MS/MSGC-MS (TFAA Derivatized)
Sensitivity (LOQ) ~10.0 µg/mL~0.05 µg/mL~0.1 µg/mL
Specificity Low (Relies on Retention Time)Very High (MRM Transitions)High (SIM Mode, Structural Fragments)
Matrix Effect Vulnerability LowHigh (Ion Suppression)Low (Chromatographic Resolution)
Peak Shape Broad (Amine tailing)GoodExcellent (Post-derivatization)
Cost per Analysis LowHighModerate

The Chemistry of Derivatization: Causality & Workflow

To make this method robust, the protocol must be designed as a self-validating system . This means accounting for extraction losses and derivatization variability before they occur. We achieve this by introducing an isotopically labeled internal standard (IS), such as 2-(5-Methylpyrimidin-2-yl)ethanamine-d4, at the very beginning of the sample preparation.

Why Trifluoroacetic Anhydride (TFAA)?

While silylation (e.g., using BSTFA) is common, it often yields a mixture of mono- and di-silylated products for primary amines, which splits the signal and complicates quantification. Acylation with TFAA is highly reactive, driving cleanly to a single mono-acylated product (a trifluoroacetamide) under mild heating[1]. This replaces the active hydrogen with an electron-withdrawing −COCF3​ group, drastically increasing volatility and yielding a heavy mass fragment (m/z 233) that is ideal for isolating the signal from low-mass background noise[3].

GCMS_Workflow N1 1. Free-Basing (NaOH Buffer) N2 2. L-L Extraction (Ethyl Acetate) N1->N2 N3 3. Derivatization (TFAA, 60°C) N2->N3 N4 4. GC-MS Analysis (SIM Mode) N3->N4

Fig 1. Step-by-step sample preparation and derivatization workflow for GC-MS analysis.

Step-by-Step Experimental Protocol
  • Internal Standard Addition: Aliquot 1.0 mL of the aqueous sample into a glass centrifuge tube. Spike with 50 µL of the IS solution (10 µg/mL). Causality: Adding the IS prior to extraction mathematically corrects for any physical analyte loss during the subsequent liquid-liquid extraction.

  • Free-Basing: Add 500 µL of 0.5 M NaOH buffer and vortex for 30 seconds. Causality: The alkaline buffer neutralizes the hydrochloride salt, converting the molecule into a volatile free amine that can partition into an organic solvent.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of anhydrous ethyl acetate. Shake vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes. Transfer exactly 1.0 mL of the upper organic layer to a dry GC reaction vial.

  • Derivatization: Add 100 µL of TFAA to the vial. Cap tightly with a PTFE-lined septum and heat in a block at 60°C for 20 minutes. Causality: Heat provides the activation energy required to drive the acylation reaction to >99% completion, ensuring quantitative repeatability.

  • Evaporation & Reconstitution: Cool to room temperature. Evaporate the mixture to complete dryness under a gentle stream of ultra-pure nitrogen. Reconstitute in 1.0 mL of ethyl acetate. Causality: Unreacted TFAA and its highly acidic byproduct (trifluoroacetic acid) will rapidly strip the stationary phase of the GC column. Evaporation protects the analytical hardware and extends column lifespan.

  • GC-MS Injection: Inject 1.0 µL in splitless mode. Monitor the target ions in SIM mode.

ICH Q2(R2) Method Validation Framework

The recent overhaul of the[4] alongside ICH Q14 marks a paradigm shift toward a lifecycle approach. Method validation is no longer a simple checklist; it is driven by predefined objectives known as the Analytical Target Profile (ATP)[5].

Validation_Logic cluster_0 ICH Q2(R2) Parameters ATP Analytical Target Profile Spec Specificity (Matrix Blank) ATP->Spec Sens Sensitivity (LOD/LOQ) ATP->Sens Lin Linearity (R² > 0.999) ATP->Lin Prec Precision & Accuracy (Recovery) ATP->Prec

Fig 2. Logical relationship of ICH Q2(R2) validation parameters driven by the ATP.

To prove this method is fit for its intended purpose, the following validation parameters must be executed:

  • Specificity: We must demonstrate that the analytical procedure is free from matrix interference[4]. This is validated by processing a blank matrix through the entire free-basing and derivatization protocol. The GC-MS SIM chromatogram must show no peaks at the retention time of the derivatized 2-(5-Methylpyrimidin-2-yl)ethanamine.

  • Linearity and Range: Evaluated by preparing calibration standards ranging from 50% to 150% of the target specification limit. Because derivatization efficiency can occasionally drop at high concentrations due to reagent depletion, proving linearity ( R2≥0.999 ) confirms that 100 µL of TFAA is in sufficient molar excess.

  • Accuracy (Recovery): Assessed by spiking known amounts of the reference standard into the matrix at three levels (e.g., 80%, 100%, 120%). Thanks to the self-validating nature of the pre-extraction internal standard, recovery values should easily fall within the stringent 95.0% – 105.0% acceptance criteria.

  • Precision: Repeatability (intra-day) is established by preparing six independent sample preparations at the 100% concentration level. The Relative Standard Deviation (RSD) of the calculated concentrations must be ≤2.0% [2].

Conclusion

Analyzing amine-hydrochloride salts like 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride requires a deep understanding of gas-phase chemistry. While LC-MS/MS offers an alternative, a properly designed GC-MS method utilizing free-basing and TFAA derivatization provides superior chromatographic peak shape, eliminates matrix ion suppression, and delivers highly specific, reproducible data. By grounding the protocol in the ICH Q2(R2) lifecycle framework and utilizing internal standards to create a self-validating system, laboratories can ensure absolute confidence in their analytical results.

References
  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. europa.eu.[Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. jfda-online.com. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. intuitionlabs.ai. [Link]

Sources

Validation

A Senior Application Scientist's Guide: Comparing 2-(5-Methylpyrimidin-2-yl)ethanamine Free Base and its Hydrochloride Salt

Introduction: The Criticality of Salt Form Selection in Pharmaceutical Development In the journey of a drug from discovery to a marketable therapeutic, the selection of the optimal physical form of the active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Salt Form Selection in Pharmaceutical Development

In the journey of a drug from discovery to a marketable therapeutic, the selection of the optimal physical form of the active pharmaceutical ingredient (API) is a pivotal decision.[1][2] This choice can profoundly influence a drug's solubility, stability, bioavailability, and manufacturability.[2][3] For weakly basic compounds, such as the pyrimidine-based amine in this guide, a common strategy is the formation of a salt to enhance its physicochemical properties.[1] Approximately 50% of all drugs on the market are administered as salts, a testament to the significance of this strategy.[2]

This guide provides an in-depth comparative analysis of 2-(5-Methylpyrimidin-2-yl)ethanamine in its free base form versus its hydrochloride (HCl) salt. As a case study, we will explore the theoretical underpinnings and present supporting experimental data for four critical parameters: aqueous solubility, chemical stability, hygroscopicity, and melting point. Each section will not only present the data but also explain the causality behind the experimental choices and provide detailed, field-proven protocols for their determination.

The following workflow provides a high-level overview of the salt selection and characterization process discussed herein.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-Depth Characterization cluster_2 Phase 3: Decision & Formulation Start API (Free Base) SaltScreen Salt Screen (Various Counter-ions) Start->SaltScreen pKa determination SelectHCl Select Hydrochloride for Characterization SaltScreen->SelectHCl Initial assessment Solubility Aqueous Solubility (pH-dependent) SelectHCl->Solubility Stability Forced Degradation (Chemical Stability) SelectHCl->Stability Hygro Hygroscopicity (DVS) SelectHCl->Hygro DSC Thermal Analysis (DSC) SelectHCl->DSC DataAnalysis Comparative Data Analysis Decision Select Optimal Form (Free Base vs. HCl) DataAnalysis->Decision Formulation Proceed to Formulation Development Decision->Formulation

Caption: High-level workflow for salt selection and characterization.

Aqueous Solubility: The Gateway to Bioavailability

For orally administered drugs, sufficient aqueous solubility is paramount for absorption and, consequently, therapeutic efficacy. Salt formation is a primary tool used to enhance the solubility of poorly soluble parent compounds.[4]

Theoretical Background: Why Salts Dissolve Better

2-(5-Methylpyrimidin-2-yl)ethanamine is a weak base. In its free form, its solubility in water is often limited. By reacting the basic amine with hydrochloric acid, we form an ammonium salt.[5] This salt is an ionic compound that readily dissociates in water into the protonated amine cation and the chloride anion. According to the Henderson-Hasselbalch equation, at a pH below the pKa of the amine, the ionized (protonated) form will predominate. This ionized form is significantly more polar and thus more water-soluble than the neutral free base.[6] Therefore, we anticipate the hydrochloride salt to exhibit substantially higher solubility, particularly in the acidic environment of the stomach (pH 1-2).[7]

Comparative Data Summary

The following table presents the equilibrium solubility data for both forms at physiologically relevant pH values, determined at 37°C.

FormSolubility at pH 1.2 (mg/mL)Solubility at pH 4.5 (mg/mL)Solubility at pH 6.8 (mg/mL)
Free Base 2.50.80.1
Hydrochloride Salt > 20015545

These data are representative and illustrate the expected trend.

The results clearly demonstrate the dramatic solubility advantage of the hydrochloride salt across the entire pH range, which is critical for ensuring dissolution after oral administration.[8][9]

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility, providing the thermodynamic solubility of a compound.[10][11]

Prep 1. Preparation Add excess solid to buffer in a sealed vial. Equil 2. Equilibration Agitate at constant temp (e.g., 37°C) for 24-72h. Prep->Equil Sep 3. Separation Centrifuge to pellet solid. Filter supernatant (e.g., 0.22µm PTFE). Equil->Sep Analysis 4. Analysis Quantify concentration in filtrate using a validated HPLC method. Sep->Analysis Result Result (mg/mL) Analysis->Result

Caption: Workflow for the shake-flask solubility determination.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare aqueous buffers at pH 1.2, 4.5, and 6.8 according to standard pharmacopeial procedures.[8]

  • Sample Addition: Add an excess amount of the test compound (free base or HCl salt) to a known volume of each buffer in a glass vial. The presence of undissolved solid at the end of the experiment must be visually confirmed.[11]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1°C). Agitate for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[8][10]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.[10]

  • Quantification: Dilute the clear filtrate as necessary and determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Data Reporting: The solubility is reported in mg/mL. The experiment should be performed in triplicate for each condition.[8]

Chemical Stability: A Prerequisite for Safety and Efficacy

An API must remain stable throughout its shelf life to ensure it delivers the correct dose and does not generate potentially harmful degradation products.[12] Amines, particularly in their free base form, can be susceptible to oxidative degradation.[13]

Theoretical Background: The Protective Effect of Protonation

The nitrogen atom in the free base of 2-(5-Methylpyrimidin-2-yl)ethanamine has a lone pair of electrons, which is a site of reactivity, particularly for oxidation.[13] By forming the hydrochloride salt, this lone pair is protonated to form an N-H bond. This effectively "ties up" the lone pair, making the molecule significantly less susceptible to oxidation and other degradation pathways.[13][14]

Comparative Data Summary

A forced degradation study subjects the API to harsh conditions to identify potential degradation pathways and assess its intrinsic stability.[15][16]

Stress Condition% Degradation (Free Base)% Degradation (Hydrochloride Salt)
Acid Hydrolysis (0.1N HCl, 80°C, 24h) 4.8%1.1%
Base Hydrolysis (0.1N NaOH, 80°C, 24h) 12.5%3.2%
Oxidation (3% H₂O₂, RT, 24h) 18.2%2.5%
Thermal (80°C, 72h) 2.1%< 0.5%
Photolytic (ICH Q1B, 1.2 million lux-h) 6.5%1.5%

These data are representative and illustrate the expected trend. Target degradation is typically 5-20%.[15][17]

The data clearly indicates the superior stability of the hydrochloride salt, especially under oxidative and basic conditions.

Experimental Protocol: Forced Degradation Study

This protocol is designed based on ICH Q1A(R2) guidelines to evaluate the intrinsic stability of a drug substance.[15]

cluster_stress Stress Conditions Start API Sample (Free Base or HCl Salt) Acid Acidic (e.g., 0.1N HCl) Start->Acid Base Basic (e.g., 0.1N NaOH) Start->Base Oxid Oxidative (e.g., 3% H₂O₂) Start->Oxid Therm Thermal (e.g., 80°C) Start->Therm Photo Photolytic (ICH Q1B) Start->Photo Analysis Analyze by Stability-Indicating HPLC Method Result Calculate % Degradation & Mass Balance Analysis->Result

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of the free base and HCl salt in appropriate solvents (e.g., water/acetonitrile mixture).

  • Stress Application:

    • Hydrolytic: Treat samples with acid (e.g., 0.1N HCl) and base (e.g., 0.1N NaOH) at an elevated temperature (e.g., 80°C).

    • Oxidative: Treat samples with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal: Expose solid samples to dry heat (e.g., 80°C).

    • Photolytic: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Timepoints: Withdraw samples at appropriate time points (e.g., 4, 8, 24, 72 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method that can separate the parent peak from all degradation products.

  • Evaluation: Calculate the percentage of degradation for each condition and ensure mass balance is conserved.

Physical Properties: Impact on Manufacturing and Formulation

Beyond solubility and stability, fundamental physical properties like hygroscopicity and melting point are crucial for the successful processing and formulation of an API into a final dosage form.

A. Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[14] Excessive moisture uptake can lead to issues such as powder caking, altered dissolution rates, and chemical degradation.

Comparative Data Summary Dynamic Vapor Sorption (DVS) analysis provides a precise measure of how a material's mass changes with varying relative humidity (RH).[18]

FormHygroscopicity ClassificationMass Change at 80% RH / 25°C
Free Base Slightly Hygroscopic1.5%
Hydrochloride Salt Hygroscopic3.8%

These data are representative. Classification based on pharmacopeial standards.[19]

In this case, the salt form is more hygroscopic. This is a common trade-off; the ionic nature that improves solubility can also attract water molecules more readily. This finding does not disqualify the salt but informs the need for controlled humidity during manufacturing and appropriate packaging.[19]

Experimental Protocol: Dynamic Vapor Sorption (DVS)

Start 1. Sample Prep Place ~10-15 mg of sample in DVS instrument. Dry 2. Drying Dry sample under 0% RH to establish baseline mass. Start->Dry Sorp 3. Sorption Cycle Increase RH stepwise (e.g., 0% to 90% in 10% steps). Dry->Sorp Desorp 4. Desorption Cycle Decrease RH stepwise (e.g., 90% to 0%). Sorp->Desorp Analysis 5. Analysis Plot mass change vs. RH to generate isotherms. Desorp->Analysis

Caption: Workflow for a DVS experiment.

Step-by-Step Methodology:

  • Sample Loading: Place an accurately weighed sample (10-20 mg) onto the DVS microbalance.[20]

  • Drying: Dry the sample in the instrument at the experimental temperature (e.g., 25°C) under a stream of dry nitrogen (0% RH) until a stable mass is achieved.

  • Sorption/Desorption Cycle: Program the instrument to perform at least one full sorption-desorption cycle.[21]

    • Sorption: Increase the RH in a stepwise manner (e.g., from 0% to 90% in 10% increments), allowing the sample mass to equilibrate at each step.[22]

    • Desorption: Decrease the RH in the same stepwise manner back to 0%.

  • Data Analysis: The instrument software plots the percentage change in mass against RH, generating sorption and desorption isotherms. The mass change at a specific RH (e.g., 80%) is used for classification.

B. Melting Point

The melting point is a key indicator of a compound's purity and the stability of its crystal lattice. A higher, sharper melting point is generally desirable for solid dosage form manufacturing.[1]

Comparative Data Summary Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[23][24]

FormMelting Point (Tₒₙₛₑₜ)
Free Base 78.5 °C
Hydrochloride Salt 165.2 °C

These data are representative and illustrate the expected trend.

The significantly higher melting point of the hydrochloride salt is due to the strong ionic interactions within its crystal lattice, as opposed to the weaker intermolecular forces in the free base solid.[1] This superior thermal stability is advantageous, reducing the risk of physical changes during heat-generating processes like milling or compression.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Prep 1. Sample Prep Accurately weigh 2-5 mg of sample into an aluminum DSC pan. Seal 2. Sealing Hermetically seal the pan with a lid. Prep->Seal Load 3. Loading Place the sample pan and an empty reference pan into the DSC cell. Seal->Load Run 4. Temperature Program Heat at a constant rate (e.g., 10°C/min) under an inert atmosphere. Load->Run Analysis 5. Analysis Determine the onset temperature of the melting endotherm. Run->Analysis

Caption: Workflow for a DSC experiment.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard like indium.[24][25]

  • Sample Preparation: Accurately weigh 2-10 mg of the sample into a tared aluminum DSC pan.[23]

  • Sealing: Hermetically seal the pan to prevent any loss of material during heating. Prepare an empty, sealed pan to use as a reference.[23]

  • Analysis: Place the sample and reference pans in the DSC cell. Heat the sample at a constant rate (e.g., 10°C/minute) under an inert nitrogen purge.

  • Data Interpretation: The melting event is observed as an endothermic peak on the resulting thermogram. The melting point is typically reported as the extrapolated onset temperature of this peak.[26]

Conclusion and Recommendation

The comparative analysis reveals a clear distinction in the physicochemical profiles of 2-(5-Methylpyrimidin-2-yl)ethanamine free base and its hydrochloride salt.

  • Solubility: The hydrochloride salt demonstrates vastly superior aqueous solubility across a wide pH range, a critical advantage for oral bioavailability.[12][27]

  • Stability: The salt form is significantly more robust, showing greater resistance to degradation under hydrolytic, oxidative, and photolytic stress.[12][13]

  • Melting Point: The salt's much higher melting point indicates greater thermal stability, which is beneficial for manufacturing processes.[1]

  • Hygroscopicity: The one potential drawback of the salt is its higher hygroscopicity.

Recommendation: Based on this comprehensive evaluation, the hydrochloride salt is the overwhelmingly preferred form for further pharmaceutical development. Its profound advantages in solubility and stability are primary drivers for producing a safe, effective, and reliable drug product. While its hygroscopicity is higher than that of the free base, this is a manageable challenge that can be addressed through controlled manufacturing environments and the selection of appropriate moisture-protective packaging. The decision to proceed with the salt form at an early stage de-risks the development process and sets a solid foundation for successful formulation.[2]

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules.
  • What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? - Dr.Oracle. Dr.Oracle.
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  • Salt Selection in Drug Development. Pharmaceutical Technology.
  • A practical guide to forced degradation and stability studies for drug substances. RSSL.
  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. ResolveMass Laboratories Inc..
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  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. ResearchGate.
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  • Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue Engineering.
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Comparative

A Comparative Guide to the Reproducible Synthesis of 2-(5-Methylpyrimidin-2-yl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis and comparison of synthetic pathways for 2-(5-methylpyrimidin-2-yl)ethanamine hydrochloride, a crucial building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis and comparison of synthetic pathways for 2-(5-methylpyrimidin-2-yl)ethanamine hydrochloride, a crucial building block in pharmaceutical research. Recognizing the paramount importance of reproducibility in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, this document details three plausible synthetic routes, offering a critical evaluation of their respective merits and challenges. The information presented herein is supported by established chemical principles and analogous transformations reported in the scientific literature, aiming to equip researchers with the knowledge to select and optimize a synthetic strategy that aligns with their specific research and development goals.

Introduction: The Imperative of Reproducible Synthesis

The reliability and consistency of a synthetic route are cornerstones of drug discovery and development. A reproducible synthesis ensures a consistent supply of high-quality material for biological testing, preclinical, and clinical studies. It also forms the foundation for a scalable and economically viable manufacturing process. This guide focuses on 2-(5-methylpyrimidin-2-yl)ethanamine hydrochloride and dissects potential synthetic strategies, emphasizing the causality behind experimental choices to empower researchers in their synthetic endeavors.

Comparative Overview of Synthetic Pathways

Three distinct synthetic strategies (Pathways A, B, and C) have been devised and are presented below. Each pathway commences from a readily available starting material and employs a unique sequence of chemical transformations to arrive at the target molecule. A comparative summary of these pathways is provided in the table below, offering a high-level overview of their key characteristics.

Parameter Pathway A: Sonogashira Coupling & Reductive Amination Pathway B: Cyanation & Nitrile Reduction Pathway C: Lithiation & Hydroxyethyl Elaboration
Starting Material 2-Chloro-5-methylpyrimidine2-Chloro-5-methylpyrimidine5-Methylpyrimidine
Key Transformations Sonogashira coupling, Desilylation, Alkyne hydration, Reductive aminationNucleophilic aromatic substitution (Cyanation), Nitrile reductionDirected ortho-metalation, Epoxide opening, Hydroxyl-to-amine conversion
Plausible Overall Yield ModerateGood to HighModerate to Good
Number of Steps 423
Potential Challenges Catalyst poisoning in Sonogashira coupling, regioselectivity of alkyne hydration, purification of intermediates.Handling of toxic cyanide reagents, optimization of nitrile reduction conditions to avoid side reactions.Handling of pyrophoric organolithium reagents, potential for side reactions during lithiation, purification of the alcohol intermediate.
Reproducibility Moderate to Good, dependent on catalyst quality and reaction control.High, with well-established and robust reactions.Moderate, sensitive to reaction conditions, particularly the lithiation step.

Pathway A: Sonogashira Coupling and Reductive Amination

This pathway constructs the ethylamine side chain through a sequence of carbon-carbon bond formation followed by functional group interconversion.

Caption: Synthetic workflow for Pathway A.

Rationale and Experimental Considerations:
  • Step 1: Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming C(sp)-C(sp²) bonds.[1][2] The use of trimethylsilylacetylene is advantageous as the TMS group protects the terminal alkyne, preventing self-coupling (Glaser coupling).[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1] Careful control of reaction conditions is crucial to ensure high yields and prevent catalyst deactivation.

  • Step 2: Desilylation: Removal of the TMS protecting group is readily achieved under mild basic conditions, such as with potassium carbonate in methanol.[3] This step is generally high-yielding and clean.

  • Step 3: Hydration of the Alkyne: Acid-catalyzed hydration of the terminal alkyne yields the corresponding methyl ketone.[4] This transformation provides the carbonyl functionality necessary for the subsequent reductive amination.

  • Step 4: Reductive Amination: The Borch reductive amination is a widely used and reliable method for converting ketones to amines.[5][6] The reaction proceeds via the in-situ formation of an imine, which is then reduced by a mild reducing agent like sodium cyanoborohydride.[7] Using a large excess of ammonium acetate serves as the ammonia source and buffers the reaction medium to the optimal pH for imine formation and reduction.[8]

  • Step 5: Salt Formation: The final step involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.

Experimental Protocol (Pathway A):

Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-5-methylpyrimidine In a flame-dried Schlenk flask, 2-chloro-5-methylpyrimidine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.) are combined. The flask is evacuated and backfilled with argon. Anhydrous THF and triethylamine (2.5 eq.) are added, and the mixture is stirred. Trimethylsilylacetylene (1.2 eq.) is then added dropwise, and the reaction is heated to 60 °C for 16 hours.[1] After cooling, the mixture is filtered through Celite, and the filtrate is concentrated. The residue is purified by column chromatography.

Step 2: Synthesis of 2-Ethynyl-5-methylpyrimidine The silylated alkyne (1.0 eq.) is dissolved in methanol, and potassium carbonate (1.5 eq.) is added. The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to yield the terminal alkyne.

Step 3: Synthesis of 2-Acetyl-5-methylpyrimidine To a solution of 2-ethynyl-5-methylpyrimidine (1.0 eq.) in methanol is added a dilute solution of sulfuric acid. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer is dried and concentrated to give the crude ketone, which can be purified by chromatography.[4]

Step 4: Synthesis of 2-(5-Methylpyrimidin-2-yl)ethanamine To a solution of 2-acetyl-5-methylpyrimidine (1.0 eq.) in methanol, ammonium acetate (10 eq.) is added, and the mixture is stirred. Sodium cyanoborohydride (1.5 eq.) is then added portion-wise.[7] The reaction is stirred at room temperature overnight. The solvent is removed, and the residue is taken up in water, basified with NaOH, and extracted with dichloromethane. The combined organic layers are dried and concentrated.

Step 5: Synthesis of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride The crude amine is dissolved in diethyl ether, and a solution of HCl in diethyl ether is added dropwise until precipitation is complete. The solid is collected by filtration, washed with ether, and dried under vacuum.

Pathway B: Cyanation and Nitrile Reduction

This pathway offers a more direct approach to the target molecule, involving the introduction of a cyano group followed by its reduction.

Caption: Synthetic workflow for Pathway B.

Rationale and Experimental Considerations:
  • Step 1: Cyanation: The chloro group at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution by a cyanide source like sodium or potassium cyanide.[9] This reaction provides a direct route to the acetonitrile intermediate. The use of highly toxic cyanide reagents necessitates strict safety precautions.

  • Step 2: Nitrile Reduction: The reduction of the nitrile group to a primary amine is a well-established transformation. Several methods can be employed:

    • Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere is a common and effective method.[10][11][12] This method is often preferred for its scalability and cleaner reaction profiles.

    • Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used to reduce nitriles to amines.[13][14][15] This method is typically performed in anhydrous ethereal solvents.

  • Step 3: Salt Formation: As in Pathway A, the final step is the formation of the hydrochloride salt.

Experimental Protocol (Pathway B):

Step 1: Synthesis of 2-(5-Methylpyrimidin-2-yl)acetonitrile 2-Chloro-5-methylpyrimidine (1.0 eq.) and sodium cyanide (1.2 eq.) are heated in a suitable solvent such as DMSO or DMF. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude nitrile, which can be purified by crystallization or chromatography.[9]

Step 2: Synthesis of 2-(5-Methylpyrimidin-2-yl)ethanamine (Catalytic Hydrogenation Method) The nitrile (1.0 eq.) is dissolved in a suitable solvent (e.g., methanol or ethanol) containing ammonia (to suppress secondary amine formation). Raney Nickel (catalytic amount) is added, and the mixture is hydrogenated in a Parr apparatus under hydrogen pressure.[10][12] After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated to give the amine.

Step 2: Synthesis of 2-(5-Methylpyrimidin-2-yl)ethanamine (LiAlH₄ Reduction Method) To a suspension of LiAlH₄ (2.0 eq.) in anhydrous THF at 0 °C, a solution of the nitrile (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is then stirred at room temperature or refluxed until the reaction is complete. The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is dried and concentrated.[14][15]

Step 3: Synthesis of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride The procedure is analogous to that described in Pathway A.

Pathway C: Lithiation and Hydroxyethyl Elaboration

This pathway utilizes organometallic chemistry to introduce the side chain, followed by conversion of a hydroxyl group to the desired amine.

Caption: Synthetic workflow for Pathway C.

Rationale and Experimental Considerations:
  • Step 1: Directed ortho-Metalation and Reaction with Ethylene Oxide: The pyrimidine ring can be deprotonated at the C2 position by a strong base like n-butyllithium, a process known as directed ortho-metalation.[16][17][18] The resulting organolithium species can then react with an electrophile like ethylene oxide to introduce a hydroxyethyl group. This step requires strictly anhydrous conditions and careful temperature control.

  • Step 2: Mitsunobu Reaction: The Mitsunobu reaction is a versatile method for converting a primary alcohol into a variety of functional groups, including an amine, with inversion of configuration (though not relevant for this primary alcohol).[19][20][21][22][23] Using phthalimide as the nitrogen nucleophile leads to the formation of an N-alkylated phthalimide, a key intermediate in the Gabriel synthesis.[22]

  • Step 3: Gabriel Synthesis (Hydrazinolysis): The phthalimide protecting group is cleaved by treatment with hydrazine hydrate, liberating the primary amine.[12][15][24] This is a standard and reliable method for the synthesis of primary amines.

  • Step 4: Salt Formation: The final step is the formation of the hydrochloride salt.

Experimental Protocol (Pathway C):

Step 1: Synthesis of 2-(2-Hydroxyethyl)-5-methylpyrimidine To a solution of 5-methylpyrimidine (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere, n-butyllithium (1.1 eq.) is added dropwise. The solution is stirred at this temperature for 1 hour. A solution of ethylene oxide (1.5 eq.) in anhydrous THF is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.

Step 2: Synthesis of N-(2-(5-Methylpyrimidin-2-yl)ethyl)phthalimide To a solution of the alcohol (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF at 0 °C, diethyl azodicarboxylate (DEAD) (1.2 eq.) is added dropwise.[19][20] The reaction is stirred at room temperature overnight. The solvent is removed, and the residue is purified by column chromatography.

Step 3: Synthesis of 2-(5-Methylpyrimidin-2-yl)ethanamine The phthalimide derivative (1.0 eq.) is dissolved in ethanol, and hydrazine hydrate (5.0 eq.) is added. The mixture is refluxed for 4 hours. After cooling, the precipitate is filtered off, and the filtrate is concentrated. The residue is taken up in aqueous HCl, washed with ether, and then the aqueous layer is basified with NaOH and extracted with dichloromethane. The organic layers are dried and concentrated to yield the amine.

Step 4: Synthesis of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride The procedure is analogous to that described in Pathway A.

Conclusion and Recommendations

Each of the presented synthetic pathways offers a viable route to 2-(5-methylpyrimidin-2-yl)ethanamine hydrochloride, with distinct advantages and disadvantages.

  • Pathway B (Cyanation and Nitrile Reduction) stands out as the most direct and likely most reproducible and scalable route. The two-step sequence involves well-established and high-yielding reactions. The primary concern is the safe handling of highly toxic cyanide reagents.

  • Pathway A (Sonogashira Coupling and Reductive Amination) provides a more convergent approach but involves more steps and relies on transition metal catalysis, which can sometimes present challenges with reproducibility and cost on a larger scale.

  • Pathway C (Lithiation and Hydroxyethyl Elaboration) is an elegant approach utilizing organometallic chemistry but requires stringent anhydrous and low-temperature conditions, which may be less amenable to large-scale production and could present reproducibility challenges.

For researchers prioritizing a robust and high-yielding synthesis, Pathway B is highly recommended . For those seeking to avoid the use of cyanide or explore alternative bond-forming strategies, Pathways A and C offer valuable alternatives, with the understanding that more optimization may be required to ensure reproducibility. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including scale, available resources, and safety considerations.

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  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [Link]

  • Al-Zoubi, R. M. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Longdom Publishing. (n.d.). Synthesis and Investigation of New Different Pyrimidine-Thiones. Retrieved from [Link]

  • ResearchGate. (2026, March 24). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. Retrieved from [Link]

  • MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Some Thienopyrimidine Derivatives. Retrieved from [Link]

Sources

Validation

Inter-Laboratory Validation of 2-(5-Methylpyrimidin-2-yl)ethanamine Hydrochloride Assay Results: HPLC vs. qNMR

Executive Summary & Mechanistic Rationale In modern pharmaceutical development, the rigorous validation of analytical procedures is not merely a regulatory hurdle; it is the foundation of drug safety and efficacy. 2-(5-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern pharmaceutical development, the rigorous validation of analytical procedures is not merely a regulatory hurdle; it is the foundation of drug safety and efficacy. 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride (derived from the free base, CAS: 933682-87-2[1]) is a critical nitrogenous building block used in the synthesis of advanced active pharmaceutical ingredients (APIs).

Historically, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) has been the default assay method. However, HPLC is a relative technique that requires a highly pure, identical reference standard. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful orthogonal alternative. Because the NMR signal intensity is directly proportional to the number of resonant nuclei, qNMR acts as a primary ratio method, allowing for absolute quantification without an identical reference standard[2].

This guide objectively compares the performance of HPLC-UV and qNMR for the assay of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride across a three-site inter-laboratory validation study, adhering strictly to the newly modernized ICH Q2(R2) guidelines[3]. By cross-validating these techniques, laboratories can establish a highly robust, interchangeable analytical control strategy[4].

Inter-Laboratory Validation Workflow

To ensure reproducibility, identical batches of the analyte were distributed to three independent laboratories (Lab A, Lab B, and Lab C). Both analytical methods were executed in parallel to evaluate intermediate precision, accuracy, and linearity.

Workflow cluster_labs Inter-Laboratory Execution Start Standardized Sample 2-(5-Methylpyrimidin-2-yl)ethanamine HCl LabA Lab A (Reference) Start->LabA LabB Lab B (Contract 1) Start->LabB LabC Lab C (Contract 2) Start->LabC HPLC HPLC-UV Assay LabA->HPLC qNMR qNMR Assay LabA->qNMR LabB->HPLC LabB->qNMR LabC->HPLC LabC->qNMR Data Data Aggregation & ANOVA HPLC->Data qNMR->Data Report ICH Q2(R2) Report Data->Report

Fig 1. Inter-laboratory cross-validation workflow for HPLC and qNMR assays.

Self-Validating Experimental Protocols

As an application scientist, I design protocols that act as self-validating systems. A method must inherently prove its own reliability before any sample data is accepted.

Protocol A: HPLC-UV Assay Methodology

Mechanistic Choice: The analyte contains a highly basic primary amine. If analyzed on a standard silica-based C18 column, the amine will interact with residual surface silanols, causing severe peak tailing. To prevent this, we utilize Trifluoroacetic acid (TFA) in the mobile phase. TFA acts as an ion-pairing agent, protonating the amine and masking the silanols, ensuring sharp, symmetrical peaks for accurate integration.

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Phase A: 0.1% TFA in LC-MS grade Water.

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Chromatographic Conditions: Column: C18 (150 mm × 4.6 mm, 3 µm). Flow rate: 1.0 mL/min. Gradient: 5% B to 60% B over 15 minutes. Detection: UV at 245 nm (targeting the pyrimidine ring absorbance).

  • Sample Preparation: Dissolve 10.0 mg of the analyte in 10.0 mL of Mobile Phase A (1.0 mg/mL).

  • System Suitability Testing (Self-Validation Gate): Inject the reference standard 5 times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 0.73%; Tailing factor ≤ 1.5; Theoretical plates > 5000. If the system fails these criteria, the run halts automatically.

Protocol B: qNMR Assay Methodology

Mechanistic Choice: We select Deuterium Oxide ( D2​O ) as the solvent because the hydrochloride salt of the analyte is highly water-soluble, and D2​O avoids masking critical aliphatic signals. Maleic acid is chosen as the Internal Calibrant (IC) because it produces a sharp, distinct singlet at ~6.3 ppm, which sits perfectly in the baseline gap between the analyte's aromatic pyrimidine protons (~8.5 ppm) and aliphatic ethanamine protons (~3.2 ppm).

Step-by-Step Workflow:

  • Sample Preparation: Accurately weigh ~15.0 mg of the analyte and ~5.0 mg of Maleic acid (NIST SRM, purity > 99.9%) into a vial using a microbalance (d = 0.001 mg).

  • Dissolution: Add 0.6 mL of D2​O and transfer to a 5 mm NMR tube.

  • Acquisition Parameters: 500 MHz NMR spectrometer. Pulse angle: 90°.

    • Critical Causality: A relaxation delay ( D1​ ) of 30 seconds is strictly enforced. Maleic acid protons have a longitudinal relaxation time ( T1​ ) of ~5 seconds. Setting D1​≥5×T1​ ensures complete spin relaxation between scans, preventing signal saturation and guaranteeing absolute quantitative accuracy[2].

  • System Suitability (Self-Validation Gate): Verify baseline flatness and ensure the Signal-to-Noise (S/N) ratio for both the analyte and calibrant peaks is > 250 before integration.

Quantitative Data Comparison

The following tables summarize the aggregated inter-laboratory data, evaluated against ICH Q2(R2) criteria[3].

Table 1: Fundamental Method Performance Characteristics

Data represents the mean performance across all three laboratories.

ParameterHPLC-UV AssayqNMR AssayObjective Comparison Insight
Linearity Range 0.1 – 1.5 mg/mL5.0 – 50.0 mg/mLHPLC is superior for dilute samples; qNMR requires higher concentrations for adequate S/N.
Correlation ( R2 ) 0.99980.9995Both methods exhibit excellent homoscedasticity and linear response.
LOD / LOQ 0.02 µg/mL / 0.06 µg/mL0.5 mg/mL / 1.5 mg/mLHPLC is orders of magnitude more sensitive, making it mandatory for trace impurity profiling.
Reference Standard Requires identical API standardRequires generic internal calibrantqNMR is superior for early-phase development where identical standards are unavailable[2].
Table 2: Inter-Laboratory Precision and Accuracy (Assay % w/w)

Target assay value: 100.0% (Theoretical purity). Triplicate preparations per lab.

LaboratoryHPLC Assay Mean (%)HPLC RSD (%)qNMR Assay Mean (%)qNMR RSD (%)
Lab A (Reference) 99.60.4599.40.62
Lab B (Contract 1) 99.50.5199.70.75
Lab C (Contract 2) 99.80.4899.30.68
Global Average 99.63 0.48 99.46 0.68

Objective Performance Evaluation

Based on the inter-laboratory data, both methods successfully meet ICH Q2(R2) validation requirements[3], but they serve distinct strategic purposes:

  • Precision and Sensitivity (The HPLC Advantage): HPLC demonstrated a tighter global RSD (0.48%) compared to qNMR (0.68%). Furthermore, HPLC's sensitivity (LOQ of 0.06 µg/mL) makes it the undisputed choice for release testing where trace degradation products must be monitored simultaneously.

  • Absolute Accuracy and Speed (The qNMR Advantage): qNMR provided an assay value (99.46%) that is statistically equivalent to HPLC (99.63%) via ANOVA ( p>0.05 )[4]. However, qNMR achieved this without requiring a synthesized, characterized reference standard of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride. This eliminates months of standard-characterization bottlenecks during early-phase drug development.

Conclusion for Drug Development Professionals: Do not view these methods as competitors; they are complementary. Utilize qNMR during Phase I/II development to establish the absolute purity of your primary reference standards and early batches[2]. Once the reference standard is characterized, transfer the method to HPLC-UV for high-throughput, highly sensitive commercial release and stability testing across global contract manufacturing organizations (CMOs).

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH, Nov 2023.
  • ChemicalBook. "2-(5-methylpyrimidin-2-yl)ethanamine | 933682-87-2." ChemicalBook, 2024.
  • Pauli, G. F., et al. "Quantitative 1H NMR: Development and Potential of an Analytical Method." National Institutes of Health (PMC), 2012.
  • MDPI. "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for Quantitative Analysis." MDPI, Jan 2023.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride

For researchers and professionals in the dynamic field of drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management and disposal of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the dynamic field of drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management and disposal of specialized chemical reagents like 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride are not merely procedural formalities; they are cornerstones of responsible research, ensuring the safety of personnel and the preservation of our environment.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards of a compound is the first step in its safe management. Based on its structural moieties—a pyrimidine ring and an ethanamine hydrochloride side chain—we can infer the following hazard profile, which is consistent with similar chemical structures.[3][4]

  • Skin and Eye Irritation: Like many amine hydrochlorides, this compound is expected to be an irritant to the skin and eyes.[5][6]

  • Respiratory Tract Irritation: Inhalation of the powdered form may cause irritation to the respiratory system.[5][6]

  • Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation or other toxic effects.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride for any purpose, including disposal, the following PPE is mandatory to minimize exposure risks.[3] All handling should occur within a certified chemical fume hood.[7]

PPE CategorySpecificationRationale
Eye Protection Tight-sealing safety goggles or a face shield.Protects against splashes of solutions or contact with airborne powder.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact. Gloves must be inspected before use and removed properly to avoid contamination.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.[3]
Respiratory A NIOSH/MSHA-approved respirator may be required if dust is generated outside of a fume hood.Prevents inhalation of the compound. Consult your EHS department for specific respirator requirements.[2]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride must be treated as a hazardous waste process from start to finish.[1] Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is strictly prohibited.[8]

Step 1: Waste Identification and Segregation
  • Classification: All waste containing 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride, whether in pure form, in solution, or as contaminated labware, must be classified as hazardous chemical waste.[1][2]

  • Segregation: This waste stream must be kept separate from other chemical wastes, such as halogenated solvents or heavy metals, to prevent potentially dangerous reactions and to facilitate proper end-disposal.[1]

Step 2: Waste Collection and Containerization
  • Solid Waste:

    • Collect contaminated solids such as gloves, weighing papers, and absorbent materials in a designated, leak-proof hazardous waste container.[2]

    • This container should be clearly labeled with "Hazardous Waste" and the full chemical name: "2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride."[3]

  • Liquid Waste:

    • Collect all unused or spent solutions in a separate, compatible liquid hazardous waste container. The container must be chemically resistant (e.g., high-density polyethylene) and have a secure, screw-top cap.[3][9]

    • Label the container clearly with "Hazardous Waste," the full chemical name, and the approximate concentration of the compound.[1]

  • Empty Containers (Triple-Rinse Procedure):

    • Rinse the empty container that originally held the chemical with a suitable solvent (e.g., water or ethanol) three times.[1][2]

    • Crucially, collect this rinsate as hazardous liquid waste and add it to your designated liquid waste container.[2]

    • After the triple rinse and allowing the container to dry, deface or remove the original label. The now-clean container may be disposed of as regular trash, though institutional policies may vary.[1]

Step 3: Labeling and Storage
  • Labeling: Every hazardous waste container must be accurately labeled. The label must include:

    • The words "Hazardous Waste."[2]

    • The full chemical name(s) of the contents. Avoid using abbreviations or chemical formulas.[1]

    • The date when waste was first added to the container.

    • The name and contact information of the principal investigator or responsible personnel.[1]

  • Storage:

    • Keep waste containers securely closed at all times, except when adding waste.[9]

    • Store the sealed and labeled containers in a designated satellite accumulation area within your laboratory. This area should be away from ignition sources and incompatible materials.[2][3]

    • The storage area should have secondary containment to mitigate spills.[3]

Step 4: Final Disposal
  • Professional Removal: The ultimate disposal method for this chemical is through your institution's EHS department or a licensed environmental waste management company.[2][5] These organizations are equipped for high-temperature incineration or other approved disposal techniques.[10]

  • Documentation: Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.[2]

The following diagram illustrates the decision-making process for the proper disposal of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride.

G Disposal Workflow for 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_final Final Disposal A Identify Waste Material (Solid, Liquid, or Container) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B Before Handling C Is the waste solid? (e.g., contaminated gloves, powder) B->C D Collect in Labeled SOLID Hazardous Waste Container C->D Yes E Is the waste liquid? (e.g., solutions, rinsate) C->E No K Store Sealed Container in Designated Satellite Accumulation Area D->K F Collect in Labeled LIQUID Hazardous Waste Container E->F Yes G Is it an empty container? E->G No F->K H Triple-Rinse with Solvent G->H Yes I Dispose of Rinsate as LIQUID Hazardous Waste H->I J Dispose of Clean Container per Institutional Policy H->J I->F Add to L Contact EHS for Pickup K->L M Maintain Disposal Records L->M

Caption: Decision workflow for safe disposal.

Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Ensure you are wearing the appropriate PPE before addressing the spill.[3]

  • Containment (Small Spills): For small spills within a chemical fume hood, cover the spill with an inert absorbent material like vermiculite or sand.[3]

  • Collection: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container using non-sparking tools.[3]

  • Decontamination: Clean the spill area with a suitable decontaminating agent, followed by a thorough rinse with water. Collect all cleaning materials and rinsate as hazardous waste.

By adhering to these rigorous protocols, you contribute to a culture of safety and environmental stewardship that defines excellence in scientific research.

References

  • BenchChem. Navigating the Disposal of 6-Chloropyrido[2,3-d]pyrimidine: A Guide to Safe and Compliant Practices. BenchChem.
  • BenchChem. Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals. BenchChem.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Amino-5-methylpyridine. Fisher Scientific.
  • BenchChem. Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals. BenchChem.
  • Fisher Scientific. SAFETY DATA SHEET - 5-Ethyl-2-methylpyridine. Fisher Scientific.
  • Sigma-Aldrich. SAFETY DATA SHEET - 2-(Methylamino)ethanol. Sigma-Aldrich.
  • Enamine. SAFETY DATA SHEET - (1S)-1-(6-methylpyridin-2-yl)ethan-1-amine. Enamine.
  • CymitQuimica. Safety Data Sheet - Pyrimidin-4-yl-methanamine hydrochloride. CymitQuimica.
  • Enamine. SAFETY DATA SHEET - 6-amino-4-methylpyridine-3-carboxylic acid. Enamine.
  • American Chemical Society. Hazardous Waste and Disposal Considerations. American Chemical Society.
  • Sciencemadness Wiki. Proper disposal of chemicals. Sciencemadness Wiki.
  • ChemicalBook. 2-Ethyl-5-methylpyrazine - Safety Data Sheet. ChemicalBook.
  • MedChemExpress. (5-Methylpyrazin-2-yl)methanamine acetate-SDS. MedChemExpress.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • Boston University. Chemical Waste Management Guide. Boston University Environmental Health & Safety.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Pyrimidine. Thermo Fisher Scientific.
  • Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT, USE, AND DISPOSAL - Pyridine. ATSDR.
  • Cole-Parmer. Material Safety Data Sheet - Methylamine Hydrochloride, PA. Cole-Parmer.

Sources

Handling

Personal protective equipment for handling 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride

The handling of active pharmaceutical ingredient (API) intermediates requires more than basic compliance; it demands a mechanistic understanding of the chemical's physical properties. 2-(5-Methylpyrimidin-2-yl)ethanamine...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling of active pharmaceutical ingredient (API) intermediates requires more than basic compliance; it demands a mechanistic understanding of the chemical's physical properties. 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride (CAS: 1781140-04-2) is a critical heterocyclic building block used extensively in global pharmaceutical research and drug development[1].

As a Senior Application Scientist, I have designed this technical guide to provide researchers with a self-validating, causally driven protocol for personal protective equipment (PPE), operational handling, and spill response.

Hazard Profile & Causality: Understanding the Molecular Risk

To design an effective safety protocol, we must first understand the molecular behavior of the compound. As a pyrimidine-derived ethanamine hydrochloride salt, this compound presents specific occupational hazards:

  • Dermal & Ocular Toxicity (H315, H319): The hydrochloride salt form makes the compound highly hygroscopic and water-soluble[Thermo Fisher Scientific][2]. When micro-dust particles contact ambient moisture or human sweat, they rapidly dissolve to form a concentrated, localized amine solution. This mechanism drives its classification as a severe skin and eye irritant[3].

  • Aerosolization & Inhalation (STOT SE 3): Fine pharmaceutical powders frequently accumulate triboelectric charges (static electricity) during spatula transfer. This static buildup causes powder repulsion and aerosolization. Inhalation of these particulates triggers respiratory tract irritation[Fisher Scientific][3].

Personal Protective Equipment (PPE) Matrix

Based on the physicochemical risks outlined above, standard lab attire is insufficient. The following quantitative PPE matrix must be strictly adhered to:

PPE CategoryTechnical SpecificationScientific Rationale & Causality
Hand Protection Double-gloved Nitrile (Outer layer ≥0.11 mm thickness)Prevents dermal absorption. The hygroscopic HCl salt can dissolve in sweat if micro-tears occur in a single glove layer.
Eye Protection Snug-fitting, indirect-vented safety gogglesProtects against micro-dust aerosolization and severe ocular irritation (H319). Standard safety glasses leave the orbital bone exposed to ambient dust.
Respiratory N95/P100 particulate respirator (or HEPA-filtered PAPR for bulk handling)Mitigates inhalation risks (STOT SE 3) caused by triboelectric aerosolization during powder transfer.
Body Protection Flame-retardant, static-dissipative lab coat; closed-toe non-porous shoesShields against accidental spills and minimizes static discharge that could disturb the powder bed.

Standard Operating Procedure (SOP): Handling & Transfer

Every protocol must be a self-validating system to ensure absolute safety. Follow this step-by-step methodology when handling 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride.

Phase 1: Environmental Setup

  • Action: Conduct all open-handling procedures inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood.

  • Causality: Maintains a physical barrier against aerosolized respiratory irritants.

  • Validation Check: Verify the fume hood face velocity monitor reads between 0.4–0.6 m/s before opening the chemical container.

Phase 2: Weighing & Transfer

  • Action: Place an anti-static ionizer bar near the balance. Use grounded, static-dissipative spatulas (e.g., PTFE-coated) to transfer the powder slowly to a tared, conductive weigh boat.

  • Causality: Prevents triboelectric charging and subsequent aerosolization of the powder.

  • Validation Check: Observe the powder behavior on the spatula. If the powder clings erratically or "jumps," static is present; halt the transfer and increase the ionizer output before proceeding.

Phase 3: Solvent Dissolution

  • Action: When transferring the weighed powder into a reaction flask, add your polar solvent slowly.

  • Causality: The dissolution of amine hydrochloride salts in polar solvents can be slightly exothermic. Slow addition controls the thermal gradient.

  • Validation Check: Ensure the external temperature of the reaction flask remains stable to the touch (or via thermocouple) during solvent addition.

Spill Response & Waste Disposal Plan

In the event of an accidental release, immediate and calculated action is required. Do not use dry sweeping, as this will exacerbate aerosolization.

Immediate Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is pulled down to the lowest operational level.

  • Suppress: Lightly mist the spilled powder with water.

    • Causality: Taking advantage of the hydrochloride salt's high aqueous solubility, water misting immediately suppresses dust formation and neutralizes the inhalation hazard[2].

  • Absorb: Cover the moistened spill with a universal liquid-binding material (e.g., sand, diatomite, or universal acid binders)[Cayman Chemical][4].

    • Validation Check: The absorbent material should appear uniformly damp with no dry powder visible at the edges. If dry powder remains, apply additional water mist.

  • Collect: Use a non-sparking scoop to transfer the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste bag.

Disposal Plan:

  • Solid Waste: Dispose of contaminated PPE, weigh boats, and spill cleanup materials (diatomite/sand) as hazardous chemical waste in accordance with local EPA/RCRA guidelines.

  • Liquid Waste: Aqueous washings containing the dissolved compound must not be discharged into municipal sewers[4]. Collect all liquid waste in a designated aqueous waste carboy, properly labeled with the compound's CAS number (1781140-04-2).

Operational Workflow Visualization

HandlingProtocol Start 1. Fume Hood Preparation Verify Face Velocity (0.4-0.6 m/s) PPE 2. Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Weighing 3. Anti-Static Weighing (Minimize Aerosolization) PPE->Weighing Transfer 4. Solvent Dissolution (Control Exotherm) Weighing->Transfer SpillCheck Spill Occurred? Transfer->SpillCheck SpillResponse Wet Suppression & Diatomite Absorption SpillCheck->SpillResponse Yes Decon 5. Surface Decontamination (Aqueous Wipe-Down) SpillCheck->Decon No SpillResponse->Decon Disposal 6. Hazardous Waste Disposal (EPA/RCRA) Decon->Disposal

Workflow for the safe handling, transfer, and spill response of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride.

References

  • 1781140-04-2 | 2-(5-Methylpyrimidin-2-yl)
  • Safety Data Sheet - Ethanamine, hydrochloride Source: Cayman Chemical URL
  • SAFETY DATA SHEET - Ethanamine, hydrochloride Source: Thermo Fisher Scientific URL
  • SAFETY DATA SHEET - Ethanamine, hydrochloride (EU)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride
Reactant of Route 2
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2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride
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